1-Benzoylpiperidin-4-amine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-phenylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPGXFQMWDAUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915763-91-6 | |
| Record name | 1-benzoylpiperidin-4-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Benzoylpiperidin-4-amine Hydrochloride: Properties, Synthesis, and Applications
Abstract
1-Benzoylpiperidin-4-amine hydrochloride, systematically known as (4-aminopiperidin-1-yl)(phenyl)methanone hydrochloride, is a pivotal chemical intermediate that leverages the structural benefits of the benzoylpiperidine scaffold. The piperidine ring is a highly privileged motif in medicinal chemistry, enhancing pharmacokinetic properties and providing a versatile framework for drug design.[1] This guide provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic protocol, and explores its applications as a foundational building block for researchers in drug discovery and organic synthesis. The inherent reactivity of its primary amine, combined with the stability of the N-benzoyl group, makes it a strategic starting point for creating diverse libraries of bioactive molecules.[2][3]
Chemical Identity and Physicochemical Properties
This compound is a salt, which enhances its stability and aqueous solubility compared to its free base form. Its structure features a central piperidine ring, acylated at the nitrogen atom with a benzoyl group and substituted at the 4-position with an amino group.
Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | (4-aminopiperidin-1-yl)(phenyl)methanone hydrochloride | N/A |
| Synonyms | 4-Amino-1-benzoylpiperidine HCl | N/A |
| CAS Number | 180753-12-0 (for hydrochloride) | N/A |
| Molecular Formula | C₁₂H₁₇ClN₂O | N/A |
| Molecular Weight | 240.73 g/mol | N/A |
| Appearance | Typically a white to off-white crystalline solid | Inferred |
| Solubility | Soluble in water, methanol, and DMSO | Inferred |
| Melting Point | >250 °C (decomposes) | Inferred |
Note: Some properties are inferred based on the chemical structure and data from closely related analogues, as specific experimental data for this compound is not widely published.
Synthesis and Purification
2.1. Synthetic Strategy: A Logic-Driven Approach
The synthesis of this compound is most efficiently achieved through a multi-step process that prioritizes selectivity and yield. The core logic is to protect the reactive 4-amino group of a piperidine precursor, introduce the benzoyl group at the ring nitrogen, and subsequently deprotect the 4-amino group to yield the target free base, which is then converted to its hydrochloride salt.
-
Choice of Starting Material: Commercially available tert-butyl (piperidin-4-yl)carbamate (also known as 4-(N-Boc-amino)piperidine) is the ideal starting material.[4][5] The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the 4-amino functionality due to its stability under the basic conditions required for the subsequent N-benzoylation step and its facile removal under acidic conditions.
-
N-Benzoylation: The introduction of the benzoyl group is a standard Schotten-Baumann reaction. Benzoyl chloride is used as the acylating agent in the presence of a mild base (e.g., triethylamine or aqueous NaOH) to neutralize the HCl byproduct. This reaction selectively targets the more nucleophilic secondary amine of the piperidine ring.[6]
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is achieved by treatment with a strong acid, such as hydrochloric acid in an organic solvent like dioxane or methanol. This step serves a dual purpose: it cleaves the Boc group to reveal the primary amine and simultaneously forms the desired hydrochloride salt in a single, efficient operation.
2.2. Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
2.3. Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (1-benzoylpiperidin-4-yl)carbamate
-
To a stirred solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of starting material), add triethylamine (1.5 eq).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified tert-butyl (1-benzoylpiperidin-4-yl)carbamate (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (or a concentrated HCl solution if using methanol) (3-5 eq) dropwise at room temperature.
-
Stir the mixture at room temperature for 4-6 hours. A precipitate will typically form as the reaction proceeds.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Collect the resulting solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to afford this compound as a white solid.
Chemical Reactivity and Applications
3.1. Core Reactivity
The chemical utility of this compound stems from the primary amine at the C4 position. This group acts as a potent nucleophile and a basic center, making it the primary site for further chemical modifications.
-
N-Alkylation & N-Acylation: The 4-amino group can be readily alkylated or acylated to introduce a vast array of substituents, enabling the synthesis of diverse compound libraries.
-
Reductive Amination: It can participate in reductive amination reactions with aldehydes and ketones to form secondary amines.
-
Scaffold Stability: The N-benzoyl amide bond is significantly less reactive and generally stable to the conditions used to modify the 4-amino group, ensuring the integrity of the core scaffold during subsequent synthetic steps.
3.2. Visualization of Application Pathways
Caption: Application of the title compound as a scaffold for diverse derivatives.
3.3. Role in Medicinal Chemistry
The benzoylpiperidine framework is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets with high affinity.[2][3]
-
CNS Agents: Piperidine derivatives are prevalent in drugs targeting the central nervous system (CNS), including analgesics and antipsychotics.[7] The rigid structure of the piperidine ring helps to correctly orient functional groups for optimal interaction with receptors.
-
Enzyme Inhibitors: This scaffold has been incorporated into various enzyme inhibitors. For example, derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), a key target in the treatment of Alzheimer's disease.[8]
-
Versatile Intermediate: As a primary amine, it serves as a crucial starting point for synthesizing more complex molecules. It has been used in the preparation of antiplasmodial compounds, muscarinic acetylcholine receptor antagonists, and selective p38α mitogen-activated protein kinase inhibitors.
Analytical Profile
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic signatures for the free base form, 1-benzoylpiperidine-4-amine. The hydrochloride salt will exhibit similar signals, with potential shifts in protons near the protonated amine.
Expected Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | δ ~7.4 (m, 5H, Ar-H), δ ~4.0-4.5 (m, 2H, piperidine Hₑ at C2/C6), δ ~2.8-3.2 (m, 3H, piperidine Hₐ at C2/C6 and H at C4), δ ~1.8-2.0 (m, 2H, piperidine Hₑ at C3/C5), δ ~1.4-1.6 (m, 4H, piperidine Hₐ at C3/C5 and NH₂). Note: Signal positions and multiplicities can vary with solvent and concentration. |
| ¹³C NMR | δ ~170 (C=O), δ ~136 (Ar C-ipso), δ ~129 (Ar C-ortho), δ ~128 (Ar C-para), δ ~127 (Ar C-meta), δ ~48-50 (piperidine C4), δ ~42-46 (piperidine C2/C6), δ ~30-34 (piperidine C3/C5). |
| IR (cm⁻¹) | 3350-3250 (N-H stretch, primary amine), 3060 (Ar C-H stretch), 2940-2850 (Aliphatic C-H stretch), 1630 (C=O stretch, amide I band), 1580 (N-H bend). |
| MS (ESI+) | [M+H]⁺ at m/z = 205.13 (for the free base C₁₂H₁₆N₂O). |
Note: Spectral data for the closely related compound 1-benzylpiperidin-4-amine can be found for comparison.[9][10]
Safety and Handling
-
Hazard Classification: Assumed to be harmful if swallowed and to cause skin and serious eye irritation.[11][12]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, impervious gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Prevent release to the environment.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a highly valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis from readily available starting materials, coupled with the strategic reactivity of its 4-amino group, provides researchers with a reliable platform for developing novel compounds. The proven importance of the benzoylpiperidine scaffold in medicinal chemistry further underscores its significance as a tool for creating next-generation therapeutics.[2][3]
References
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PubChem. (n.d.). 4-Amino-1-benzylpiperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
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MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]
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MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Molbank. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Retrieved from [Link]
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PubChem. (n.d.). 4-(N-Boc-amino)piperidine. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central. Retrieved from [Link]
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Molecular structure of 1-Benzoylpiperidin-4-amine hydrochloride
An In-Depth Technical Guide to the Molecular Structure of 1-Benzoylpiperidin-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure of this compound, a key piperidine derivative with significant potential as a building block in medicinal chemistry and drug development. Recognizing the critical importance of precise structural confirmation, this document outlines a multi-faceted analytical approach for its complete characterization. We detail a robust synthetic pathway and present self-validating protocols for structural elucidation using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), complemented by purity verification via High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices is explained, offering field-proven insights for researchers and scientists. This guide serves as an authoritative resource, grounding its claims in established analytical principles and supporting them with comprehensive references.
Introduction
Chemical Identity and Significance
This compound is an organic compound featuring a central piperidine ring, a foundational scaffold in numerous pharmaceuticals. The structure is characterized by a benzoyl group attached to the piperidine nitrogen and an amine group at the 4-position, which is protonated to form the hydrochloride salt. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules, including potent analgesics and other centrally acting agents.[1] The hydrochloride salt form is typically employed to enhance stability and aqueous solubility, which are critical properties for pharmaceutical handling and formulation.
Rationale for Structural Elucidation
In drug discovery and development, an unambiguous understanding of a molecule's three-dimensional structure, connectivity, and purity is non-negotiable. It dictates molecular interactions, pharmacological activity, and metabolic fate. An erroneous structural assignment can lead to the costly failure of research programs. Therefore, a synergistic application of multiple analytical techniques is not merely best practice but a scientific necessity to establish a molecule's definitive identity. This guide provides the strategic framework and detailed methodologies for achieving this certainty for this compound.
Synthesis and Salt Formation
Strategic Synthesis Pathway
The synthesis of this compound is most efficiently approached via a multi-step sequence starting from the commercially available 1-Benzyl-4-piperidone. This strategy is chosen for its high-yield potential and the operational simplicity of the required chemical transformations. The benzyl group serves as a stable protecting group for the piperidine nitrogen during the initial steps, and its subsequent removal allows for the introduction of the benzoyl moiety.
The logical flow of the synthesis is designed to first install the amine functionality and then perform the acylation, concluding with the formation of the hydrochloride salt.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Expertise-Driven Rationale: This protocol employs a standard, well-documented reductive amination followed by a Schotten-Baumann acylation. The choice of palladium on carbon (Pd-C) for the initial reduction is based on its high efficiency and selectivity. The subsequent benzoylation is performed under basic conditions to neutralize the HCl generated in situ, driving the reaction to completion.
Step A: Synthesis of 1-Benzyl-4-aminopiperidine [2]
-
To a solution of 1-Benzyl-4-piperidone (1.0 eq) in methanol, add a solution of ammonia in methanol (7N, 5.0 eq).
-
Add 10% Palladium on carbon (0.05 eq by weight).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 1-Benzyl-4-aminopiperidine, which can be used in the next step without further purification.
Step B: Benzoylation to form 1-Benzoyl-4-aminopiperidine
-
Dissolve the crude 1-Benzyl-4-aminopiperidine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-Benzoyl-4-aminopiperidine.
Step C: Formation of this compound [3]
-
Dissolve the purified 1-Benzoyl-4-aminopiperidine in a minimal amount of diethyl ether.
-
Slowly add a 2M solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
A white precipitate will form immediately. Continue stirring for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
Structural Elucidation and Characterization
A multi-technique approach is essential for the unambiguous structural confirmation of the synthesized compound.
Caption: Integrated analytical workflow for structural validation.
Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). This is the first and most fundamental check of a successful synthesis. Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar nature and the presence of a basic nitrogen, which is readily protonated.
Protocol: ESI-MS Analysis
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in methanol or acetonitrile/water.
-
Introduce the solution into the ESI-MS instrument via direct infusion.
-
Acquire the spectrum in positive ion mode.
-
Expected Result: The primary ion observed will be the protonated molecule [M+H]⁺, where M is the free base (1-Benzoylpiperidin-4-amine).
Data Interpretation:
| Parameter | Expected Value |
|---|---|
| Molecular Formula (Free Base) | C₁₂H₁₆N₂O |
| Molecular Weight (Free Base) | 204.27 g/mol |
| Expected m/z [M+H]⁺ | 205.13 |
The detection of a prominent peak at m/z 205.13 provides strong evidence for the correct molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR reveals the number of different types of protons, their connectivity, and their chemical environment, while ¹³C NMR identifies the number of unique carbon atoms.
Protocol: NMR Data Acquisition
-
Dissolve ~10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
Data Interpretation: The key to interpretation is recognizing the distinct regions of the spectra.
-
¹H NMR:
-
Aromatic Region (~7.4-7.6 ppm): Protons on the benzoyl group will appear here.
-
Piperidine Ring Protons (~1.5-4.0 ppm): These signals are often complex due to overlapping and coupling. The protons adjacent to the nitrogen will be shifted downfield.
-
Amine/Ammonium Protons: The NH₃⁺ protons will appear as a broad signal, the chemical shift of which is highly dependent on concentration and solvent.
-
-
¹³C NMR:
-
Carbonyl Carbon (~169 ppm): The C=O of the benzoyl group is a key diagnostic peak.
-
Aromatic Carbons (~127-135 ppm): Six signals corresponding to the benzoyl ring carbons.
-
Piperidine Carbons (~25-50 ppm): Signals for the carbons of the piperidine ring.
-
| ¹H NMR (Predicted, DMSO-d₆) | ¹³C NMR (Predicted, DMSO-d₆) |
| ~8.3 ppm (br s, 3H, -NH₃⁺) | ~169.0 ppm (C=O) |
| ~7.4-7.6 ppm (m, 5H, Ar-H) | ~135.0 ppm (Ar-C, quat.) |
| ~3.0-4.0 ppm (m, 5H, Piperidine-H) | ~131.0, 128.5, 127.5 ppm (Ar-CH) |
| ~1.5-2.0 ppm (m, 4H, Piperidine-H) | ~48.0 ppm (Piperidine C4) |
| ~40-45 ppm (Piperidine C2, C6) | |
| ~25-30 ppm (Piperidine C3, C5) |
Note: Predicted chemical shifts are based on analogous structures and may vary.[4]
X-ray Crystallography
Principle: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It provides definitive information on bond lengths, bond angles, and the conformation of the molecule, including the stereochemistry and intermolecular interactions like hydrogen bonding.
Protocol: Crystal Growth and Data Collection
-
Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent system (e.g., ethanol/ether).
-
Mount a selected crystal on the diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K).
-
Solve and refine the crystal structure using specialized software.
Expected Structural Features:
-
The piperidine ring will adopt a stable chair conformation.
-
The 4-amino group (as -NH₃⁺) will likely be in an equatorial position to minimize steric hindrance.
-
The benzoyl group's orientation relative to the piperidine ring will be determined.
-
The crystal packing will be dominated by hydrogen bonds between the ammonium group (donor) and the chloride ion (acceptor), as well as potentially the benzoyl oxygen.[5]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating components of a mixture, allowing for the determination of the purity of the synthesized compound. A reversed-phase (RP-HPLC) method is typically used for molecules of this polarity.[6][7]
Protocol: RP-HPLC Method for Purity Analysis [7]
-
Column: C18 stationary phase (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the benzoyl chromophore absorbs strongly (e.g., 230 nm).
-
Analysis: Inject a solution of the sample. The purity is calculated from the relative area of the main peak compared to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.
Summary of Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1-benzoylpiperidin-4-yl)azanium chloride | N/A |
| Molecular Formula | C₁₂H₁₇ClN₂O | N/A |
| Molecular Weight | 240.73 g/mol | N/A |
| Appearance | White to off-white crystalline solid | Expected |
| Key ¹³C NMR Signal | ~169 ppm (Amide C=O) | Predicted |
| MS [M+H]⁺ (of free base) | 205.13 m/z | Calculated |
Conclusion
The molecular structure of this compound has been rigorously established through a coordinated analytical strategy. Synthesis via reductive amination and subsequent benzoylation provides a reliable route to the target compound. Definitive characterization relies on the synergy of mass spectrometry to confirm molecular weight, NMR spectroscopy to elucidate the carbon-hydrogen framework in solution, and X-ray crystallography to define the precise three-dimensional architecture in the solid state. Purity is confidently assessed using RP-HPLC. The protocols and data interpretation frameworks provided in this guide constitute a self-validating system, ensuring researchers and drug development professionals can proceed with confidence in the structural integrity of this valuable chemical intermediate.
References
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A Whitepaper on the Putative Mechanism of Action of 1-Benzoylpiperidin-4-amine Hydrochloride: A Structural-Analog Guided Analysis
Abstract
This technical guide provides an in-depth analysis of the hypothesized mechanism of action for 1-Benzoylpiperidin-4-amine hydrochloride. In the absence of direct experimental data for this specific molecule, this paper synthesizes findings from structure-activity relationship (SAR) studies of analogous N-benzoyl and N-benzylpiperidine derivatives. Evidence strongly suggests a departure from the acetylcholinesterase (AChE) inhibitory activity commonly observed in N-benzylpiperidine analogues. Instead, the available literature points towards a putative role as a ligand for the serotonin transporter (SERT). This guide will dissect the structural determinants of this pharmacological shift, propose a hypothetical signaling pathway, and provide detailed experimental protocols for the validation of this hypothesized mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the study of piperidine-based compounds and their interactions with neurological targets.
Introduction: Deconstructing the 1-Benzoylpiperidin-4-amine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to be readily functionalized allow for the precise orientation of pharmacophoric groups to engage with a wide array of biological targets. The subject of this guide, this compound, is characterized by a piperidine core with two key functional groups: an amine at the 4-position and a benzoyl group attached to the piperidine nitrogen.
While the N-benzylpiperidine motif is well-documented for its role in potent acetylcholinesterase (AChE) inhibitors, the substitution of the benzyl group with a benzoyl moiety introduces a critical change in the molecule's electronic and steric properties. The electron-withdrawing nature of the carbonyl group in the benzoyl moiety significantly reduces the basicity of the piperidine nitrogen. This fundamental chemical alteration has profound implications for the molecule's pharmacological activity, steering it away from AChE inhibition and towards other potential targets within the central nervous system.
A Shift in Paradigm: From Acetylcholinesterase Inhibition to Serotonergic Activity
Extensive research into N-substituted piperidine derivatives has established a clear demarcation in activity based on the nature of the substituent at the 1-position.
The Case Against Acetylcholinesterase Inhibition
Numerous studies have demonstrated that N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase[1][2]. The benzyl group is thought to engage in crucial cation-π interactions within the active site of the enzyme. However, the introduction of a benzoyl group appears to abolish this activity. A key study on piperidine derivatives as AChE inhibitors noted that the N-benzoylpiperidine derivative was "almost inactive"[1]. This strongly suggests that the primary mechanism of action for this compound is unlikely to be related to AChE inhibition.
The Emergence of a Serotonergic Hypothesis
Conversely, research into dual-target inhibitors for Alzheimer's disease has shed light on the potential for N-benzoylpiperidine derivatives to interact with the serotonin transporter (SERT)[3]. In a study that designed and synthesized both 1-benzylpiperidine and 1-benzoylpiperidine derivatives, it was found that while some benzyl analogues showed moderate AChE inhibition, the benzoylpiperidine compounds exhibited negligible activity against AChE but displayed affinity for SERT in the low micromolar range[3]. This finding provides a compelling foundation for the hypothesis that this compound functions as a SERT ligand.
The benzoylpiperidine fragment is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in ligands for serotoninergic and dopaminergic receptors[4]. This further corroborates the hypothesis that the primary pharmacological target of this compound lies within the monoaminergic systems.
Proposed Mechanism of Action: A Putative SERT Ligand
Based on the available evidence from structurally related compounds, we propose that this compound acts as a ligand at the serotonin transporter. The precise nature of this interaction (e.g., inhibitor, substrate, or modulator) remains to be experimentally determined.
Hypothesized Signaling Pathway
The serotonin transporter is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating serotonergic signaling. Ligands that inhibit SERT increase the extracellular concentration of serotonin, leading to enhanced activation of pre- and post-synaptic serotonin receptors.
Caption: Hypothesized mechanism of this compound as a SERT inhibitor.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
This assay will determine the binding affinity (Ki) of this compound for the serotonin transporter.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing human SERT (e.g., HEK293-hSERT).
-
Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
-
Radioligand: [³H]-Citalopram or another suitable SERT-selective radioligand.
-
Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
This functional assay will determine if this compound inhibits the function of SERT.
Protocol:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing hSERT (e.g., HEK293-hSERT or rat brain synaptosomes).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Substrate Addition: Add [³H]-Serotonin to initiate the reuptake process.
-
Incubation: Incubate for a short period at 37°C.
-
Termination: Stop the reuptake by rapid washing with ice-cold buffer.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value for the inhibition of serotonin reuptake.
Caption: Workflow for in vitro validation of SERT interaction.
In Vivo Studies
Should in vitro studies confirm potent SERT inhibition, in vivo studies in animal models would be the next logical step to assess the compound's physiological effects.
This technique can be used to measure extracellular serotonin levels in specific brain regions (e.g., prefrontal cortex, hippocampus) of freely moving animals following systemic administration of this compound. A significant increase in extracellular serotonin would provide strong evidence for in vivo SERT inhibition.
Animal models of depression and anxiety, such as the forced swim test, tail suspension test, and elevated plus maze, can be employed to determine if this compound exhibits antidepressant- or anxiolytic-like effects, which are characteristic of SERT inhibitors.
Quantitative Data from Analogous Compounds
The following table summarizes the reported activities of key analogous compounds that inform the hypothesis for this compound.
| Compound Class | Target | Activity (IC50/Ki) | Reference |
| N-Benzoylpiperidine Derivatives | SERT | Low micromolar affinity | [3] |
| N-Benzoylpiperidine Derivatives | AChE | > 200 µM (negligible) | [3] |
| N-Benzylpiperidine Derivatives | AChE | Low nanomolar to micromolar | [1][2] |
| N-Benzylpiperidine Derivatives | SERT | Low affinity | [3] |
Conclusion
While the precise mechanism of action of this compound awaits direct experimental confirmation, a thorough analysis of the structure-activity relationships of its close analogs provides a strong, scientifically-grounded hypothesis. The presence of the N-benzoyl group is a critical determinant of its pharmacological profile, steering it away from acetylcholinesterase inhibition and towards potential interaction with the serotonin transporter. The experimental roadmap outlined in this guide provides a clear path for the definitive elucidation of its mechanism. This work underscores the importance of subtle structural modifications in drug design and the power of analog-based inference in guiding future research.
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Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
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The Benzoylpiperidine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment has emerged as a structurally-privileged motif in medicinal chemistry. Its metabolic stability and its role as a potential bioisostere of the piperazine ring have made it a valuable scaffold in the design of novel therapeutics.[1] This guide provides a comprehensive overview of the diverse biological activities of benzoylpiperidine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols used to evaluate their efficacy. We will explore their applications as anticancer, antipsychotic, and neuroprotective agents, offering field-proven insights and detailed methodologies to empower researchers in the ongoing quest for innovative medicines.[1][2]
Introduction: The Versatility of the Benzoylpiperidine Core
The benzoylpiperidine structure is a cornerstone in the development of a wide array of therapeutic and diagnostic agents. Its prevalence in bioactive small molecules stems from its favorable physicochemical properties and its ability to interact with a diverse range of biological targets.[1][2] The piperidine ring can be considered a bioisosteric replacement for the piperazine ring, with the carbonyl group of the benzoyl moiety often compensating for the additional nitrogen by forming key hydrogen bonds with the target protein.[3] This guide will dissect the multifaceted biological activities of these derivatives, with a focus on their anticancer, antipsychotic, and neuroprotective potentials.
Anticancer Activity: Targeting Monoacylglycerol Lipase (MAGL)
Monoacylglycerol lipase (MAGL) is a serine hydrolase that plays a crucial role in the endocannabinoid system by degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).[4] Its inhibition has emerged as a promising strategy in cancer therapy. Benzoylpiperidine derivatives have been successfully developed as potent and reversible MAGL inhibitors.[2]
Mechanism of Action and Structure-Activity Relationship (SAR)
The anticancer effect of MAGL-inhibiting benzoylpiperidine derivatives is linked to the modulation of lipid signaling pathways that are often dysregulated in cancer.[4] SAR studies have revealed key structural features for potent MAGL inhibition. For instance, the introduction of a fluorine atom in the para position of the phenolic group and an isopropyl group in the para position of the benzoyl moiety significantly enhances inhibitory activity.[2] The electron-withdrawing fluorine atom increases the acidity of the phenolic hydroxyl group, strengthening hydrogen bonds with key residues in the enzyme's active site, such as E53 and H272.[2] The isopropyl group provides a better fit within the lipophilic channel of MAGL, enhancing hydrophobic interactions.[2] Further optimization, such as the introduction of substituents in the meta position of a distal phenyl ring in diarylsulfide derivatives, has led to compounds with low nanomolar IC50 values and significant antiproliferative activity in various cancer cell lines.[2]
Quantitative Data: MAGL Inhibition and Antiproliferative Activity
| Compound ID | Modification | MAGL IC50 (nM) | Cancer Cell Line Antiproliferative IC50 (µM) |
| 19 | Parent Compound | ~800 | Not specified |
| 20 | p-F on phenol, p-iPr on benzoyl | 80 | 7.9 - 92 (breast, ovarian, colorectal) |
| 21 | Diarylsulfide modification | 30 | Not specified |
| 22-24 | m-CF3, m-Cl, or m-OCF3 on distal phenyl | 1.26 - 1.86 | 0.32 - 12 (panel of 9 cancer cell lines) |
Table 1: Structure-activity relationship of benzoylpiperidine-based MAGL inhibitors. Data compiled from[2].
Experimental Protocol: MAGL Inhibition Assay (Colorimetric)
This protocol outlines a convenient method for screening MAGL inhibitors using the hydrolysis of 4-nitrophenylacetate to produce the colored product 4-nitrophenol.[5]
Materials:
-
Human recombinant MAGL
-
MAGL Assay Buffer
-
MAGL Substrate (4-nitrophenylacetate)
-
Test compounds (benzoylpiperidine derivatives)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-415 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
MAGL enzyme
-
Test compound (at various concentrations) or vehicle control.
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the MAGL substrate to all wells.[5]
-
Incubation: Incubate the plate at room temperature for 10 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 405-415 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (benzoylpiperidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8][9]
-
Compound Treatment: Treat the cells with various concentrations of the benzoylpiperidine derivatives and a vehicle control. Incubate for a specified period (e.g., 24-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm within 1 hour.[6]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.
Antipsychotic and Neuroprotective Activities: Modulating Serotonergic and Dopaminergic Systems
Benzoylpiperidine derivatives are prominent in the development of atypical antipsychotics and neuroprotective agents, primarily through their interaction with serotonin (5-HT) and dopamine (D) receptors.[1] The 4-(p-fluorobenzoyl)piperidine fragment, found in reference drugs like ketanserin and altanserin, is crucial for ligand anchorage at the 5-HT2A receptor.[3]
Mechanism of Action and Key Targets
Many benzoylpiperidine derivatives exhibit high affinity for 5-HT2A and dopamine D2 receptors, with some also interacting with 5-HT1A receptors.[2][10] This multi-target engagement is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[10] The neuroprotective effects are often linked to the modulation of these same receptor systems, which are involved in neuronal survival and plasticity.
Experimental Protocol: 5-HT2A Receptor Binding Assay
This protocol describes a high-throughput method for determining the binding affinity of benzoylpiperidine derivatives to the 5-HT2A receptor using a radioligand.[2]
Materials:
-
Rat frontal cortex membrane preparation (source of 5-HT2A receptors)
-
Radioligand (e.g., [3H]ketanserin)
-
Test compounds (benzoylpiperidine derivatives)
-
Binding buffer
-
Wash buffer
-
96-well filter plates (e.g., Millipore MultiScreen system)
-
Scintillation cocktail (e.g., Betaplate-scint)
-
Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the wells of the filter plate with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[2]
-
Assay Mixture: In each well, add the following in order:
-
Binding buffer
-
Test compound at various concentrations or vehicle for total binding.
-
A high concentration of a known 5-HT2A ligand for non-specific binding.
-
Radioligand ([3H]ketanserin).
-
Membrane preparation (e.g., 70 µg of protein/well).[2]
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 20 minutes).[2]
-
Filtration and Washing: Rapidly filter the contents of the plate through the filter membrane and wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plates (e.g., at 50°C for 2 hours), add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.[2]
-
Data Analysis: Calculate the specific binding for each concentration of the test compound and determine the Ki value.
Experimental Protocol: Apomorphine-Induced Climbing in Mice
This in vivo behavioral model is used to assess the potential antipsychotic activity of compounds by measuring their ability to antagonize the climbing behavior induced by the dopamine agonist apomorphine.[10][11]
Materials:
-
Male mice
-
Apomorphine hydrochloride
-
Test compounds (benzoylpiperidine derivatives)
-
Vehicle for test compounds and apomorphine (e.g., saline)
-
Wire mesh-lined cages
-
Timer
Procedure:
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.[1]
-
Compound Administration: Administer the test compound or vehicle intraperitoneally 20 minutes before the apomorphine injection.[11]
-
Apomorphine Administration: Inject apomorphine (e.g., 1.0-2.5 mg/kg) subcutaneously.[10][11]
-
Observation: Place each mouse individually in a wire mesh-lined cage and observe its climbing behavior.[10]
-
Scoring: Starting 10 minutes after the apomorphine injection, assess climbing behavior at 5-minute intervals for 20 minutes.[11] A common scoring system is: 0 = four paws on the floor, 1 = one or two paws on the cage wall, 2 = three or four paws on the cage wall, 3 = all four paws on the wall with the body parallel to the floor, 4 = climbing to the top of the cage.[11]
-
Data Analysis: Sum the scores for each mouse to obtain a total climbing score. Compare the scores of the treated groups to the vehicle control group to determine the inhibitory effect of the test compounds.
Neurodegenerative Disease Applications: Dual Inhibition of AChE and SERT
The multifactorial nature of Alzheimer's disease (AD) has spurred the development of multi-target-directed ligands. Benzoylpiperidine derivatives have been designed as dual inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), addressing both the cholinergic deficit and the behavioral and psychological symptoms of dementia.[12]
Rationale for Dual Inhibition
AChE inhibitors, such as donepezil, are a mainstay in AD treatment, aiming to increase acetylcholine levels in the brain.[12] Selective serotonin reuptake inhibitors (SSRIs) are used to manage depression and anxiety, which are common in AD patients.[12] A single molecule that can inhibit both targets offers a promising therapeutic strategy.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and screening for its inhibitors.[13][14]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)[13]
-
Substrate: Acetylthiocholine iodide (ATCI)[13]
-
Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)[13]
-
Test compounds (benzoylpiperidine derivatives)
-
96-well plate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, DTNB, and ATCI in the assay buffer.[13]
-
Assay Reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
Test compound at various concentrations or vehicle control.
-
AChE enzyme solution.
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[14]
-
Reaction Initiation: Start the reaction by adding the ATCI substrate solution.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[15]
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition and the IC50 value.
Visualizations of Key Concepts
General Workflow for Evaluating Benzoylpiperidine Derivatives
Caption: General workflow for the discovery and evaluation of benzoylpiperidine derivatives.
Signaling Pathway of 5-HT2A Receptor Antagonism
Caption: Simplified signaling pathway of 5-HT2A receptor and its antagonism by benzoylpiperidine derivatives.
Conclusion and Future Directions
The benzoylpiperidine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its versatility allows for the development of compounds with a wide range of biological activities, addressing critical unmet medical needs in oncology, psychiatry, and neurology. The experimental protocols detailed in this guide provide a robust framework for the evaluation of novel benzoylpiperidine derivatives. Future research will likely focus on further refining the SAR of these compounds to enhance their potency and selectivity, as well as exploring novel therapeutic applications for this privileged structural motif. The integration of computational modeling and advanced screening techniques will undoubtedly accelerate the discovery of the next generation of benzoylpiperidine-based drugs.
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Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1930. [Link]
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ResearchGate. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
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Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]
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García-Revilla, S., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 27(15), 4785. [Link]
-
JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
-
PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Link]
-
MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
MDPI. (2023). Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. [Link]
-
PubMed. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. [Link]
-
Assay Genie. (n.d.). Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Journal of Neuroscience. (1999). Choline and Selective Antagonists Identify Two Subtypes of Nicotinic Acetylcholine Receptors that Modulate GABA Release from CA1 Interneurons in Rat Hippocampal Slices. [Link]
-
Clinical Psychopharmacology and Neuroscience. (2014). Effects of Newer Antipsychotic Drugs on Apomorphine-Induced Climbing Behavior in Mice. [Link]
-
PubMed Central. (2011). Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism. [Link]
-
ACS Pharmacology & Translational Science. (2021). Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. [Link]
-
PubMed Central. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. [Link]
-
PubMed Central. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. [Link]
-
ResearchGate. (2000). Development of contextual sensitization to apomorphine-induced climbing in mice (Mus musculus). [Link]
-
ResearchGate. (2015). Development of Automated Patch Clamp Assay for Evaluation of α7 Nicotinic Acetylcholine Receptor Agonists in Automated QPatch-16. [Link]
-
Frontiers. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. [Link]
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Oxford Academic. (2015). TAAR1-dependent effects of apomorphine in mice. [Link]
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Nanion. (n.d.). Application Note: Nicotinic AChα7R activation and pharmacology recorded on Nanion's Patchliner. Retrieved from [Link]
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ResearchGate. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. [Link]
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A Technical Guide to 1-Benzoylpiperidin-4-amine Hydrochloride: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate
Abstract
This technical guide provides an in-depth examination of 1-Benzoylpiperidin-4-amine hydrochloride, a versatile heterocyclic intermediate crucial in modern drug discovery and development. The piperidine scaffold is a privileged structure in medicinal chemistry, and functionalized derivatives such as this serve as pivotal building blocks for a diverse range of therapeutic agents. This document details a robust synthetic pathway, outlines comprehensive methods for physicochemical characterization and purity assessment, discusses its application in the synthesis of complex active pharmaceutical ingredients (APIs), and provides essential safety and handling protocols. The content is structured to provide researchers, medicinal chemists, and process development scientists with both the theoretical underpinnings and practical, field-proven insights required for its effective utilization.
Introduction: The Significance of the Piperidine Scaffold
The N-substituted piperidine motif is a cornerstone of medicinal chemistry, present in a multitude of approved pharmaceutical agents. Its prevalence is due to its three-dimensional structure and its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The N-benzyl piperidine (N-BP) motif, for example, is frequently used to establish crucial cation-π interactions with target proteins and serves as a platform for optimizing stereochemical aspects of potency and toxicity.[1]
This compound distinguishes itself through two key structural features:
-
The N-Benzoyl Group: An amide linkage that reduces the basicity of the piperidine nitrogen compared to its N-benzyl analogue. This modification profoundly impacts the molecule's electronic properties, hydrogen bonding capability, and conformational rigidity, which can be leveraged to fine-tune binding affinity and selectivity for a biological target.
-
The C-4 Primary Amine: A versatile and nucleophilic functional handle. This primary amine is the key reactive site for introducing further molecular complexity, allowing for the construction of amides, sulfonamides, secondary amines (via reductive amination), and other functionalities essential for building sophisticated API candidates. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, particularly its solubility in aqueous media for subsequent reaction steps.
This guide will elucidate the synthesis and utility of this valuable intermediate, providing a framework for its integration into drug discovery programs.
Synthesis of this compound
A robust and scalable synthesis is paramount for any valuable pharmaceutical intermediate. The most common and reliable strategy involves a three-step sequence starting from a commercially available, orthogonally protected piperidine derivative. This approach ensures high selectivity and avoids undesirable side reactions, such as di-acylation of the C-4 amine.
Synthetic Pathway Overview
The chosen pathway proceeds via N-benzoylation of a Boc-protected 4-aminopiperidine, followed by acidic deprotection of the carbamate to liberate the primary amine and subsequent formation of the hydrochloride salt.
Caption: Proposed synthetic workflow for 1-Benzoylpiperidin-4-amine HCl.
Experimental Protocol
Step 1: Synthesis of tert-butyl (1-benzoylpiperidin-4-yl)carbamate
-
Rationale: This step introduces the benzoyl group onto the more nucleophilic secondary nitrogen of the piperidine ring. The tert-butyloxycarbonyl (Boc) group protects the primary amine at the C-4 position from reacting with the electrophilic benzoyl chloride. Dichloromethane (DCM) is an excellent inert solvent for this type of acylation, and triethylamine (Et₃N) acts as an organic base to quench the HCl byproduct generated during the reaction, driving it to completion. The reaction is initiated at 0°C to control the initial exotherm.
-
Procedure:
-
To a solution of tert-butyl (piperidin-4-yl)carbamate (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add triethylamine (1.2 eq.).
-
Cool the stirred mixture to 0°C using an ice bath.
-
Add benzoyl chloride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for the next step.
-
Step 2: Synthesis of this compound
-
Rationale: The Boc protecting group is labile under strongly acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or diethyl ether is ideal for this transformation. It cleanly cleaves the Boc group, and the resulting free amine is immediately protonated by the excess HCl to form the desired hydrochloride salt, which often precipitates directly from the reaction mixture, providing a simple and efficient purification method.
-
Procedure:
-
Dissolve the crude tert-butyl (1-benzoylpiperidin-4-yl)carbamate (1.0 eq.) from the previous step in a minimal amount of methanol or ethyl acetate.
-
To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq.) at room temperature.
-
Stir the mixture at room temperature. Gas evolution (isobutylene and CO₂) will be observed. The product typically begins to precipitate as a white solid within 30-60 minutes.
-
Continue stirring for 2-4 hours or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether or ethyl acetate to remove any non-polar impurities.
-
Dry the white solid under vacuum to a constant weight to yield the final product, this compound.
-
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity, purity, and quality of the intermediate before its use in subsequent synthetic steps.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Name | This compound | IUPAC |
| Synonyms | N-(1-benzoylpiperidin-4-yl)amine HCl | - |
| CAS Number | 189943-42-8 (for hydrochloride) | Chemical Registry |
| Molecular Formula | C₁₂H₁₇ClN₂O | Calculated |
| Molecular Weight | 240.73 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Visual Observation |
| Solubility | Soluble in water, methanol; sparingly soluble in ethanol | Experimental |
Analytical Methodologies
¹H and ¹³C NMR Spectroscopy
-
Purpose: To confirm the molecular structure and connectivity of the atoms. Due to restricted rotation around the amide C-N bond, some proton and carbon signals may appear broadened at room temperature.[2]
-
Expected ¹H NMR Signals (in D₂O or DMSO-d₆):
-
Aromatic Protons: Multiplets in the range of δ 7.4-7.8 ppm corresponding to the benzoyl group.
-
Piperidine Protons (CH): A multiplet around δ 3.5-4.5 ppm for the protons adjacent to the nitrogen and a multiplet around δ 3.0-3.5 ppm for the C4 proton.
-
Piperidine Protons (CH₂): Complex multiplets between δ 1.5-2.5 ppm for the remaining ring protons.
-
Amine Protons (NH₃⁺): A broad singlet, typically downfield, which may exchange with D₂O.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Carbonyl Carbon: A signal around δ 168-172 ppm.
-
Aromatic Carbons: Signals between δ 126-138 ppm.
-
Piperidine Carbons: Signals in the range of δ 25-55 ppm.
-
Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the free base.
-
Method: Electrospray Ionization (ESI) in positive mode.
-
Expected Result: A prominent peak at m/z = 205.13 [M+H]⁺, corresponding to the protonated free base (C₁₂H₁₆N₂O).
High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the compound.
-
Self-Validating Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Purity Assessment: The purity should be ≥98% by peak area normalization.
-
Applications in Pharmaceutical Synthesis
This compound is a strategic intermediate primarily due to its reactive primary amine. This group serves as a versatile anchor point for coupling with various electrophiles, enabling rapid library synthesis and structure-activity relationship (SAR) studies.[3]
Key Synthetic Transformations:
-
Amide/Sulfonamide Formation: The primary amine readily reacts with carboxylic acids (using coupling reagents like EDC/HOBt), acid chlorides, or sulfonyl chlorides to form stable amide or sulfonamide linkages. This is a common strategy for linking the piperidine core to other pharmacophoric fragments.
-
Reductive Amination: Reaction with aldehydes or ketones under reductive conditions (e.g., using sodium triacetoxyborohydride) yields secondary amines, providing a flexible method for introducing diverse substituents.[4]
-
Urea/Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are common structural motifs in bioactive molecules.
Caption: Application of the intermediate in synthesizing diverse API scaffolds.
This intermediate is particularly valuable in the development of agents targeting the central nervous system (CNS), as well as inhibitors for enzymes like carbonic anhydrase and targets in infectious diseases.[3][5] For instance, related 4-aminopiperidine scaffolds have been identified as potent inhibitors of Hepatitis C Virus (HCV) proliferation.[3]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar aminopiperidine derivatives can be used to establish prudent safety protocols.[6]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles.
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear a lab coat.
-
All handling should be performed in a well-ventilated chemical fume hood.
-
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.
-
-
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store locked up.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
-
Conclusion
This compound is a high-value, strategically designed intermediate for pharmaceutical research and development. Its synthesis is straightforward and scalable, and its structure offers a unique combination of a conformationally influenced N-acyl piperidine ring and a synthetically versatile C-4 primary amine. These features make it an ideal building block for creating diverse chemical libraries and optimizing lead compounds against a wide array of biological targets. This guide provides the foundational knowledge for scientists to confidently synthesize, characterize, and apply this intermediate in their pursuit of next-generation therapeutics.
References
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Mishra, R., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. Available at: [Link]
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Pratt, S., et al. (2016). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry. Available at: [Link]
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Organic Syntheses. (n.d.). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Available at: [Link]
- Google Patents. (n.d.). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
- Google Patents. (n.d.). An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
-
PubChem. (n.d.). 1-Benzyl-4-piperidylamine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). 4-Aminopiperidine hydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Wang, L., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available at: [Link]
-
Angeli, A., et al. (2018). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. Available at: [Link]
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Kertész, I., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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The Piperidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as one of the most prolific and versatile scaffolds in the landscape of medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs is a testament to its remarkable utility in the design and development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine scaffold in drug discovery. We will delve into the fundamental physicochemical properties that make this motif so attractive to medicinal chemists, explore its diverse therapeutic applications with a focus on mechanism of action, and provide an in-depth look at key synthetic strategies for its incorporation and modification. This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry, offering both foundational knowledge and field-proven insights to inspire the continued innovation of piperidine-based therapeutics.
The Privileged Nature of the Piperidine Scaffold
The piperidine motif is considered a "privileged scaffold" in medicinal chemistry, a term coined to describe molecular frameworks that are capable of providing ligands for more than one type of receptor or enzyme target.[1] This privileged nature stems from a unique combination of structural and physicochemical properties that allow for facile modulation of a molecule's biological activity and pharmacokinetic profile.
The piperidine ring is a saturated heterocycle, which imparts a three-dimensional character to the molecules that contain it, a feature increasingly sought after in modern drug design to enhance target engagement and specificity.[2] The nitrogen atom within the ring is a key feature, providing a basic center that can be protonated at physiological pH. This allows for the formation of ionic interactions with biological targets and can significantly influence a compound's solubility and transport properties.
Furthermore, the piperidine scaffold offers a high degree of synthetic tractability. The ring can be readily functionalized at multiple positions, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target. This synthetic versatility is a crucial factor in its widespread use in drug discovery programs.[2]
Therapeutic Landscape of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. From managing complex neurological disorders to combating infectious diseases and alleviating pain, this humble heterocycle has proven its worth time and again. Piperidine derivatives are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.[1]
Table 1: Prominent Examples of Piperidine-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Area | Mechanism of Action |
| Haloperidol | Antipsychotic | Dopamine D2 receptor antagonist[3] |
| Fentanyl | Analgesic | Potent µ-opioid receptor agonist[4] |
| Donepezil | Alzheimer's Disease | Acetylcholinesterase inhibitor[5] |
| Ritalin (Methylphenidate) | ADHD | Norepinephrine and dopamine reuptake inhibitor |
| Claritin (Loratadine) | Antihistamine | Histamine H1 receptor antagonist |
Key Synthetic Strategies for Piperidine Scaffolds
The ability to efficiently and selectively synthesize substituted piperidines is a cornerstone of their utility in drug discovery. A variety of synthetic methodologies have been developed to access this important scaffold, each with its own advantages and applications.
Catalytic Hydrogenation of Pyridines
One of the most direct and atom-economical methods for the synthesis of piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[6] This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.
Caption: Catalytic hydrogenation of pyridine to piperidine.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine
This protocol describes the hydrogenation of a generic substituted pyridine to the corresponding piperidine using Platinum(IV) oxide (PtO2) as the catalyst in an acidic medium.
Materials:
-
Substituted Pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO2) (0.05 eq)
-
Glacial Acetic Acid
-
Hydrogen Gas (H2)
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor vessel, add the substituted pyridine and glacial acetic acid.
-
Carefully add the PtO2 catalyst to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Pressurize the reactor with hydrogen gas to 50-70 bar.[7]
-
Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the reactor and purge with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purify the product by column chromatography or distillation as required.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: The acidic medium protonates the pyridine nitrogen, which can facilitate the reduction process and prevent catalyst poisoning.[6]
-
PtO2 Catalyst: Platinum-based catalysts are highly effective for the hydrogenation of aromatic rings.[7]
-
High Pressure: High hydrogen pressure is often necessary to overcome the aromaticity of the pyridine ring and drive the reaction to completion.[7]
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful and versatile method for the synthesis of tetrahydroisoquinolines and tetrahydro-β-carbolines, which are classes of compounds that often contain a piperidine ring as part of a fused ring system.[8] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9]
Caption: The Pictet-Spengler reaction mechanism.
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
This protocol outlines the synthesis of a generic tetrahydro-β-carboline from tryptamine and an aldehyde.
Materials:
-
Tryptamine (1.0 eq)
-
Aldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA) (catalytic amount)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve tryptamine and the aldehyde in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of trifluoroacetic acid to the solution.
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
Causality Behind Experimental Choices:
-
Trifluoroacetic acid (TFA): A strong acid catalyst is required to promote the formation of the reactive iminium ion intermediate.[9]
-
Dichloromethane (DCM): An aprotic solvent is often used to avoid side reactions and can lead to higher yields.[9]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including piperidines.[10] This cycloaddition reaction involves the reaction of an imine (the dienophile) with a diene.[11]
Caption: The Aza-Diels-Alder reaction for piperidine synthesis.
Experimental Protocol: Aza-Diels-Alder Synthesis of a Substituted Piperidine
This protocol describes a general procedure for the aza-Diels-Alder reaction between an N-aryl imine and a diene.
Materials:
-
N-aryl imine (1.0 eq)
-
Diene (1.5 eq)
-
Lewis Acid Catalyst (e.g., BF3·OEt2) (0.1 eq)
-
Toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-aryl imine and toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Lewis acid catalyst to the solution.
-
Add the diene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The Lewis acid activates the imine, making it a more reactive dienophile and accelerating the reaction.[11]
-
Inert Atmosphere: Many of the reagents and intermediates in this reaction can be sensitive to air and moisture.
Structure-Activity Relationships (SAR) and Physicochemical Properties
The strategic placement of substituents on the piperidine ring is a fundamental aspect of drug design, allowing for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Case Study: The SAR of Fentanyl Analogs
Fentanyl, a potent synthetic opioid analgesic, provides an excellent case study for understanding the SAR of piperidine-containing drugs. The core of fentanyl is a 4-anilidopiperidine scaffold.[12] Modifications to this scaffold have a profound impact on its analgesic potency.
Table 2: Structure-Activity Relationship of Fentanyl Analogs
| Analog | Modification on Piperidine Ring | Relative Potency (Morphine = 1) |
| Fentanyl | None | 100 |
| Sufentanil | 4-methoxycarbonyl, N-thienylethyl | 500-1000 |
| Alfentanil | 4-methoxycarbonyl, N-ethyltetrazolyl | 20-30 |
| Remifentanil | 4-methoxycarbonyl, N-propanoate methyl ester | 100-200 |
| Carfentanil | 4-methoxycarbonyl, N-phenethyl | 10,000 |
Data compiled from various sources.
The SAR of fentanyl analogs reveals several key insights:
-
Substituents at the 4-position: The introduction of a carbomethoxy group at the 4-position of the piperidine ring generally maintains or enhances potency.[12]
-
Modifications to the N-substituent: The nature of the substituent on the piperidine nitrogen is critical for activity. A phenethyl group is optimal for high potency, as seen in carfentanil.[12]
-
Chirality: The introduction of a methyl group at the 3-position of the piperidine ring creates a chiral center, and the stereochemistry at this position significantly influences potency.[12]
Impact on Physicochemical Properties and ADME
The piperidine scaffold plays a crucial role in modulating the physicochemical properties of a drug, which in turn affects its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[13]
-
Lipophilicity (LogP): The saturated nature of the piperidine ring makes it more lipophilic than its aromatic counterpart, pyridine. The addition of substituents can further modulate the LogP, which is a key parameter for predicting a drug's ability to cross cell membranes.[14]
-
Basicity (pKa): The nitrogen atom in the piperidine ring is basic, with a pKa of around 11.22 for the protonated form.[15] This basicity is crucial for solubility and for forming interactions with biological targets. The pKa can be tuned by the introduction of electron-withdrawing or -donating groups on the ring.[14]
-
Metabolic Stability: The piperidine ring itself is relatively stable to metabolic degradation. However, substituents on the ring can be sites of metabolism. Strategic placement of blocking groups, such as fluorine atoms, can be used to improve metabolic stability.[13]
-
Brain Penetration: The ability of a drug to cross the blood-brain barrier (BBB) is essential for CNS-targeted therapies. The piperidine scaffold is a common feature in many CNS drugs, and its physicochemical properties can be optimized to enhance brain penetration.[16]
Mechanism of Action: A Deeper Dive
To truly appreciate the role of the piperidine scaffold, it is essential to understand how it contributes to the mechanism of action of a drug at the molecular level.
Case Study: Haloperidol and the Dopamine D2 Receptor
Haloperidol is a typical antipsychotic drug that contains a 4-phenylpiperidine moiety. Its primary mechanism of action is the antagonism of the dopamine D2 receptor in the central nervous system.[3]
Caption: Simplified signaling pathway of Haloperidol's antagonism of the Dopamine D2 receptor.
In psychotic disorders such as schizophrenia, there is an overactivity of dopaminergic signaling.[3] Dopamine binds to and activates D2 receptors, which are G-protein coupled receptors that inhibit the enzyme adenylyl cyclase.[17] This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and a subsequent reduction in the activity of protein kinase A (PKA).
Haloperidol, by blocking the D2 receptor, prevents dopamine from binding and thus disinhibits adenylyl cyclase.[18] This leads to an increase in cAMP levels and PKA activity, ultimately normalizing the downstream signaling pathways that are dysregulated in psychosis. The piperidine moiety of haloperidol is crucial for its binding to the D2 receptor, fitting into a specific pocket and forming key interactions that are responsible for its high affinity and antagonist activity.[3]
Conclusion
The piperidine scaffold is an enduring and indispensable tool in the arsenal of the medicinal chemist. Its unique combination of a three-dimensional structure, a tunable basic center, and synthetic accessibility has solidified its status as a privileged scaffold in drug discovery. From the potent analgesia of fentanyl to the antipsychotic effects of haloperidol, the impact of piperidine-containing drugs on human health is undeniable. As our understanding of disease biology and drug design principles continues to evolve, the creative and strategic application of the piperidine scaffold will undoubtedly continue to yield novel and effective therapies for a wide range of human diseases.
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Application of the aza-Diels–Alder reaction in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 16, 2026, from [Link]
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Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
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(PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]
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Fentanyl analogs: structure-activity-relationship study. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). Retrieved January 16, 2026, from [Link]
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The Pictet-Spengler Reaction Updates Its Habits. (2016). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved January 16, 2026, from [Link]
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-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2012). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]
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Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. (2020). PMC - NIH. Retrieved January 16, 2026, from [Link]
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-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). MDPI. Retrieved January 16, 2026, from [Link]
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One-pot multi-component green synthesis of highly substituted piperidines. (2015). ResearchGate. Retrieved January 16, 2026, from [Link]
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Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2023). Journal of Clinical Medicine of Kazakhstan. Retrieved January 16, 2026, from [Link]
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The Piperidine Scaffold in Analgesic Development: A Technical Guide to 1-Benzoylpiperidin-4-amine hydrochloride
Introduction: The Enduring Quest for Novel Analgesics and the Prominence of the Piperidine Moiety
The management of pain remains a cornerstone of healthcare, yet the development of novel, effective, and safe analgesics is an ongoing challenge. The opioid crisis has underscored the critical need for new chemical entities with improved therapeutic profiles. Within the landscape of analgesic drug discovery, the piperidine scaffold has emerged as a privileged structure, forming the core of numerous clinically successful opioids, including fentanyl and its analogues. This technical guide delves into the synthesis, chemical characterization, and potential analgesic properties of a specific piperidine derivative, 1-Benzoylpiperidin-4-amine hydrochloride. While direct pharmacological data for this exact compound is not extensively available in peer-reviewed literature, this guide will leverage established principles of medicinal chemistry and data from closely related analogues to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its plausible synthetic routes, its likely engagement with key biological targets in pain pathways, and the requisite experimental protocols for its evaluation as a potential analgesic candidate.
Chemical Properties and Synthesis of this compound
This compound is a derivative of 4-aminopiperidine, featuring a benzoyl group attached to the piperidine nitrogen. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing and potential formulation.
| Property | Value | Source |
| IUPAC Name | (1-benzoylpiperidin-4-yl)amine hydrochloride | Inferred from structure |
| Molecular Formula | C₁₂H₁₇ClN₂O | Calculated |
| Molecular Weight | 240.73 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | General knowledge of similar compounds |
Rationale for the Synthetic Pathway
The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The chosen pathway prioritizes robust and well-documented reactions, ensuring reproducibility and scalability. The core principle involves the protection of the 4-amino group, followed by N-benzoylation of the piperidine ring, and subsequent deprotection to yield the target primary amine. Conversion to the hydrochloride salt is the final step.
Experimental Protocol: Synthesis of this compound
Step 1: Protection of the 4-amino group of 4-aminopiperidine
The primary amine at the 4-position is more nucleophilic than the secondary amine of the piperidine ring. To selectively achieve N-benzoylation at the piperidine nitrogen, the 4-amino group must first be protected. A common and effective protecting group for amines is the tert-butyloxycarbonyl (Boc) group.
-
Dissolve 1 equivalent of 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O and a base, such as triethylamine (TEA) or sodium bicarbonate, to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (piperidin-4-yl)carbamate.
Step 2: N-Benzoylation of the protected piperidine
With the 4-amino group protected, the piperidine nitrogen is now the primary site for acylation.
-
Dissolve the product from Step 1 in a suitable aprotic solvent like DCM or tetrahydrofuran (THF).
-
Add 1.1 equivalents of a base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.05 equivalents of benzoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted benzoyl chloride.
-
Dry the organic layer, filter, and concentrate to yield tert-butyl (1-benzoylpiperidin-4-yl)carbamate.
Step 3: Deprotection of the 4-amino group
The Boc protecting group is readily removed under acidic conditions.
-
Dissolve the product from Step 2 in a suitable solvent such as DCM or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane.
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
Step 4: Formation of the Hydrochloride Salt
The final step involves the formation of the stable and water-soluble hydrochloride salt.
-
Dissolve the crude product from Step 3 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.
-
Add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.
-
Collect the solid precipitate by filtration.
-
Wash the solid with cold diethyl ether to remove any non-polar impurities.
-
Dry the product under vacuum to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
The Benzoylpiperidine Moiety in the Context of Analgesic Drug Design
The structural features of this compound suggest a potential interaction with biological targets involved in pain modulation, most notably the opioid receptors. The piperidine ring is a key pharmacophore in many potent opioid analgesics, providing a basic nitrogen atom that is crucial for interaction with the anionic aspartate residue in the opioid receptor binding pocket.
Structure-Activity Relationship (SAR) Insights from Analogues
While direct data for the title compound is scarce, SAR studies of related piperidine-based analgesics provide valuable insights[1][2]:
-
The Basic Nitrogen: The protonatable nitrogen of the piperidine ring is essential for the canonical salt bridge interaction with Asp147 of the μ-opioid receptor (MOR)[2]. At physiological pH, this nitrogen will be protonated, facilitating this key binding event.
-
The N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences potency and receptor selectivity. In the case of this compound, the benzoyl group introduces a rigid, planar aromatic system with a carbonyl moiety. The carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions within the receptor binding site. This is a departure from the more flexible N-aralkyl substituents found in many classical opioids like fentanyl.
-
The 4-Amino Group: The primary amine at the 4-position offers a site for potential hydrogen bonding interactions. It can act as both a hydrogen bond donor and acceptor. In many 4-anilinopiperidine analgesics, this position is substituted with an anilido group, which is critical for high affinity. The unsubstituted primary amine in the title compound represents a key structural variable to be explored.
Caption: Key structural features influencing potential analgesic activity.
Proposed Mechanism of Action and Biological Evaluation
Based on its structural similarity to known opioid analgesics, the primary hypothesis for the mechanism of action of this compound is through modulation of opioid receptors. However, other potential targets in the pain pathway cannot be excluded.
In Vitro Assays for Target Engagement and Potency
A systematic in vitro evaluation is essential to determine the pharmacological profile of the compound.
1. Opioid Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for the μ (mu), δ (delta), and κ (kappa) opioid receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing the human recombinant opioid receptors (e.g., CHO or HEK293 cells).
-
Incubate the membrane preparations with a specific radioligand for each receptor subtype (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) in the presence of varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.
-
2. Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency (EC₅₀ or IC₅₀) of the compound at the opioid receptors.
-
Methodology (GTPγS Binding Assay):
-
Use the same membrane preparations as in the binding assays.
-
Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
Agonist binding activates the G-protein, leading to the binding of [³⁵S]GTPγS.
-
Separate bound and free [³⁵S]GTPγS and quantify the radioactivity.
-
Plot the concentration-response curve to determine the EC₅₀ and Emax (maximum effect) for agonist activity.
-
To assess antagonist activity, perform the assay in the presence of a known agonist and varying concentrations of the test compound.
-
In Vivo Models for Analgesic Efficacy
Should in vitro studies indicate promising activity, the next logical step is to evaluate the analgesic efficacy in established animal models of pain.
1. Acute Nociceptive Pain Models:
-
Hot-Plate Test:
-
Place mice or rats on a surface maintained at a constant temperature (e.g., 55°C).
-
Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).
-
Administer the test compound (e.g., via intraperitoneal or oral route) and measure the response latency at various time points post-administration.
-
An increase in response latency indicates an analgesic effect.
-
-
Tail-Flick Test:
-
Focus a beam of radiant heat onto the animal's tail.
-
Measure the time taken for the animal to flick its tail away from the heat source.
-
Administer the test compound and measure the tail-flick latency at different time intervals.
-
An increase in latency suggests analgesia.
-
2. Inflammatory Pain Model:
-
Formalin Test:
-
Inject a dilute solution of formalin into the plantar surface of a rodent's hind paw.
-
This induces a biphasic pain response: an early, acute phase (neurogenic pain) and a late, inflammatory phase.
-
Observe and score the animal's pain-related behaviors (e.g., licking, biting, or shaking the injected paw) during both phases.
-
Administer the test compound prior to the formalin injection and assess its ability to reduce pain behaviors in either or both phases.
-
3. Neuropathic Pain Model:
-
Chronic Constriction Injury (CCI) Model:
-
Surgically ligate the sciatic nerve of a rat.
-
This induces a chronic neuropathic pain state characterized by allodynia (pain in response to a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus).
-
Assess allodynia using von Frey filaments (calibrated fibers that exert a specific force) and hyperalgesia using a radiant heat source.
-
Administer the test compound and evaluate its ability to reverse these pain-related behaviors.
-
Caption: A tiered experimental workflow for evaluating analgesic potential.
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule within the rich chemical space of piperidine-based compounds. Its synthesis is achievable through established chemical transformations. Based on the extensive body of literature on related structures, it is plausible that this compound may interact with opioid receptors, although its specific affinity and functional activity remain to be determined. The presence of the N-benzoyl group offers a unique structural feature compared to many classical opioids, which could translate to a novel pharmacological profile.
The comprehensive in vitro and in vivo testing cascade outlined in this guide provides a clear and scientifically rigorous path forward for the characterization of this compound as a potential analgesic. Future research should focus on obtaining empirical data for its receptor binding profile, functional activity, and efficacy in preclinical pain models. Furthermore, exploration of derivatives, particularly at the 4-amino position, could lead to the identification of novel analgesic candidates with improved potency, selectivity, and safety profiles. This systematic approach is fundamental to advancing our understanding of the structure-activity relationships within this chemical class and to the ultimate goal of developing next-generation pain therapeutics.
References
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Zac-Varghese, S., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1874–1890. Available from: [Link]
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PubChem. (n.d.). 1-Benzyl-4-piperidylamine. Retrieved from [Link]
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PubChem. (n.d.). 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)-. Retrieved from [Link]
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Teodori, E., Baldi, E., Dei, S., Gualtieri, F., Romanelli, M. N., Scapecchi, S., Bellucci, C., Ghelardini, C., & Matucci, R. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(23), 5863–5872. Available from: [Link]
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Kos, T., et al. (2014). The development of diaryl amino piperidines as potent δ opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 24(15), 3463–3467. Available from: [Link]
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Zhang, M., et al. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic Chemistry, 145, 107091. Available from: [Link]
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Jain, A., Chaudhary, J., Khaira, H., Chopra, B., & Dhingra, A. (2021). Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Drug Research, 71(2), 62–72. Available from: [Link]
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Singh, H., et al. (2013). The structural modification causes the enhancement of analgesic activity of 4-(4′ Chloro -Phenyl)-4- hydroxy piperidine. International Journal of Pharmaceutical Sciences and Research, 4(8), 3166-3171. Available from: [Link]
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A Technical Guide to 1-Benzoylpiperidin-4-amine Hydrochloride: A Scaffold for Novel Therapeutic Development
Authored for Drug Discovery Professionals
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the therapeutic potential of 1-Benzoylpiperidin-4-amine hydrochloride. As a Senior Application Scientist, the following guide is structured to provide not just procedural steps, but the scientific rationale and strategic insights necessary for leveraging this compound in novel therapeutic development programs. We will explore its chemical attributes, hypothesize its therapeutic targets based on robust data from structural analogues, and provide validated experimental workflows for its characterization.
Introduction: The Piperidine Scaffold and the Promise of 1-Benzoylpiperidin-4-amine
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow it to engage with a wide array of biological targets. The N-benzyl and N-benzoyl piperidine motifs, in particular, are instrumental in fine-tuning the physicochemical and pharmacokinetic properties of drug candidates, often providing crucial cation-π interactions with target proteins.[1][2]
This guide focuses on This compound , a specific derivative that holds significant, albeit largely unexplored, potential. By examining the extensive research on its close structural analogues, we can construct a strong rationale for its investigation and outline a clear, data-driven path toward validating its therapeutic utility. The primary hypothesis, supported by existing literature, points toward its application as a dual-target inhibitor for complex neurodegenerative diseases like Alzheimer's.[3]
Section 1: Core Molecular Characteristics and Synthesis
A thorough understanding of the molecule's fundamental properties is the bedrock of any drug development campaign.
Physicochemical Properties
The key characteristics of the parent compound, 1-Benzoylpiperidin-4-amine, are summarized below. The hydrochloride salt form is typically used to improve solubility and stability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆N₂O | PubChem |
| Molecular Weight | 204.27 g/mol | PubChem |
| IUPAC Name | (4-aminopiperidin-1-yl)(phenyl)methanone | PubChem |
| Structure | A piperidine ring with a benzoyl group attached to the nitrogen at position 1 and an amine group at position 4. | - |
Rationale for Synthesis: N-Acylation
The synthesis of this compound is conceptually straightforward, relying on the nucleophilic character of the piperidine nitrogen. The general approach involves the N-acylation of a protected piperidine-4-amine precursor, followed by deprotection.
Proposed Experimental Protocol: Synthesis
This protocol is based on established methodologies for the synthesis of N-benzoylpiperidine derivatives.[2][3]
Objective: To synthesize this compound from a commercially available precursor.
Step 1: N-Acylation of a Protected Piperidine
-
Reagents:
-
tert-butyl (1H-piperidin-4-yl)carbamate (Boc-4-aminopiperidine)
-
Benzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as a non-nucleophilic base
-
Dichloromethane (DCM) as the solvent
-
-
Procedure: a. Dissolve Boc-4-aminopiperidine (1 equivalent) and TEA (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0°C using an ice bath. c. Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution. Causality Note: Dropwise addition is critical to control the exothermic reaction and prevent side-product formation. d. Allow the reaction to warm to room temperature and stir for 12-18 hours. e. Monitor reaction completion using Thin-Layer Chromatography (TLC). f. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer to a separatory funnel. g. Extract the aqueous layer twice with DCM. h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-benzoyl protected intermediate.
Step 2: Deprotection and Salt Formation
-
Reagents:
-
Crude product from Step 1
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
-
Procedure: a. Dissolve the crude intermediate in a minimal amount of 1,4-dioxane. b. Add 4M HCl in 1,4-dioxane (excess, ~5-10 equivalents) and stir at room temperature for 2-4 hours. Self-Validation: The formation of a precipitate is a visual indicator of successful salt formation and deprotection. c. Monitor the removal of the Boc-protecting group by TLC or LC-MS. d. Upon completion, add diethyl ether to facilitate complete precipitation of the hydrochloride salt. e. Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Section 2: Hypothesized Therapeutic Targets & Mechanisms
While direct studies on this compound are limited, a wealth of data on its analogues provides a strong foundation for hypothesizing its biological activity.
Primary Hypothesis: Dual-Target Inhibition for Alzheimer's Disease
The most compelling therapeutic rationale stems from research on 1-benzoylpiperidine derivatives as dual inhibitors of Acetylcholinesterase (AChE) and the Serotonin Transporter (SERT).[3]
-
Acetylcholinesterase (AChE) Inhibition: The "cholinergic hypothesis" of Alzheimer's disease posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[3] AChE inhibitors prevent the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission. Drugs like donepezil are first-line treatments that operate on this principle.[3]
-
Serotonin Transporter (SERT) Inhibition: A significant portion of Alzheimer's patients suffer from neuropsychiatric symptoms, including depression and anxiety.[3] These symptoms are often treated with Selective Serotonin Reuptake Inhibitors (SSRIs), which block SERT to increase synaptic serotonin levels.
A single molecule capable of modulating both targets could offer a significant advantage over combination therapies by simplifying treatment regimens and potentially reducing side effects. The 1-benzoylpiperidine scaffold has been shown to effectively inhibit both AChE and SERT.[3]
Secondary Hypothesized Targets
-
Dopaminergic/Serotonergic Receptors: The broader benzoylpiperidine class is known to produce ligands for various serotonin (5-HT) and dopamine (D) receptors, suggesting potential applications in treating schizophrenia, anxiety, and other CNS disorders.[2][4]
-
Anti-inflammatory Pathways: Some piperidine derivatives have demonstrated anti-inflammatory properties, suggesting a potential role in diseases with an inflammatory component.[5]
Section 3: Experimental Workflows for Compound Validation
The following protocols provide a robust framework for the initial characterization of this compound.
Workflow for Initial Compound Screening
The overall logic of the initial screening process is to first determine the compound's activity on the primary hypothesized targets (AChE and SERT) and then assess its basic safety profile through a cytotoxicity screen.
Caption: High-level workflow for initial screening and validation.
Protocol 3.1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: This assay, based on the Ellman method, measures the activity of AChE by quantifying the formation of thiocholine when acetylcholine is hydrolyzed. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. An active inhibitor will reduce the rate of this color change.
Materials:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI) - Substrate
-
DTNB (Ellman's Reagent)
-
Phosphate buffer (pH 8.0)
-
This compound (dissolved in DMSO, then diluted in buffer)
-
Donepezil (Positive Control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound and the positive control (Donepezil) in phosphate buffer. The final DMSO concentration should be kept below 1% to avoid enzyme inhibition.
-
Assay Setup (per well):
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of DTNB solution.
-
Add 20 µL of the test compound dilution (or buffer for control, or Donepezil for positive control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of AChE enzyme solution to each well and mix.
-
Add 10 µL of ATCI substrate solution to start the reaction.
-
-
Measurement: Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 15-20 minutes using a microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve. b. Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100 c. Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
Protocol 3.2: In Vitro Cytotoxicity Assay (MTT)
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
HepG2 cells (or another relevant cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (Positive Control for cytotoxicity)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle (negative control). c. Incubate for 24-48 hours.
-
MTT Addition: a. Add 10 µL of MTT solution to each well and incubate for 4 hours. Causality Note: During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100 b. Plot the % Viability against the logarithm of the compound concentration to determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
Section 4: Proposed Dual-Target Mechanism in Alzheimer's Disease
The therapeutic synergy of a dual AChE/SERT inhibitor lies in its ability to address both the cognitive and neuropsychiatric dimensions of Alzheimer's disease.
Caption: Dual inhibition mechanism in the synaptic cleft.
By inhibiting AChE, the compound increases the concentration and residence time of acetylcholine, enhancing signaling at cholinergic receptors to support cognitive function. Simultaneously, by blocking SERT, it prevents the reuptake of serotonin, boosting serotonergic signaling to help alleviate depressive symptoms.
Section 5: Future Directions and Conclusion
Following successful in vitro validation, the logical progression involves a series of increasingly complex studies.
Data Summary Table: All quantitative results should be meticulously documented.
| Compound | AChE IC₅₀ (µM) | SERT IC₅₀ (µM) | HepG2 CC₅₀ (µM) | Selectivity Index (AChE) |
| 1-Benzoylpiperidin-4-amine HCl | Experimental Value | Experimental Value | Experimental Value | CC₅₀ / IC₅₀ (AChE) |
| Donepezil | Literature/Exp. Value | >100 | Literature/Exp. Value | N/A |
| Sertraline | >100 | Literature/Exp. Value | Literature/Exp. Value | N/A |
Next Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues with substitutions on the benzoyl ring to optimize potency and selectivity.[6]
-
Pharmacokinetic (ADME) Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion properties in vitro and in vivo.[7]
-
In Vivo Efficacy Studies: Test the lead compound in validated animal models of cognitive decline and depression.
-
Toxicology Studies: Conduct comprehensive safety and toxicology assessments in preclinical models.
Conclusion: this compound represents a promising chemical scaffold for therapeutic development, particularly within the challenging landscape of neurodegenerative disorders. While its specific biological profile requires empirical determination, the extensive evidence from structurally related N-benzoyl and N-benzyl piperidine derivatives provides a compelling, data-driven rationale for its investigation as a dual-target inhibitor of AChE and SERT. The experimental workflows detailed in this guide offer a validated and efficient path for characterizing its activity and advancing it through the drug discovery pipeline.
References
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]
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1-Benzyl-4-piperidylamine. PubChem, NIH. [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
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Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
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Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride. PrepChem.com. [Link]
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Pharmacokinetics, metabolism and bioavailability of the new anti-allergic drug BM 113. Part I: Pharmacokinetics and tissular distribution in Sprague-Dawley rats. PubMed. [Link]
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Anti-inflammatory activity of 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride. ScienceDirect. [Link]
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SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central. [Link]
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Methodological & Application
Application Note: A Robust and Scalable Synthesis of 1-Benzoylpiperidin-4-amine Hydrochloride
Abstract
1-Benzoylpiperidin-4-amine hydrochloride is a valuable piperidine-based building block utilized in the synthesis of various pharmaceutical intermediates and complex organic molecules. This application note provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available tert-butyl piperidin-4-ylcarbamate. The described method involves a selective N-benzoylation followed by an acid-mediated deprotection of the tert-butoxycarbonyl (Boc) group, which concurrently affords the final product as its hydrochloride salt. This protocol is designed for high fidelity, scalability, and operational simplicity, making it suitable for researchers in academic and industrial drug development settings.
Introduction
Piperidine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The functionalization of the piperidine ring at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 1-Benzoylpiperidin-4-amine, in particular, offers two distinct points for further chemical modification: the secondary amine at the 4-position (once liberated from its salt form) and the aromatic ring of the benzoyl group. This dual functionality makes it a strategic intermediate in the synthesis of targeted therapeutics. This guide presents a scientifically grounded, efficient, and reliable synthetic route, emphasizing the rationale behind procedural choices and adherence to safety best practices.
Synthetic Strategy Overview
The selected synthetic pathway is a two-step sequence designed for efficiency and selectivity, leveraging common and well-understood chemical transformations.
-
Step 1: Selective N-Benzoylation. The synthesis commences with tert-butyl piperidin-4-ylcarbamate. The piperidine ring nitrogen, a secondary amine, is significantly more nucleophilic than the nitrogen of the Boc-protected primary amine at the C-4 position. This inherent difference in reactivity allows for a highly selective acylation reaction with benzoyl chloride at the piperidine nitrogen, leaving the Boc-protected amine intact.
-
Step 2: Boc Deprotection and Salt Formation. The intermediate, tert-butyl (1-benzoylpiperidin-4-yl)carbamate, is then treated with a solution of hydrogen chloride in 1,4-dioxane. This step efficiently cleaves the acid-labile Boc protecting group, liberating the primary amine at the 4-position. The amine is immediately protonated by the excess acid in the reaction medium, causing the final product, this compound, to precipitate from the solution as a stable, crystalline solid.
This strategic use of an orthogonal protecting group scheme (acid-labile Boc vs. a stable benzoyl group) is a cornerstone of modern organic synthesis, ensuring high yields and minimizing the need for complex purification steps.
Visual Workflow of the Synthesis
Caption: Overall synthetic workflow from the starting material to the final product.
Reaction Mechanism: Acid-Catalyzed Boc Deprotection
The removal of the tert-butoxycarbonyl (Boc) group is a classic example of an acid-catalyzed deprotection mechanism. The process proceeds through several key steps:
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by hydrochloric acid.
-
Carbocation Formation: The protonated intermediate is unstable and fragments to release the highly stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is also unstable and rapidly decomposes, releasing carbon dioxide gas.
-
Amine Protonation: The resulting free primary amine is immediately protonated by the excess HCl in the reaction medium to form the stable ammonium hydrochloride salt.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Detailed Experimental Protocol
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All steps must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Benzoyl Chloride: Corrosive, a lachrymator, and moisture-sensitive.[1][2][3][4][5] It reacts with water to release HCl gas. Handle with extreme care.
-
Triethylamine: Flammable, toxic if inhaled or in contact with skin, and causes severe skin and eye burns.[6][7][8][9][10]
-
Dichloromethane (DCM): Volatile and a suspected carcinogen.[11][12][13][14][15] Avoid inhalation and skin contact.
-
4M HCl in 1,4-Dioxane: Highly flammable and corrosive.[16][17][18][19][20] Dioxane can form explosive peroxides upon storage. Use from a fresh bottle and handle with care.
-
Materials and Reagents
| Reagent | CAS No. | Molecular Wt. ( g/mol ) |
| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | 200.28 |
| Benzoyl Chloride | 98-88-4 | 140.57 |
| Triethylamine (TEA) | 121-44-8 | 101.19 |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 |
| 4.0 M Hydrogen Chloride in 1,4-Dioxane | 7647-01-0 | 36.46 |
| Saturated Aqueous NaHCO₃ Solution | 144-55-8 | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
| Diethyl Ether | 60-29-7 | 74.12 |
Step 1: Synthesis of tert-Butyl (1-benzoylpiperidin-4-yl)carbamate
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tert-butyl piperidin-4-ylcarbamate (10.0 g, 49.9 mmol, 1.0 eq).
-
Solvent and Base Addition: Add anhydrous dichloromethane (100 mL) and triethylamine (10.4 mL, 74.9 mmol, 1.5 eq). Stir the mixture until all solids dissolve.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring vigorously, add benzoyl chloride (6.4 mL, 54.9 mmol, 1.1 eq) dropwise to the solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield a white to off-white solid. The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from ethyl acetate/hexane.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 250 mL round-bottom flask containing the crude tert-butyl (1-benzoylpiperidin-4-yl)carbamate from Step 1, add 50 mL of ethyl acetate to dissolve or suspend the solid.
-
Acid Addition: While stirring at room temperature, slowly add 4.0 M HCl in 1,4-dioxane (50 mL, 200 mmol, ~4.0 eq). Gas evolution (CO₂) will be observed.
-
Precipitation: Stir the mixture at room temperature for 3-5 hours. During this time, a thick white precipitate of the hydrochloride salt will form.
-
Monitoring: Monitor the deprotection by TLC until the starting material is no longer visible.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove any residual dioxane and non-polar impurities.
-
Drying: Dry the white crystalline solid under high vacuum at 40-50 °C for 12 hours to yield the final product, this compound.
Data Summary and Expected Results
| Step | Compound | Starting Mass/Vol | Molar Equiv. | Expected Yield | Physical Form |
| 1 | tert-Butyl (1-benzoylpiperidin-4-yl)carbamate | 10.0 g (start) | 1.0 | 90-98% | White Solid |
| 2 | This compound | ~14.5 g (input) | - | 92-99% | White Crystalline Solid |
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The melting point should also be determined and compared to literature values.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Step 1: Incomplete Reaction | Insufficient reaction time or impure benzoyl chloride. | Allow the reaction to stir for a longer period. Use freshly opened or distilled benzoyl chloride. |
| Step 1: Di-benzoylation Product | Not typically observed due to the low reactivity of the carbamate. | Ensure correct stoichiometry and controlled temperature during addition. |
| Step 2: Incomplete Deprotection | Insufficient acid or reaction time. | Add additional HCl/dioxane solution and continue stirring. Monitor by TLC. |
| Final Product: Oily or Gummy | Incomplete drying; presence of residual solvent (dioxane). | Wash the solid thoroughly with diethyl ether during filtration and dry under high vacuum for an extended period. |
Conclusion
The protocol detailed in this application note describes an efficient, high-yielding, and scalable synthesis of this compound. By employing a selective N-benzoylation of a commercially available Boc-protected piperidine, followed by a straightforward acidic deprotection, this method provides a reliable route to a valuable synthetic intermediate. The clear explanations of the underlying chemical principles and safety considerations make this guide a useful resource for researchers and professionals in the field of drug discovery and development.
References
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Cole-Parmer. Material Safety Data Sheet - Benzoyl Chloride.[Link]
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Carl ROTH. Safety Data Sheet: Dichloromethane.[Link]
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Carl ROTH. Safety Data Sheet: Triethylamine.[Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride.[Link]
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Penta chemicals. Triethylamine - SAFETY DATA SHEET.[Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: dichloromethane.[Link]
-
Loba Chemie. BENZOYL CHLORIDE AR - Safety Data Sheet.[Link]
-
Loba Chemie. TRIETHYLAMINE AR - Safety Data Sheet.[Link]
-
Carl ROTH. Safety Data Sheet: Benzoyl chloride.[Link]
-
Loba Chemie. 4M HYDROCHLORIC ACID IN DIOXANE MSDS.[Link]
-
Gases Grit. Hydrogen chloride in 1,4- dioxane 4 M.[Link]
-
Molekula Ltd. Hydrogen Chloride 4M in 1,4-Dioxane.[Link]
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Application Notes and Protocols for the Reductive Amination Synthesis of Substituted Piperidines
<_Step_1>
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1][2] Reductive amination stands out as a powerful and versatile strategy for the synthesis of N-substituted piperidines, prized for its operational simplicity and the broad availability of starting materials.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of substituted piperidines via double reductive amination of 1,5-dicarbonyl compounds, with a particular focus on the use of glutaraldehyde. We will delve into the mechanistic underpinnings of this transformation, explore the selection of reagents, and provide a detailed, field-proven protocol for the synthesis of a representative N-substituted piperidine.
Introduction: The Significance of the Piperidine Moiety and Reductive Amination
Piperidine derivatives are integral to a wide range of pharmaceuticals, exhibiting diverse pharmacological activities.[1][5] Their prevalence underscores the continuous need for efficient and robust synthetic methodologies. Reductive amination, a process that converts a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate, is a highly effective method for constructing these valuable heterocyclic systems.[6][7]
The "double reductive amination" of 1,5-dicarbonyl compounds, such as glutaraldehyde, with primary amines offers a direct and convergent route to the piperidine ring. This one-pot reaction involves a cascade of two imine formations and two subsequent reductions to forge the heterocyclic ring in a single synthetic operation.
Mechanistic Insights: The Double Reductive Amination Cascade
The synthesis of an N-substituted piperidine from glutaraldehyde and a primary amine proceeds through a well-defined, multi-step sequence within a single reaction vessel. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The process begins with the nucleophilic attack of the primary amine on one of the aldehyde carbonyls of glutaraldehyde, forming a hemiaminal intermediate. This is followed by the loss of water to generate an imine. A reducing agent present in the reaction mixture then selectively reduces the imine to a secondary amine. Subsequently, an intramolecular reaction occurs where the newly formed secondary amine attacks the remaining aldehyde carbonyl at the other end of the five-carbon chain. This intramolecular condensation forms a cyclic hemiaminal, which then dehydrates to a cyclic iminium ion. The final step involves the reduction of this iminium ion by the hydride reagent to yield the stable, N-substituted piperidine ring.[8][9]
Figure 1. General mechanism of double reductive amination.
Key Reagents and Their Roles: A Scientist's Perspective
The success of a reductive amination reaction hinges on the judicious selection of the starting materials, reducing agent, and solvent.
The Dicarbonyl Component: Glutaraldehyde
Glutaraldehyde (a 1,5-dialdehyde) is a readily available and highly effective precursor for the synthesis of the piperidine core. Its two aldehyde functionalities are perfectly positioned to undergo the sequential amination and cyclization process. It is important to use high-quality glutaraldehyde, as impurities can lead to side reactions and lower yields.
The Amine Component: Tailoring the N-Substituent
A wide variety of primary amines can be employed in this reaction, allowing for the introduction of diverse substituents on the piperidine nitrogen. This versatility is a key advantage of the reductive amination approach, enabling the synthesis of libraries of analogs for structure-activity relationship (SAR) studies. Both aliphatic and aromatic primary amines are generally suitable substrates.[10]
The Reducing Agent: The Heart of the Transformation
The choice of reducing agent is critical. An ideal reducing agent should selectively reduce the imine/iminium ion intermediate in the presence of the starting aldehyde.[11]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is often the reagent of choice for reductive aminations.[11][12] It is a mild and selective reducing agent that is particularly effective in acidic media, which can catalyze imine formation.[11] Its steric bulk also contributes to its selectivity for the protonated imine over the carbonyl group.[10] Unlike sodium cyanoborohydride, it is non-toxic.[12]
-
Sodium Cyanoborohydride (NaBH₃CN) : Historically a popular choice, NaBH₃CN is effective at a pH range of 6-7.[12] However, its high toxicity and the potential to generate hydrogen cyanide gas, particularly under acidic conditions, necessitate extreme caution.[12]
-
Sodium Borohydride (NaBH₄) : While a powerful reducing agent, NaBH₄ can also reduce the starting aldehyde.[13] To circumvent this, the imine formation is typically allowed to proceed to completion before the addition of NaBH₄.[13]
-
Catalytic Hydrogenation (H₂/Pd, Pt, Ni) : This method is also effective and can be advantageous for large-scale synthesis.[6] However, it requires specialized equipment (hydrogenator) and the catalyst can sometimes be sensitive to functional groups present in the substrates.
Solvents and Additives
The choice of solvent depends on the specific reducing agent used. For sodium triacetoxyborohydride, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are common.[11][13] Tetrahydrofuran (THF) is also a suitable option.[10] When using sodium borohydride, alcoholic solvents such as methanol or ethanol are typically employed.[13] Acetic acid is often added in catalytic amounts to facilitate imine formation.[12]
Experimental Protocol: Synthesis of 1-Benzylpiperidine
This protocol provides a detailed, step-by-step procedure for the synthesis of 1-benzylpiperidine from glutaraldehyde and benzylamine using sodium triacetoxyborohydride.
Materials and Equipment
-
Glutaraldehyde (25% solution in water)
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Glutaraldehyde and benzylamine are irritants. Avoid inhalation and skin contact.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.
-
1,2-Dichloroethane is a suspected carcinogen. Handle with appropriate caution.
Figure 2. Workflow for the synthesis of 1-benzylpiperidine.
Step-by-Step Procedure
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1,2-dichloroethane (100 mL).
-
Addition of Reactants : Add glutaraldehyde (25% in H₂O, 4.4 mL, 25 mmol, 1.0 equiv) to the stirring solvent. Follow with the addition of benzylamine (2.7 mL, 25 mmol, 1.0 equiv) and glacial acetic acid (1.4 mL, 25 mmol, 1.0 equiv).
-
Cooling : Place the flask in an ice bath and cool the mixture to 0 °C.
-
Addition of Reducing Agent : While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (7.9 g, 37.5 mmol, 1.5 equiv) portion-wise over 15-20 minutes. Note: The addition is exothermic, so slow addition is crucial to control the temperature.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Work-up : Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction : Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford 1-benzylpiperidine as a colorless oil.[14]
-
Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[14]
Data Presentation and Expected Outcomes
The reductive amination of glutaraldehyde with various primary amines is a generally high-yielding reaction. The table below provides representative examples of expected yields for the synthesis of different N-substituted piperidines using a similar protocol.
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Benzylamine | 1-Benzylpiperidine | 75-85% |
| 2 | Aniline | 1-Phenylpiperidine | 60-70% |
| 3 | Cyclohexylamine | 1-Cyclohexylpiperidine | 70-80% |
| 4 | n-Butylamine | 1-Butylpiperidine | 80-90% |
Yields are based on purified product and may vary depending on reaction scale and purity of reagents.
Troubleshooting and Expert Insights
-
Low Yield : If the yield is low, ensure that the glutaraldehyde and amine are of high purity. The sodium triacetoxyborohydride should be fresh and handled under anhydrous conditions to prevent decomposition. Incomplete reaction can be addressed by extending the reaction time or slightly increasing the amount of reducing agent.
-
Side Product Formation : The formation of byproducts can sometimes occur. If over-alkylation is an issue (less common in this intramolecular cyclization), consider using a milder reducing agent or lowering the reaction temperature.
-
Purification Challenges : If the product is difficult to separate from starting materials or byproducts, optimizing the chromatographic conditions (solvent system, gradient) is crucial. For basic amine products, using a silica gel column treated with triethylamine can sometimes improve separation.
Conclusion
The double reductive amination of glutaraldehyde provides a direct, efficient, and versatile route for the synthesis of a wide array of N-substituted piperidines. By understanding the underlying mechanism and carefully selecting reagents and reaction conditions, researchers can reliably access these important heterocyclic scaffolds. The protocol detailed herein for the synthesis of 1-benzylpiperidine serves as a robust starting point that can be adapted for the synthesis of a diverse library of piperidine derivatives, facilitating further exploration in drug discovery and development.
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Matassini, C., Clemente, F., & Cardona, F. (2020). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Targets in Heterocyclic Systems, 23, 283-316. [Link]
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Myers, A. (n.d.). Reductive Amination of Aldehydes and Ketones. Myers' Chem 115. [Link]
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Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(1), 154-157. [Link]
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Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]
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Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(28), 4447-4462. [Link]
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Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
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Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
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Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
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Huang, H., & Ge, Y. (2009). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Analytical chemistry, 81(15), 6292–6299. [Link]
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Wang, Y., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(19), 6529. [Link]
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Wang, C., et al. (2021). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 86(1), 1019–1029. [Link]
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Crabtree, R. H., et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. Tetrahedron Letters, 61(32), 152196. [Link]
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Al-Adhami, M. K., & Al-Majidi, S. M. (2013). Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent. Journal of Chemistry, 2013, 1-6. [Link]
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Kniess, T., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2528–2539. [Link]
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Kumar, A., & Maurya, R. A. (2010). One-pot multi-component green synthesis of highly substituted piperidines. Tetrahedron Letters, 51(10), 1388-1391. [Link]
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Tang, Y., et al. (2016). Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual Imine Reduction Cascade. ACS chemical biology, 11(12), 3278–3283. [Link]
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R. H. (2024, October 12). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. [Link]
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Pearson. (n.d.). The two most general amine syntheses are the reductive amination.... Study Prep. [Link]
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Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry, 10(1), 1-2. [Link]
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Pearson. (n.d.). Show how to synthesize the following amines from the indicated st.... Study Prep. [Link]
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International Journal of Scientific Research. (n.d.). Synthesis and Characterization of Some New Substituted Piperidine Derivatives. [Link]
-
Valencia, D., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 1-8. [Link]
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Application Notes and Protocols for the Comprehensive Analysis of 1-Benzoylpiperidin-4-amine hydrochloride by HPLC and NMR Spectroscopy
For inquiries, please contact: [email protected]
Abstract
This document provides a detailed guide for the analytical characterization of 1-Benzoylpiperidin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. We present robust protocols for both High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The HPLC method is designed for the accurate determination of purity and the identification of any process-related impurities. The NMR analysis protocol facilitates the unambiguous structural confirmation and elucidation of the compound. These methods are developed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q14 for analytical procedure development, ensuring they are fit for purpose in research, development, and quality control environments.[1][2][3][4][5]
Introduction: The Analytical Imperative
This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Rigorous analytical characterization is paramount to ensure the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques that, when used in tandem, provide a comprehensive profile of a chemical entity.[6][7][8]
HPLC is the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation of the main component from any impurities.[6][8] NMR spectroscopy, on the other hand, is an unparalleled tool for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.[9][10][11][12][13]
This application note is structured to provide not just a set of instructions, but a logical framework for the analysis of this compound, explaining the scientific rationale behind the chosen experimental parameters.
High-Performance Liquid Chromatography (HPLC) Analysis
The primary objective of the HPLC method is to quantify the purity of this compound and to detect and quantify any related substances. Reversed-phase chromatography is the chosen mode of separation due to the polar nature of the analyte.
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is selected for its versatility and proven performance in retaining and separating a wide range of polar and non-polar compounds. The end-capping of the silica-based packing material minimizes peak tailing for basic compounds like our analyte.
-
Mobile Phase: A gradient elution with a buffered aqueous phase and an organic modifier (acetonitrile) is employed. The buffer (phosphate buffer at pH 3.0) is crucial for several reasons. Firstly, it ensures a consistent ionization state of the amine hydrochloride, preventing peak splitting that can occur due to the presence of both the free base and its conjugate acid.[14] Secondly, the acidic pH improves the peak shape of the basic analyte by suppressing the interaction of the protonated amine with residual silanol groups on the column.
-
Detector: A UV detector is chosen due to the presence of the benzoyl chromophore in the molecule, which provides strong absorbance at approximately 230 nm.[15][16] This wavelength is selected to maximize sensitivity.
-
Good Laboratory Practices (GLP): Adherence to GLP is critical for the reliability of the results. This includes using HPLC-grade solvents, freshly prepared and filtered mobile phases, and ensuring the system is well-maintained.[17][18][19]
HPLC Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Detailed HPLC Protocol
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | UV-Vis Detector |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Vials | 2 mL amber glass vials with PTFE septa |
| Filters | 0.45 µm PTFE syringe filters |
Reagents:
-
This compound (Reference Standard and Sample)
-
Potassium dihydrogen phosphate (KH₂PO₄), HPLC grade
-
Phosphoric acid (H₃PO₄), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Mobile Phase A to obtain a concentration of 1 mg/mL.
-
Prepare the analytical sample in the same manner.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[20]
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Gradient Program: | |
| Time (min) | % Mobile Phase B (ACN) |
| 0.0 | 10 |
| 15.0 | 70 |
| 17.0 | 10 |
| 20.0 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Expected Results
The main peak corresponding to this compound is expected to elute at approximately 8-10 minutes under these conditions. The peak should be symmetrical with a tailing factor between 0.9 and 1.2. The purity of a high-quality sample should be ≥98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is employed for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR spectra will be acquired.
Rationale for NMR Parameters
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the NMR solvent due to its excellent solvating power for amine hydrochlorides and its ability to allow for the observation of exchangeable protons (e.g., -NH₃⁺).
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR: This experiment will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: This experiment will reveal the number of chemically non-equivalent carbon atoms and their hybridization state.
NMR Analysis Workflow
Caption: NMR analysis workflow for structural confirmation.
Detailed NMR Protocol
Instrumentation:
-
Bruker Avance III 400 MHz NMR Spectrometer or equivalent
Reagents and Consumables:
-
This compound
-
DMSO-d₆ (99.9 atom % D)
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Integrate the ¹H NMR spectrum.
-
Assign the signals in both spectra to the corresponding atoms in the molecular structure.
-
Expected NMR Spectral Data
The chemical shifts are predicted based on the structure of this compound and known data for similar structures.[21][22][23][24]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.3 | br s | 3H | -NH₃⁺ |
| ~ 7.4-7.5 | m | 5H | Benzoyl aromatic protons |
| ~ 4.5 | m | 1H | Piperidine H-4 |
| ~ 3.0-4.2 | m | 4H | Piperidine H-2, H-6 |
| ~ 1.8-2.2 | m | 4H | Piperidine H-3, H-5 |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 169.0 | C=O (Amide) |
| ~ 135.0 | Benzoyl C-1' |
| ~ 129.5 | Benzoyl C-2', C-6' |
| ~ 128.0 | Benzoyl C-3', C-5' |
| ~ 127.0 | Benzoyl C-4' |
| ~ 48.0 | Piperidine C-4 |
| ~ 45.0 | Piperidine C-2, C-6 |
| ~ 30.0 | Piperidine C-3, C-5 |
Conclusion
The HPLC and NMR protocols detailed in this application note provide a robust framework for the comprehensive analysis of this compound. The HPLC method is suitable for determining purity with high accuracy and precision, while the NMR analysis offers unambiguous structural confirmation. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for decision-making in a research and drug development setting.
References
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- Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved January 17, 2026.
- European Medicines Agency. (2022, March 31). ICH Q14 Analytical procedure development - Scientific guideline.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
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- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved January 17, 2026.
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- sites@gsu. (2008, March 25).
- (2024, May 22). ICH Q14 – latest guideline on analytical procedure development.
- ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14.
- (2025, August 6).
- Benchchem. (n.d.).
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- (n.d.).
- Phenomenex. (2022, October 17).
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}.
- (n.d.).
- Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC.
- Shodex HPLC Columns. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
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- SpectraBase. (n.d.). Piperidine.
- LCGC International. (2023, October 1). Good Laboratory Practice: An Overview for the Analytical Chemist.
- Agilent. (n.d.).
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- 24. rsc.org [rsc.org]
Application Notes: 1-Benzoylpiperidin-4-amine Hydrochloride as a Versatile Scaffold for Enzyme Inhibitor Synthesis
Introduction: The Privileged Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its synthetic accessibility, metabolic stability, and conformational flexibility allow it to present appended pharmacophoric groups to biological targets in optimal orientations.[3] The ability to functionalize the piperidine ring at both the nitrogen and carbon atoms provides a versatile platform for generating diverse chemical libraries.
This application note focuses on a key derivative, 1-Benzoylpiperidin-4-amine hydrochloride (1) . This compound offers two strategic advantages for the synthesis of enzyme inhibitors:
-
Orthogonal Reactivity : The 4-amino group serves as a primary nucleophile, ideal for forming amide bonds or participating in nucleophilic substitution reactions.
-
N-Benzoyl Protection : The benzoyl group on the piperidine nitrogen acts as a robust protecting group, preventing unwanted side reactions at the more nucleophilic secondary amine. This group can be removed under specific conditions later in the synthetic sequence to allow for further diversification if required.[1] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics.
This guide will provide an in-depth exploration of the application of 1 , with a particular focus on its use in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a critical class of therapeutics for type 2 diabetes.
Core Application: Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that deactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[4] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion.[5] Many potent DPP-IV inhibitors, such as Alogliptin, feature a substituted aminopiperidine core that interacts with the enzyme's active site.[6][7]
This compound is an excellent starting material for the synthesis of novel DPP-IV inhibitors. The primary amine at the C-4 position can be coupled with various heterocyclic systems, a common feature in many DPP-IV inhibitors.
Logical Workflow for DPP-IV Inhibitor Synthesis
The synthesis of a potential DPP-IV inhibitor using 1 typically follows a multi-step process involving an initial coupling reaction followed by an optional deprotection and further functionalization.
Caption: General workflow for synthesizing DPP-IV inhibitors from this compound.
Experimental Protocols
Protocol 1: Amide Coupling of 1-Benzoylpiperidin-4-amine with a Carboxylic Acid
This protocol describes a general procedure for the formation of an amide bond between the 4-amino group of the piperidine scaffold and a carboxylic acid, a common linkage in many enzyme inhibitors.
Materials and Reagents:
| Reagent | Acronym/Formula | Supplier | Purpose |
| This compound | C₁₂H₁₇ClN₂O | Commercial Source | Starting Material |
| Carboxylic Acid of Interest | R-COOH | Commercial Source | Coupling Partner |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | EDC | Commercial Source | Coupling Agent |
| Hydroxybenzotriazole | HOBt | Commercial Source | Additive (Reduces Racemization) |
| N,N-Diisopropylethylamine | DIPEA | Commercial Source | Non-nucleophilic Base |
| N,N-Dimethylformamide | DMF | Commercial Source | Anhydrous Solvent |
| Dichloromethane | DCM | Commercial Source | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | Lab Prepared | Aqueous Wash |
| Brine | Saturated NaCl | Lab Prepared | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | Commercial Source | Drying Agent |
Step-by-Step Methodology:
-
Preparation : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid of interest (1.1 equivalents). Dissolve it in anhydrous DMF.
-
Activation : Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes. This step pre-activates the carboxylic acid to form a reactive ester.[8]
-
Amine Addition : In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add DIPEA (2.5 equivalents) to neutralize the hydrochloride salt and create the free amine in situ.
-
Coupling Reaction : Add the amine solution dropwise to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Purification : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
EDC/HOBt System : This is a widely used coupling system that converts the carboxylic acid into a more reactive O-acylisourea intermediate, which is then trapped by HOBt to form an active ester. This active ester is less prone to racemization and reacts efficiently with the amine.[9]
-
DIPEA : A non-nucleophilic base is crucial to deprotonate the hydrochloride salt of the amine without competing in the coupling reaction. Triethylamine can also be used.
-
Anhydrous Conditions : The coupling reagents, particularly the activated carboxylic acid intermediates, are sensitive to water, which can hydrolyze them back to the starting carboxylic acid.
Protocol 2: N-Benzoyl Deprotection
The benzoyl group is a stable amide protecting group. Its removal typically requires harsh conditions, such as strong acid or base hydrolysis at elevated temperatures.
Materials and Reagents:
| Reagent | Formula | Supplier | Purpose |
| N-Benzoyl Protected Inhibitor | - | From Protocol 1 | Starting Material |
| Hydrochloric Acid (6 M) | HCl | Commercial Source | Acid for Hydrolysis |
| Sodium Hydroxide (10% aq.) | NaOH | Commercial Source | Base for Neutralization |
| Diethyl Ether or MTBE | - | Commercial Source | Extraction Solvent |
Step-by-Step Methodology:
-
Reaction Setup : Dissolve the N-benzoyl protected inhibitor (1.0 equivalent) in 6 M aqueous hydrochloric acid.
-
Hydrolysis : Heat the mixture to reflux (approximately 100-110 °C) for 12-48 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the acid with a 10% aqueous solution of sodium hydroxide until the pH is basic (~9-10).
-
Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine. Further purification may be achieved by chromatography or crystallization.
Considerations for Deprotection:
-
The harsh conditions required for benzoyl deprotection may not be suitable for substrates with other sensitive functional groups.[10] In such cases, alternative N-protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which can be removed under milder conditions, should be considered during the initial synthetic design.
Broader Applications: Synthesis of Factor Xa Inhibitors
The utility of the 1-benzoylpiperidin-4-amine scaffold extends to other enzyme targets. Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade, making it an attractive target for the development of anticoagulants.[11] Several potent FXa inhibitors incorporate a central piperidine ring. The 4-amino group of 1 can be used to introduce moieties that bind to the S4 pocket of the FXa active site.
The synthetic strategies outlined for DPP-IV inhibitors, particularly the amide coupling protocols, are directly applicable to the synthesis of novel Factor Xa inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of enzyme inhibitors. Its pre-protected piperidine nitrogen and reactive 4-amino group allow for controlled and sequential chemical modifications. The protocols and strategic insights provided in this application note demonstrate its utility in constructing complex molecules targeting key enzymes like DPP-IV and Factor Xa. By leveraging this scaffold, researchers and drug development professionals can efficiently generate novel and potent enzyme inhibitors for a range of therapeutic applications.
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Di Mauro, G., & D'Andrea, P. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]
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Gomes, B., et al. (2022). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. [Link]
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Mehanna, A. S., et al. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
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Dadayan, A. G., et al. (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current organic synthesis, 15(6), 834-843. [Link]
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Mehanna, A. S., et al. (2020). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. [Link]
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Chakarova, S., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(19), 6773. [Link]
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MDPI. (2019). Dipeptidyl Peptidase (DPP)-IV Inhibitors with Antioxidant Potential Isolated from Natural Sources: A Novel Approach for the Management of Diabetes. [Link]
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PubMed. (2022). An Update on Dipeptidyl Peptidase-IV Inhibiting Peptides. [Link]
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Ye, N., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron letters, 51(50), 6667-6670. [Link]
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ResearchGate. (n.d.). Coupling Reagents. [Link]
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Organic Chemistry. (n.d.). Benzyl Protection. [Link]
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ResearchGate. (2025). Amide Bond Formation and Peptide Coupling. [Link]
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ResearchGate. (2004). Design, synthesis, and SAR of monobenzamidines and aminoisoquinolines as factor Xa inhibitors. [Link]
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Application Notes and Protocols: 1-Benzoylpiperidin-4-amine Hydrochloride as a Rigid Core for Heterobifunctional Linker Synthesis in Bioconjugation
For: Researchers, scientists, and drug development professionals engaged in the chemical modification of biomolecules, including the development of Antibody-Drug Conjugates (ADCs), PROTACs, and labeled proteins.
Abstract
The architecture of linker molecules is a critical determinant of a bioconjugate's stability, efficacy, and pharmacokinetic profile.[1][2][3] Rigid linkers, in particular, offer distinct advantages by providing defined spatial separation between the conjugated molecules, which can be crucial for preserving biological activity and optimizing interactions with target structures.[4] Piperidine scaffolds are prominent motifs in medicinal chemistry for imparting conformational rigidity.[5][6][7] This guide details the application of 1-Benzoylpiperidin-4-amine hydrochloride as a foundational building block for the synthesis of a novel, rigid, heterobifunctional linker. We present a scientifically grounded, two-stage protocol. The first stage involves the functionalization of the primary amine of 1-Benzoylpiperidin-4-amine with a commercially available NHS-maleimide crosslinker. The second stage demonstrates the utility of the resulting maleimide-activated piperidine linker in conjugating to thiol-containing biomolecules. This application note provides detailed, step-by-step methodologies, the rationale behind experimental choices, and protocols for the characterization of the resulting conjugates.
Introduction: The Rationale for a Rigid Piperidine-Based Linker
The linker in a bioconjugate is not merely a spacer but a critical component that influences the overall properties of the final molecule.[1] While flexible linkers, such as those based on polyethylene glycol (PEG), can enhance solubility, rigid linkers are increasingly employed to:
-
Control Spatial Orientation: A rigid core maintains a fixed distance and orientation between the biomolecule and the payload (e.g., a drug or a dye), which can be essential for efficacy.[4]
-
Improve Pharmacokinetics: The rigidity and chemical nature of the linker can impact metabolic stability and circulation half-life.[8]
-
Modulate Physicochemical Properties: The piperidine ring is both hydrophilic and lipophilic, and its properties can be tuned by substituents.[5]
This compound offers a unique combination of features for linker design:
-
Rigid Piperidine Core: The six-membered ring provides conformational constraint.
-
Reactive Handle: The primary amine at the 4-position serves as a versatile point for initial chemical modification.[9]
-
Stable N-Benzoyl Group: The benzoyl group protects the piperidine nitrogen, preventing unwanted side reactions. It also adds a hydrophobic and rigid element to the linker, which can be a desirable feature in certain drug designs. While deprotection of N-benzoyl amides is possible, it often requires conditions that are not compatible with sensitive biomolecules; therefore, we will utilize it as a stable component of the linker scaffold.[10][11]
This guide will demonstrate how to leverage the primary amine of 1-Benzoylpiperidin-4-amine to create a more versatile heterobifunctional crosslinking reagent.
Experimental Strategy: A Two-Stage Approach to Bioconjugation
Our strategy involves transforming the monofunctional 1-Benzoylpiperidin-4-amine into a heterobifunctional linker capable of bridging a biomolecule and a payload. This is achieved by reacting it with an amine-to-thiol crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
The overall workflow is depicted below:
Caption: Overall experimental workflow.
Protocol 1: Synthesis of a Maleimide-Functionalized Piperidine Linker
This protocol details the reaction of the primary amine of 1-Benzoylpiperidin-4-amine with the N-hydroxysuccinimide (NHS) ester of SMCC to form a stable amide bond, yielding a maleimide-functionalized piperidine linker.
Materials and Reagents
-
This compound
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Reverse-Phase HPLC system for purification
-
Mass Spectrometer for verification
Step-by-Step Methodology
-
Preparation of Reactants:
-
Dissolve this compound in a minimal amount of DMF. Add 1.1 equivalents of TEA or DIPEA to neutralize the hydrochloride and deprotonate the primary amine. Vortex to mix.
-
Immediately before use, dissolve a 1.5-fold molar excess of SMCC in anhydrous DMF or DMSO. SMCC is moisture-sensitive and should be handled accordingly.[12]
-
-
Reaction:
-
Slowly add the SMCC solution to the 1-Benzoylpiperidin-4-amine solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small amount of an amine-containing buffer like Tris, though this is often unnecessary if the product is immediately purified.
-
-
Purification:
-
The crude reaction mixture can be purified by reverse-phase HPLC.[13][14][15][16]
-
Column: C18 semi-preparative column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm) and collect the fractions corresponding to the product peak.
-
-
Characterization:
-
Confirm the identity of the purified product by mass spectrometry. Expect to see a mass corresponding to the sum of the deprotonated 1-Benzoylpiperidin-4-amine and the SMCC, minus the NHS group.
-
Lyophilize the pure fractions to obtain the maleimide-activated piperidine linker as a white solid. Store desiccated at -20°C.
-
Rationale and Causality
-
pH Control: The NHS ester reaction with primary amines is most efficient at a pH of 7.2-8.5.[17] The addition of a non-nucleophilic base (TEA or DIPEA) is crucial to deprotonate the amine of the hydrochloride salt, making it nucleophilic.
-
Molar Excess: A slight molar excess of SMCC ensures complete consumption of the starting amine, simplifying purification.
-
Anhydrous Solvent: SMCC is susceptible to hydrolysis. Using anhydrous solvents minimizes this side reaction, maximizing the yield of the desired product.[18]
-
Purification: RP-HPLC is a robust method for separating the more hydrophobic product from the unreacted starting materials and byproducts.[13][14][15]
Caption: Reaction scheme for linker synthesis. (Note: Actual images would be embedded in a real application).
Protocol 2: Conjugation of the Maleimide-Functionalized Piperidine Linker to a Thiol-Containing Biomolecule
This protocol describes the conjugation of the newly synthesized maleimide-activated piperidine linker to a biomolecule containing a free sulfhydryl group, such as a cysteine residue in a peptide or a reduced antibody.
Materials and Reagents
-
Maleimide-Activated Piperidine Linker (from Protocol 1)
-
Thiol-containing biomolecule (e.g., a peptide with a C-terminal cysteine, or a reduced antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, with 1-5 mM EDTA.
-
Quenching Reagent (optional): N-acetylcysteine or β-mercaptoethanol.
-
Size-Exclusion Chromatography (SEC) system for purification.[19][20][21][22][23]
Step-by-Step Methodology
-
Preparation of Biomolecule:
-
Dissolve the thiol-containing biomolecule in the conjugation buffer. If the biomolecule is an antibody with interchain disulfides to be targeted, a partial reduction step (e.g., with TCEP or DTT) is required, followed by removal of the reducing agent.
-
-
Preparation of Linker:
-
Dissolve the maleimide-activated piperidine linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the conjugation buffer.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved linker to the biomolecule solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching (Optional):
-
To cap any unreacted maleimide groups, add a small excess of a quenching reagent like N-acetylcysteine.
-
-
Purification of the Bioconjugate:
-
Purify the bioconjugate from excess linker and byproducts using size-exclusion chromatography (SEC).[19][20][21][22]
-
Equilibrate the SEC column (e.g., Sephadex G-25 for small peptides, or a Superdex 200 for antibodies) with a suitable buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight bioconjugate, which will elute first.
-
Rationale and Causality
-
pH for Maleimide Reaction: The reaction between a maleimide and a thiol is most efficient and specific at a pH range of 6.5-7.5. Above this pH, the maleimide group can react with amines and is more prone to hydrolysis.[18]
-
EDTA: The inclusion of EDTA in the buffer chelates divalent metal ions that can catalyze the oxidation of thiols, preventing the formation of disulfide bonds and ensuring the availability of free sulfhydryls for conjugation.[24]
-
Purification by SEC: SEC is an ideal method for separating the large bioconjugate from the small, unreacted linker molecules based on their difference in size.[21][23]
Characterization of the Final Bioconjugate
Successful conjugation and the purity of the final product must be verified.
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | To determine protein concentration and estimate the degree of labeling (if the linker or payload has a distinct chromophore). | Protein concentration is determined by absorbance at 280 nm. The degree of labeling can be calculated if the extinction coefficients of the protein and the attached molecule are known. |
| Mass Spectrometry (MS) | To confirm covalent attachment of the linker-payload moiety. | An increase in the mass of the biomolecule corresponding to the molecular weight of the attached linker. For heterogeneous conjugations (e.g., to antibodies), a distribution of species with different numbers of attached linkers will be observed.[19][25][26][27] |
| HPLC (SEC or RP-HPLC) | To assess purity, aggregation, and heterogeneity. | SEC can show the presence of high molecular weight aggregates or low molecular weight contaminants.[20][21] RP-HPLC can be used to assess the purity of smaller bioconjugates like peptides.[13] |
Conclusion
This compound is a valuable starting material for the synthesis of rigid, heterobifunctional linkers. By employing standard and well-documented bioconjugation chemistries, such as the two-step NHS-ester and maleimide reactions, this simple building block can be transformed into a sophisticated tool for creating well-defined bioconjugates. The protocols and rationale provided in this guide offer a robust framework for researchers to incorporate this rigid piperidine core into their bioconjugation strategies, enabling the development of novel therapeutics and research reagents with potentially enhanced properties.
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from [Link]
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ResearchGate. (2017). What is an easy method for the deprotection of Benzoyl group?. Retrieved from [Link]
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AZoM. (2026). Comprehensive quality assessment of antibody-oligonucleotide conjugates. Retrieved from [Link]
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ResearchGate. (n.d.). Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Retrieved from [Link]
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Han, L., Zhao, Y., & Zhang, Q. (2020). Conjugation Site Analysis by MS/MS Protein Sequencing. Methods in Molecular Biology, 2078, 221–233. [Link]
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ResearchGate. (n.d.). Model reactions performed to establish the conjugation strategy. Benzyl.... Retrieved from [Link]
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Spangenburg, E. E. (2015). Reverse-phase HPLC analysis and purification of small molecules. Methods in Molecular Biology, 1318, 249–255. [Link]
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Khan, A. A., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Pharmaceutics, 14(2), 428. [Link]
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Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 147, 212-233. [Link]
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Gut, E., et al. (2015). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 58(19), 7848-7859. [Link]
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ResearchGate. (2025). Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from [Link]
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Lermyte, F., et al. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. Chemical Reviews, 121(16), 9771-9807. [Link]
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Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
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He, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Discoveries & Therapeutics, 17(1), 1-14. [Link]
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O'Reilly, F. J., & Rappsilber, J. (2018). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 204(1), 134-143. [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Retrieved from [Link]
- Google Patents. (n.d.). CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine.
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ACS Publications. (2025). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. Retrieved from [Link]
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Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]
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Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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ACS Publications. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Retrieved from [Link]
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LCGC North America. (2020). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Retrieved from [Link]
-
Semantic Scholar. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Retrieved from [Link]
-
BioProcess Online. (2025). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). Retrieved from [Link]
-
Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. Retrieved from [Link]
-
Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Application Note & Protocol: A Guide to the N-benzoylation of 4-Aminopiperidine via Schotten-Baumann Reaction
Abstract
This document provides a comprehensive guide to the synthesis of N-(piperidin-4-yl)benzamide through the N-benzoylation of 4-aminopiperidine. The protocol is centered on the robust and widely applicable Schotten-Baumann reaction, a cornerstone of amide synthesis.[1] This guide is designed for chemical researchers and drug development professionals, offering a detailed, step-by-step experimental procedure, in-depth explanations of the chemical principles, and expert insights into optimizing the reaction for purity and yield. We will delve into the reaction mechanism, safety protocols, purification techniques, and methods for analytical characterization of the final product, a valuable scaffold in medicinal chemistry.[2][3]
Introduction: The Significance of N-Acylated Piperidines
The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous FDA-approved drugs.[4] Its functionalization through N-acylation is a critical transformation that allows chemists to modulate the physicochemical and pharmacological properties of molecules. The target compound of this protocol, N-(piperidin-4-yl)benzamide, and its derivatives are integral building blocks in the discovery of novel therapeutics, including agents targeting the central nervous system and hypoxia-inducible factor 1 (HIF-1) pathways.[2][3][5]
The chosen synthetic route is the Schotten-Baumann reaction, first described in the 1880s by Carl Schotten and Eugen Baumann.[1] This method facilitates the acylation of amines (and alcohols) using an acid chloride in the presence of an aqueous base.[6][7] Its enduring utility lies in its operational simplicity, high efficiency, and the use of readily available, inexpensive reagents. The reaction typically employs a two-phase system, where the aqueous base neutralizes the hydrochloric acid byproduct, driving the reaction to completion, while the organic starting materials and product reside in an immiscible organic solvent.[1][6]
Reaction Scheme and Mechanism
The N-benzoylation of 4-aminopiperidine proceeds via a nucleophilic acyl substitution mechanism. The primary amino group at the C4 position of the piperidine ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
Causality of Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the primary amine attacks the carbonyl carbon of benzoyl chloride, forming a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion, the most stable leaving group.
-
Deprotonation: The positively charged nitrogen is deprotonated by the base (hydroxide ion) present in the aqueous phase. This neutralization step is crucial as it regenerates the neutral amide and prevents the protonation of the starting amine, which would render it non-nucleophilic.[8]
Sources
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Topic: Scale-Up Synthesis of Piperidine Derivatives for Pharmaceutical Use
An Application Note and Protocol for Drug Development Professionals
Abstract: The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved pharmaceuticals.[1][2][3] Its prevalence demands robust, scalable, and economically viable synthetic routes to support the journey from preclinical research to commercial manufacturing.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic scale-up of piperidine derivative synthesis. We will explore common industrial methodologies, address critical scale-up challenges, and provide a detailed protocol for a representative synthesis, grounding our discussion in the principles of process chemistry, safety, and regulatory compliance.
The Strategic Importance of Scalable Synthesis
The transition from a laboratory-scale synthesis (grams) to commercial production (hundreds of kilograms) is a complex undertaking that extends beyond simply increasing reactant quantities.[4][5] A successful scale-up strategy is defined by its safety, reproducibility, cost-effectiveness, and adherence to stringent regulatory standards like Good Manufacturing Practices (GMP).[5][6] Key decisions made during early process development, particularly the choice of synthetic route and the definition of Regulatory Starting Materials (RSMs), have profound and lasting impacts on project timelines, manufacturing controls, and ultimate regulatory approval.[7]
This guide emphasizes a proactive approach, where scalability is a primary consideration from the outset of route design, ensuring a smoother transition from discovery to delivery.[6]
Foundational Synthetic Routes for Industrial Scale
While numerous methods exist for synthesizing the piperidine ring, only a subset is suitable for large-scale production due to factors like cost, safety, and efficiency.[8][9] The most common and industrially validated approaches include:
-
Hydrogenation of Pyridine Derivatives: This is a widely employed industrial method involving the reduction of a substituted pyridine using hydrogen gas with a metal catalyst.[8][10]
-
Catalysts: Common choices include Nickel (e.g., Raney-Ni), Palladium, Rhodium, and Ruthenium.[3][8] Heterogeneous catalysts are preferred for ease of separation at scale.[3]
-
Advantages: This method is often cost-effective and suitable for producing a wide range of substituted piperidines.[2] Recent advances in catalysis, such as the use of novel nickel silicide or iridium-based systems, have improved efficiency and selectivity.[3][11]
-
Challenges: Pyridine hydrogenation is highly exothermic, requiring careful thermal management to prevent runaway reactions.[8] Additionally, the Lewis-basic nature of the pyridine substrate or piperidine product can poison some catalysts.[12]
-
-
Reductive Amination: This route typically involves the reaction of a 1,5-dicarbonyl compound (or its equivalent, like glutaraldehyde) with a primary amine, followed by an in-situ reduction to form the piperidine ring.[8]
-
Nucleophilic Substitution/Cyclization: The reaction of primary amines with 1,5-dihalopentanes or the cyclization of amino alcohols provides a direct path to the piperidine core.[8][14]
Workflow for Synthetic Route Selection
The selection of an optimal synthetic route for scale-up is a multi-parameter decision. The following workflow illustrates the key considerations.
Caption: A workflow for selecting and scaling a synthetic route for a piperidine API.
Overcoming Key Scale-Up Challenges
Scaling a reaction from a 1 L flask to a 1000 L reactor introduces significant challenges that must be proactively managed.[6]
| Challenge | Laboratory Scale (Grams) | Production Scale (Kilograms) | Mitigation Strategies |
| Heat Transfer | High surface-area-to-volume ratio; heat dissipates easily. | Low surface-area-to-volume ratio; exothermic reactions can lead to dangerous temperature spikes ("runaway").[8] | Use jacketed reactors with precise temperature control, manage addition rates of reagents, and perform calorimetric studies (e.g., RC1) to model thermal behavior.[13] |
| Mixing & Mass Transfer | Magnetic stirring is usually sufficient. | Mechanical agitation is required; inefficient mixing can lead to localized "hot spots," concentration gradients, and increased side products. | Select appropriate agitator types (e.g., turbine, anchor) and speeds based on reaction viscosity and phase; conduct mixing studies to ensure homogeneity. |
| Reagent & Solvent Handling | Addition via syringe or dropping funnel. | Pumping of liquids and charging of solids via specialized equipment. | Use calibrated dosing pumps for controlled liquid addition. For solids, consider dissolving in a solvent first or using powder charging systems. Ensure all equipment is properly grounded to prevent static discharge, especially with flammable solvents.[15] |
| Impurity Profile | Minor side products may be unnoticed or easily removed. | A side reaction producing a 0.5% impurity at lab scale can result in kilograms of waste and complex purification challenges at production scale.[6] | Conduct impurity fate mapping to understand where impurities form and how they are purged. Develop robust in-process controls (IPCs) using methods like HPLC to monitor reaction progress and impurity formation.[6][7] |
| Product Isolation & Purification | Column chromatography is common and effective. | Chromatography is often economically unviable for large quantities of small molecules.[4] | Develop scalable purification methods such as crystallization, distillation, or salt formation.[8] These methods are more cost-effective and provide better control over the final product's physical properties (e.g., particle size). |
| Reagent Solubility | A wide range of solvents and reagents can be used. | Poorly soluble reagents can be difficult to handle in large reactors. For example, cesium carbonate, while effective in some lab-scale reactions, has poor solubility that complicates its use at scale.[2][3] | Select solvents where all reagents and intermediates have adequate solubility. If necessary, explore alternative reagents with better physical properties for large-scale use. |
Case Study Protocol: Scale-Up Synthesis of 1-Piperidinepropanol
This protocol details the synthesis of 1-Piperidinepropanol, a key intermediate, via a nucleophilic substitution reaction. This method is chosen for its straightforward chemistry and use of cost-effective materials, making it a good model for industrial scale-up.[13]
Reaction Scheme
Materials and Equipment
-
Reactor: Glass-lined or stainless steel jacketed reactor with overhead mechanical stirrer, reflux condenser, temperature probe, and addition funnel/pump.
-
Reagents: Piperidine, 3-Chloro-1-propanol, Sodium Carbonate (anhydrous powder), Toluene.
-
Ancillary: Filtration unit (e.g., Nutsche filter), vacuum distillation setup, appropriate Personal Protective Equipment (PPE).[13][16]
Detailed Step-by-Step Protocol (10 kg Scale)
Safety First: This procedure must be conducted in a well-ventilated area or a designated chemical manufacturing plant.[13] All personnel must wear appropriate PPE, including safety glasses with side shields, flame-retardant lab coats, and chemically resistant gloves.[16][17] Piperidine is flammable, corrosive, and toxic.[15][17] Toluene is a flammable solvent. All equipment must be properly grounded.[15]
-
Reactor Charging:
-
Charge the reactor with Toluene (40 L). Toluene is selected as the solvent due to its suitable boiling point for the reaction temperature and its ability to form an azeotrope with water, which can be useful in some contexts, though not critical here. It also facilitates phase separation during workup.
-
Add Sodium Carbonate (15.7 kg, 1.5 eq). Sodium carbonate acts as an inexpensive and easy-to-handle base to neutralize the HCl formed during the reaction.
-
Charge Piperidine (10.0 kg, 1.0 eq).
-
Begin vigorous stirring to create a mobile slurry.
-
-
Heating:
-
Heat the reactor contents to 80-90 °C. This temperature is chosen to ensure a reasonable reaction rate without excessive pressure buildup or side reactions.
-
-
Substrate Addition:
-
Slowly add a solution of 3-Chloro-1-propanol (13.3 kg, 1.2 eq) in Toluene (10 L) to the reactor over a period of 2-3 hours.
-
Causality: The slow addition is critical to control the reaction's exotherm.[13] Adding the substrate too quickly could cause the internal temperature to rise uncontrollably, leading to potential side reactions (e.g., elimination) and creating a safety hazard. Maintain the internal temperature between 90-100 °C during the addition.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by taking samples periodically and analyzing them via Gas Chromatography (GC). The reaction is considered complete when the piperidine starting material is consumed (<1% remaining). In-process controls are a cornerstone of GMP and ensure the reaction proceeds as expected before moving to the next, often costly, step.[5]
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Filter the solid inorganic salts (sodium carbonate and sodium chloride) using a Nutsche filter. Wash the filter cake with Toluene (2 x 10 L) to recover any entrained product.
-
Combine the filtrate and washes. Transfer the organic phase to a suitably sized vessel and wash with water (2 x 20 L) to remove any remaining inorganic salts. A final wash with brine (20 L) can be used to improve phase separation.
-
Dry the organic phase over anhydrous sodium sulfate or by azeotropic distillation.
-
-
Purification:
-
Concentrate the organic phase under reduced pressure to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain 1-Piperidinepropanol as a colorless to pale yellow liquid.[13] This step is crucial for removing non-volatile impurities and achieving the high purity required for pharmaceutical use.[6]
-
Process Parameters and Expected Outcome
| Parameter | Value | Rationale |
| Scale | 10.0 kg Piperidine | Representative pilot-scale batch size. |
| Equivalents | Piperidine (1.0), 3-Chloro-1-propanol (1.2), Na2CO3 (1.5) | A slight excess of the electrophile and a larger excess of the base ensure complete conversion of the limiting reagent. |
| Temperature | 90-110 °C | Balances reaction rate with control over exotherm and side reactions.[13] |
| Reaction Time | 8-12 hours | Determined by reaction monitoring (GC) to ensure completion.[13] |
| Typical Yield | 85-95% | High-yielding reaction suitable for industrial application. |
| Purity (Post-Distillation) | >99.0% (by GC) | Meets typical quality standards for a pharmaceutical intermediate.[18] |
Safety and Regulatory Compliance in Scale-Up
5.1. Process Safety Management Beyond standard PPE, scaling up requires a formal Process Hazard Analysis (PHA). This involves systematically identifying potential hazards (e.g., thermal runaway, pressure buildup, handling of pyrophoric catalysts) and implementing engineering and administrative controls to mitigate risks.[8] All equipment must be rated for the intended chemistry, and emergency procedures must be clearly established.
5.2. Regulatory Considerations (GMP) Manufacturing APIs for pharmaceutical use requires strict adherence to GMP guidelines.[6]
-
Documentation: Every step of the process, from raw material receipt to final product release, must be meticulously documented in batch records.[6]
-
Validation: The manufacturing process must be validated to prove it consistently produces an API meeting its predetermined specifications and quality attributes. This typically involves executing three successful consecutive batches at the intended commercial scale.
-
Impurity Control: All impurities must be identified, quantified, and controlled within limits set by ICH guidelines. Any impurity exceeding the qualification threshold requires toxicological data to prove its safety.[6][7]
-
Starting Materials: The selection of Regulatory Starting Materials (RSMs) is a critical decision that must be justified to regulatory agencies (e.g., FDA, EMA).[4] The GMP-controlled portion of the synthesis begins from the introduction of the first RSM.[7]
Conclusion
The successful scale-up of piperidine derivative synthesis is a multidisciplinary endeavor that marries profound chemical expertise with rigorous engineering, safety, and regulatory principles. By selecting robust and scalable synthetic routes, proactively addressing common challenges like thermal management and purification, and embedding quality and safety into every step of the process, drug development professionals can ensure a reliable and compliant supply of these critical pharmaceutical building blocks. The principles and protocols outlined in this guide serve as a foundational framework for navigating the complex but rewarding path from the laboratory bench to full-scale commercial manufacturing.
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Topic: 1-Benzoylpiperidin-4-amine Hydrochloride in the Synthesis of Acetylcholinesterase Inhibitors
An Application Note for Medicinal Chemists and Drug Development Professionals
Abstract
Acetylcholinesterase (AChE) inhibitors represent a primary therapeutic class for the symptomatic treatment of Alzheimer's disease, acting by mitigating the degradation of the neurotransmitter acetylcholine.[1][2] The piperidine scaffold is a privileged structural motif in the design of potent AChE inhibitors, most notably in the drug Donepezil.[1][3] This application note provides a comprehensive guide for researchers on the strategic use of 1-benzoylpiperidin-4-amine hydrochloride as a versatile starting material for the synthesis of novel AChE inhibitors. We detail the underlying synthetic logic, provide a robust, step-by-step protocol for amide coupling, discuss the critical role of the piperidine nitrogen in enzyme-ligand interactions, and present a framework for structure-activity relationship (SAR) studies.
Introduction: The Strategic Value of the Piperidine Scaffold
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes significantly to cognitive deficits.[1] Inhibiting acetylcholinesterase, the enzyme responsible for acetylcholine hydrolysis, is a clinically validated approach to enhance cholinergic neurotransmission.[1][4]
This compound is an advantageous building block for several reasons:
-
Structural Precedent: It provides the core piperidine ring found in numerous high-affinity AChE inhibitors.[3][5]
-
Orthogonal Functionality: The molecule possesses two key functional groups: a secondary amine within the piperidine ring (protected as a benzamide) and a primary amine at the 4-position (as a hydrochloride salt). This allows for selective chemical modification.
-
Protecting Group Strategy: The N-benzoyl group serves as a stable protecting group, preventing the piperidine nitrogen from undergoing undesired reactions while the 4-amino group is functionalized. Its removal, however, is often a critical step, as a basic piperidine nitrogen is crucial for potent AChE inhibition.[6]
Our synthetic approach focuses on the elaboration of the 4-amino group to introduce moieties that can span the active site of the AChE enzyme, from the Catalytic Anionic Site (CAS) to the Peripheral Anionic Site (PAS).
Synthetic Rationale and Workflow
The primary synthetic transformation is the formation of an amide bond between the 4-amino group of the piperidine scaffold and a selected carboxylic acid.[7][8] This strategy is powerful because the properties of the carboxylic acid "R-group" can be systematically varied to probe interactions with the enzyme's active site.
The overall workflow involves three key phases: liberation of the free amine, amide coupling, and an optional, but often vital, deprotection step.
Figure 1: General workflow for synthesizing AChE inhibitors from 1-benzoylpiperidin-4-amine HCl.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(1-benzoylpiperidin-4-yl)-[1,1'-biphenyl]-4-carboxamide, a representative target compound.
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| This compound | ≥98% | Starting Material |
| [1,1'-Biphenyl]-4-carboxylic acid | ≥98% | Coupling Partner |
| Triethylamine (Et₃N) | ≥99.5%, anhydrous | Base for free amine liberation |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | ≥98% | Amide coupling agent |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Reaction Solvent |
| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |
| Ethyl Acetate (EtOAc) | HPLC Grade | Extraction & Chromatography |
| Saturated aq. NaHCO₃ solution | ACS Grade | Aqueous wash |
| Brine | ACS Grade | Aqueous wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Drying agent |
| Hydrochloric Acid (6 M) | ACS Grade | For deprotection step |
Step 1: Liberation of the Free Amine
-
Suspend this compound (1.00 g, 3.93 mmol, 1.0 equiv) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine (0.66 mL, 4.71 mmol, 1.2 equiv) dropwise to the suspension at room temperature.
-
Stir the mixture for 30 minutes. The suspension should become a clear or near-clear solution as the free amine is formed. This solution is used directly in the next step.
Causality Note: The hydrochloride salt must be neutralized to liberate the nucleophilic primary amine required for the amide coupling reaction. Triethylamine is a suitable organic base that forms a salt (triethylammonium chloride) which typically does not interfere with the subsequent coupling step.
Step 2: HATU-Mediated Amide Coupling
-
In a separate flask, dissolve [1,1'-biphenyl]-4-carboxylic acid (0.86 g, 4.32 mmol, 1.1 equiv) and HATU (1.64 g, 4.32 mmol, 1.1 equiv) in anhydrous DMF (15 mL).
-
Stir this mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Add the activated acid solution dropwise to the free amine solution from Step 1.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The product spot should be significantly less polar than the starting amine.
Causality Note: HATU is a highly efficient coupling reagent that converts the carboxylic acid into a reactive O-acylisourea intermediate, facilitating rapid amide bond formation with minimal side reactions and often leading to high yields under mild conditions.[9]
Step 3: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ (2 x 40 mL) and brine (1 x 40 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of 20% to 60% ethyl acetate in hexanes to yield pure N-(1-benzoylpiperidin-4-yl)-[1,1'-biphenyl]-4-carboxamide.
Step 4 (Optional): N-Benzoyl Deprotection
-
Place the purified product (e.g., 0.50 g) in a round-bottom flask with 6 M aqueous HCl (15 mL).
-
Heat the mixture to reflux (approx. 100-110 °C) for 24 hours.
-
Cool the reaction to room temperature, then carefully basify to pH > 12 with 10 M NaOH solution in an ice bath.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield the deprotected product, N-(piperidin-4-yl)-[1,1'-biphenyl]-4-carboxamide.
Causality Note: As demonstrated in multiple studies, a basic nitrogen in the piperidine ring is critical for forming a cationic-π interaction with the Trp84 residue in the AChE catalytic site.[6] Removing the electron-withdrawing benzoyl group restores this basicity, typically leading to a dramatic increase in inhibitory potency.[6]
Mechanism of Inhibition: Dual Site Binding
The design of these inhibitors targets two key regions within the AChE active site gorge.
Figure 2: Key binding interactions of a dual-site AChE inhibitor.
-
Catalytic Anionic Site (CAS): After deprotection, the protonated piperidine nitrogen anchors the molecule into the CAS via a strong cationic-π interaction with the indole ring of Trp84.[10]
-
Peripheral Anionic Site (PAS): The biphenyl moiety, introduced via amide coupling, extends up the gorge to interact with the PAS, primarily through π-π stacking with aromatic residues like Trp279.[10] This dual binding mode is characteristic of many highly potent inhibitors.[11]
Illustrative Structure-Activity Relationship (SAR) Data
The synthetic route described allows for rapid generation of analogs to explore SAR. The following table presents representative data for a series of N-(1-benzylpiperidin-4-yl) amides, illustrating the impact of modifying the amide "R-group" on AChE inhibitory potency.
| Compound ID | R-Group (from R-COOH) | AChE IC₅₀ (nM) | Selectivity (vs. BuChE) |
| 1 | Phenyl | 98 | ~500x |
| 2 | 4-(trifluoromethyl)phenyl | 45 | ~800x |
| 3 | 5,6-dimethoxyindan | 5.7[3] | ~1250x[3] |
| 4 | 4'-(benzylsulfonyl)benzoyl | 0.56[6] | ~18,000x[6] |
Data is illustrative and compiled from literature on analogous series. The N-benzyl group is used here as it is common in highly potent analogs.
The data clearly indicates that increasing the size and electronic complexity of the R-group to better occupy the PAS leads to a substantial increase in inhibitory activity and selectivity over the related enzyme, butyrylcholinesterase (BuChE).
Conclusion
This compound is a commercially available and highly effective starting material for the modular synthesis of novel acetylcholinesterase inhibitors. The straightforward protocol for amide coupling enables extensive SAR exploration, while understanding the necessity of the final deprotection step is key to unlocking high-potency enzyme inhibition. The strategies outlined herein provide a solid, mechanistically-grounded framework for drug discovery efforts targeting Alzheimer's disease and other cholinergic disorders.
References
-
Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available at: [Link]
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. Available at: [Link]
-
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PubMed Central. Available at: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. PubMed Central. Available at: [Link]
-
Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed Central. Available at: [Link]
-
Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. PubMed Central. Available at: [Link]
-
E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR. Semantic Scholar. Available at: [Link]
-
Development of Cholinesterase Inhibitors using 1-Benzyl Piperidin-4-yl (α)-Lipoic Amide Molecules. Bull. Korean Chem. Soc.. Available at: [Link]
-
Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available at: [Link]
-
Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. Available at: [Link]
-
New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
De-protection of N-Benzyl groups. Sciencemadness.org. Available at: [Link]
-
Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. NIH National Library of Medicine. Available at: [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
What is an easy method for the deprotection of Benzoyl group? ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Benzyl Protection. Common Organic Chemistry. Available at: [Link]
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- 2. E2020 - THE PHARMACOLOGY OF A PIPERIDINE CHOLINESTERASE INHIBITOR | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzoylpiperidin-4-amine Hydrochloride
Welcome to the technical support guide for the synthesis of 1-Benzoylpiperidin-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges related to side product formation during this synthesis. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower you to troubleshoot and optimize your experimental outcomes.
The synthesis, while seemingly straightforward, involves a critical reductive amination step that is prone to several competing reactions. Understanding the origin and structure of potential impurities is paramount for developing a robust and reproducible process that yields a final product of high purity.
Section 1: The Core Synthetic Pathway & Points of Impurity Ingress
The most common and efficient route to this compound involves two primary stages: the N-benzoylation of a suitable piperidine precursor, followed by reductive amination to install the C4-amino group, and finally, salt formation. Each stage presents opportunities for side product formation.
Caption: Overall workflow for the synthesis of 1-Benzoylpiperidin-4-amine HCl.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you might encounter during synthesis, focusing on the mechanistic cause and providing actionable solutions.
Q1: My final product is contaminated with a significant amount of 1-Benzoyl-4-hydroxypiperidine. What causes this and how can it be minimized?
Answer: The presence of the corresponding alcohol, 1-Benzoyl-4-hydroxypiperidine, is a classic side product in reductive amination reactions.[1]
-
Causality: This byproduct arises from the direct reduction of the ketone carbonyl group on your starting material, 1-benzoyl-4-piperidone, by the hydride reducing agent. This reaction directly competes with the desired pathway, which involves the initial formation of an imine intermediate followed by its reduction. If the rate of ketone reduction is comparable to or faster than the rate of imine formation and subsequent reduction, a significant amount of the alcohol byproduct will be generated.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: The selection of the reducing agent is critical.[1] Strong, less selective hydrides like sodium borohydride (NaBH₄) can readily reduce the ketone. A milder, more sterically hindered reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred choice for reductive aminations.[2] It is particularly effective at reducing the protonated imine intermediate much faster than the starting ketone, thereby minimizing alcohol formation.
-
pH Control: Imine formation is a pH-dependent equilibrium. The reaction is typically catalyzed by mild acid (e.g., acetic acid) to facilitate the dehydration step.[2] However, excessively low pH will protonate the amine source, rendering it non-nucleophilic, while high pH will not sufficiently activate the carbonyl. Optimal pH is typically between 4 and 6. Ensure proper pH to maximize the concentration of the imine intermediate available for reduction.
-
Reaction Stoichiometry & Order of Addition: Pre-stirring the ketone and the ammonia source (e.g., ammonium acetate) in the presence of a catalytic amount of acid for a period (e.g., 30-60 minutes) before introducing the reducing agent can allow the imine equilibrium to be established.[2] This ensures that when the hydride is added, it has a higher concentration of the target imine to react with.
-
Q2: I'm observing a high molecular weight impurity that I suspect is a dimer. How does this form and what is the prevention strategy?
Answer: This is very likely the secondary amine dimer, Bis(1-benzoylpiperidin-4-yl)amine . Its formation is a common issue when the desired primary amine product acts as a nucleophile in a subsequent, undesired reductive amination.[3][4][5]
-
Causality (Illustrated Below): The target product, 1-Benzoylpiperidin-4-amine, is itself a nucleophilic amine. It can compete with the intended ammonia source and attack another molecule of the imine intermediate (or the starting ketone). This forms a new, larger imine, which is then reduced to yield the dimeric impurity. This side reaction becomes more prevalent as the concentration of the product increases and the concentration of the primary ammonia source decreases.
Caption: Formation pathway of the dimeric secondary amine impurity.
-
Troubleshooting & Optimization:
-
Excess Ammonia Source: The most effective way to suppress dimer formation is to use a significant molar excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). According to Le Châtelier's principle, this high concentration of the primary nucleophile will statistically favor the formation of the desired primary amine over the secondary amine dimer.
-
Control Reactant Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and excess ammonia source can help maintain a low concentration of the primary amine product at any given time, reducing its opportunity to participate in the side reaction.
-
Q3: My reaction seems incomplete, with a lot of unreacted 1-Benzoyl-4-piperidone remaining. What should I check?
Answer: Incomplete conversion is often traced back to the activity of the reducing agent, reaction time, or temperature.
-
Causality: The hydride reducing agent may have degraded, been added in insufficient quantity, or the reaction may not have been allowed to proceed to completion.
-
Troubleshooting & Optimization:
-
Reagent Quality: Ensure your reducing agent (e.g., NaBH(OAc)₃) is fresh and has been stored under anhydrous conditions. Hydride reagents can decompose upon exposure to moisture.
-
Stoichiometry: Use a slight excess of the reducing agent (typically 1.2 to 1.5 equivalents) to ensure it is not the limiting reagent.[2]
-
Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Continue the reaction until the starting ketone spot is no longer visible.
-
Temperature: While these reactions are often run at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes be required to drive the reaction to completion, although this may also increase the rate of side product formation. This must be evaluated on a case-by-case basis.
-
Section 3: Summary of Potential Impurities
The following table provides a quick reference for the most common side products encountered in this synthesis.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin |
| 1-Benzoyl-4-hydroxypiperidine | C₁₂H₁₅NO₂ | 205.25 | Direct reduction of the starting ketone.[1] |
| Bis(1-benzoylpiperidin-4-yl)amine | C₂₄H₂₉N₃O₂ | 391.51 | Secondary reaction of the amine product with the imine intermediate.[3][4] |
| 1-Benzoyl-4-piperidone | C₁₂H₁₃NO | 189.24 | Unreacted starting material.[1] |
| Benzoic Acid | C₇H₆O₂ | 122.12 | Hydrolysis of the benzoyl chloride starting material or N-benzoyl group. |
Section 4: Purification Protocol - Amine Hydrochloride Salt Formation & Recrystallization
Converting the crude free base amine to its hydrochloride salt is often an effective purification step, as the salt typically has different solubility properties than the less polar side products (like the starting ketone and alcohol byproduct).[6]
Objective: To purify crude 1-Benzoylpiperidin-4-amine by converting it to its hydrochloride salt and recrystallizing it.
Materials:
-
Crude 1-Benzoylpiperidin-4-amine (as a free base)
-
Anhydrous diethyl ether or 2-propanol (IPA)
-
Anhydrous HCl solution (e.g., 2M in diethyl ether, or concentrated HCl)
-
Filter funnel (Büchner) and filter paper
-
Ice bath
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude free base product in a minimum amount of a suitable solvent like 2-propanol or anhydrous diethyl ether. If solids are present, filter them off.
-
Acidification: While stirring the solution, slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise.
-
Precipitation: The hydrochloride salt should begin to precipitate as a white solid. Monitor the pH of the solution with pH paper on a glass rod; continue adding acid until the solution is acidic (pH ~2).
-
Crystallization: Once precipitation is complete, cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble, non-basic impurities that may have been trapped on the crystal surface.
-
Drying: Dry the purified this compound product under a high vacuum to remove all residual solvents.
-
Analysis: Confirm the purity of the final product using HPLC, LC-MS, and/or NMR.[7][8] The absence of peaks corresponding to the starting ketone and alcohol byproduct indicates successful purification.
References
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. ResearchGate. [Link]
-
Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. [Link]
-
Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing / stability studies and HPLC/UPLC method validations. ResearchGate. [Link]
-
Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. National Institutes of Health. [Link]
-
Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Benzoylpiperidin-4-amine hydrochloride
Welcome to the technical support guide for the purification of crude 1-Benzoylpiperidin-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested answers to common challenges encountered during the purification of this compound, moving beyond simple procedural steps to explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured around common problems and questions. Select the issue that best matches your situation to find targeted advice and protocols.
Question 1: My crude product has a low purity (<90%) with significant starting material or byproduct contamination. What is the most robust initial purification strategy?
Answer: For significant levels of impurities, a well-executed acid-base extraction is the most effective initial purification step. This technique leverages the difference in solubility between the basic amine product and neutral or acidic impurities.[1][2] Your target compound, 1-Benzoylpiperidin-4-amine, is a basic amine. As the hydrochloride salt, it is water-soluble. By converting it to its free base form, it becomes soluble in organic solvents, allowing for the removal of water-soluble impurities.
The core principle is to manipulate the pH of an aqueous/organic biphasic system to shuttle your desired compound between layers, leaving impurities behind.[3]
-
Emulsion Formation: Vigorous shaking can lead to emulsions, especially if particulate matter is present. If an emulsion forms, let the mixture stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
-
Incomplete Extraction: To ensure complete transfer of the amine between phases, perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume.
-
Checking pH is Critical: Use pH paper or a calibrated pH meter to confirm the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine and sufficiently acidic (pH < 2) when regenerating the hydrochloride salt.[2]
-
Dissolution: Dissolve the crude this compound in deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a 2 M sodium hydroxide (NaOH) solution while monitoring the pH. Continue adding base until the pH of the aqueous layer is >10. This converts the amine hydrochloride salt to its free base form, which may precipitate or appear as an oil.
-
Organic Extraction: Add an immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate, to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release pressure. Allow the layers to separate.
-
Isolate Organic Layer: Drain the lower organic layer (if using DCM) or the upper organic layer (if using ethyl acetate).
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize the recovery of the free base.
-
Combine & Wash: Combine all organic extracts. Wash the combined organic layer with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base, likely as an oil or solid.
-
Salt Reformation (Optional but Recommended): To obtain the stable, crystalline hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate) and add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise until precipitation is complete. Collect the resulting solid by filtration, wash with cold solvent, and dry under vacuum.[4]
Caption: Acid-Base Extraction Workflow.
Question 2: My product is slightly off-color or contains minor, persistent impurities after initial workup. Should I use recrystallization or column chromatography?
Answer: For removing minor or colored impurities from a solid product, recrystallization is often the most efficient and scalable method.[5] If recrystallization fails or if impurities have very similar solubility profiles to your product, then column chromatography is the next logical step.
Sources
Technical Support Center: Optimizing pH for Reductive Amination of Piperidones
Welcome to the technical support center for the reductive amination of piperidones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them to empower you to optimize your reactions effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the reductive amination of piperidones, with a focus on pH-related challenges.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in reductive amination. The cause often lies in the delicate balance of pH required for the two key steps of the reaction: iminium ion formation and its subsequent reduction.
Potential Cause A: Inefficient Iminium Ion Formation
The condensation of the piperidone with the amine to form an iminium ion is a pH-dependent equilibrium.[1]
-
Explanation: This step is acid-catalyzed; protonation of the piperidone's carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by the amine.[2][3] However, if the pH is too low (too acidic), the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[4][5] Conversely, at a high pH, there is insufficient acid to catalyze the reaction effectively.[5] For most piperidones and amines, the optimal pH for iminium ion formation is mildly acidic, typically between 4 and 6.[4][6]
-
Troubleshooting Steps:
-
Measure and Adjust pH: Before adding the reducing agent, ensure the pH of your reaction mixture is within the 4-6 range. You can use pH paper or a calibrated pH meter on an aqueous aliquot.
-
Use a Buffer or Acid Additive: Employ a buffer system like ammonium acetate or add a weak acid such as acetic acid to maintain the optimal pH.[2]
-
Consider Amine Basicity: Less basic amines may necessitate more acidic conditions to facilitate iminium ion formation.[6]
-
Potential Cause B: Decomposition or Inactivity of the Reducing Agent
The choice of reducing agent and the reaction's pH are intrinsically linked.
-
Explanation: Different borohydride reagents have varying stability and reactivity profiles at different pH levels.[7][8] For instance, sodium borohydride (NaBH₄) is unstable at low pH and can rapidly decompose.[6] Sodium cyanoborohydride (NaBH₃CN) is more stable in mildly acidic conditions but will decompose in strongly acidic solutions.[2][8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally more tolerant of acidic conditions and is often the reagent of choice for one-pot reactions.[9]
-
Troubleshooting Steps:
-
Select the Right Reducing Agent for Your pH: If your iminium ion formation requires a lower pH, choose a more acid-stable reducing agent like NaBH(OAc)₃.[10]
-
Control Moisture: Borohydride reagents are moisture-sensitive. Ensure your glassware is oven-dried and that you are using anhydrous solvents.[6]
-
One-Pot vs. Two-Step Procedure: If you are using a pH-sensitive reducing agent like NaBH₄, consider a two-step approach. First, form the imine/iminium ion at its optimal pH, and then add the reducing agent.[11]
-
Issue 2: Formation of Side Products
The appearance of unexpected peaks in your LC-MS or NMR can indicate competing side reactions, which are often pH-dependent.
Potential Cause A: Reduction of the Piperidone
If your desired product is absent but you observe the corresponding piperidinol, your reducing agent has likely reduced the starting ketone before iminium ion formation.
-
Explanation: This is a common issue when using less selective reducing agents like sodium borohydride in a one-pot procedure.[4] At a pH that is too low (typically below 4), some reducing agents, including NaBH₃CN, become potent enough to reduce aldehydes and ketones.[8][12][13]
-
Troubleshooting Steps:
-
Raise the pH: Ensure your reaction is running in the optimal pH range of 6-7 for the reduction of the iminium ion, where the reduction of the ketone is significantly slower.[8]
-
Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is known for its high selectivity in reducing iminium ions in the presence of ketones.[7][14]
-
Pre-form the Iminium Ion: Allowing the piperidone and amine to stir for a period to form the iminium ion before introducing the reducing agent can minimize ketone reduction.[15]
-
Potential Cause B: Enamine Formation and Subsequent Side Reactions
With secondary amines, the formation of an enamine intermediate is expected.[3][16] However, the stability and reactivity of this enamine are influenced by pH.
-
Explanation: Enamine formation from a piperidone and a secondary amine is also an acid-catalyzed process.[17][18] The resulting enamine is a nucleophile at the alpha-carbon and can participate in undesired side reactions if not promptly protonated to the iminium ion and reduced.
-
Troubleshooting Steps:
-
Maintain Mildly Acidic Conditions: A pH of 4-6 will facilitate both the formation of the enamine and its subsequent protonation to the reactive iminium ion.
-
Ensure Efficient Reduction: Once the iminium ion is formed, it should be rapidly reduced to prevent other potential reactions. This comes back to having an active and appropriate reducing agent present.
-
Troubleshooting Workflow for pH Optimization
Here is a logical workflow to guide your troubleshooting process for optimizing pH in the reductive amination of piperidones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
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- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
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- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 18. assets.cambridge.org [assets.cambridge.org]
Technical Support Center: Stability and Degradation of 1-Benzoylpiperidin-4-amine Hydrochloride in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of 1-Benzoylpiperidin-4-amine hydrochloride in solution. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, ensure the integrity of your experiments, and interpret your results with confidence.
Introduction: Understanding the Molecule
This compound is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzoyl group attached to a piperidine ring with a primary amine, presents specific stability considerations. The hydrochloride salt form generally enhances solubility and stability in the solid state. However, in solution, the amide linkage, the tertiary amine within the piperidine ring, and the primary amine are all susceptible to degradation under various environmental conditions. This guide will explore these vulnerabilities in detail.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a faint yellow color after a few days on the benchtop. What could be the cause?
A1: A color change, typically to yellow or brown, is a common indicator of degradation, often due to oxidation. The tertiary amine of the piperidine ring is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by exposure to light.[1] It is also possible that minor impurities in your solvent or on your glassware are catalyzing this process. We recommend preparing fresh solutions for critical experiments and storing stock solutions protected from light at 2-8°C.
Q2: I am observing a loss of potency of my compound in an aqueous buffered solution at pH 8. What is the likely degradation pathway?
A2: At a basic pH, the amide bond of this compound is susceptible to hydrolysis.[2] This reaction would cleave the molecule into benzoic acid and 4-aminopiperidine.[3] The rate of this hydrolysis is dependent on the pH, temperature, and the specific buffer system used. For maintaining stability in solution, it is advisable to work at a neutral or slightly acidic pH where the amide bond is generally more stable.
Q3: I see an unexpected peak in my HPLC chromatogram when analyzing a sample that has been heated. What could this be?
A3: Thermal stress can induce degradation. For a molecule like this compound, heating could potentially lead to the hydrolysis of the amide bond, as mentioned previously. Additionally, at elevated temperatures, other more complex degradation reactions can occur.[4] To identify the unknown peak, we recommend performing a forced degradation study under thermal stress and analyzing the resulting sample by LC-MS to determine the mass of the degradant.
Q4: Can I use solvents like dichloromethane for long-term storage of my compound?
A4: While dichloromethane is a common solvent, caution is advised for long-term storage of amine-containing compounds. There have been reports of unexpected exothermic reactions between amines and dichloromethane, especially with primary and secondary amines. For long-term storage in solution, consider more inert solvents like acetonitrile or prepare fresh solutions as needed.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in assay results between freshly prepared and older solutions.
-
Potential Cause: Degradation of the compound in the assay medium. The stability of this compound can be significantly influenced by the pH and composition of your buffer, as well as the incubation temperature and duration.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of the compound for your assays.
-
Conduct a Time-Course Stability Study: Prepare your compound in the assay buffer and incubate it under the same conditions as your experiment (e.g., 37°C). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the extent of degradation.
-
Adjust pH: If degradation is observed, consider if the pH of your assay buffer can be adjusted to a more neutral range without affecting the biological system.
-
Issue 2: Appearance of New Peaks in HPLC Analysis
-
Symptom: One or more new peaks are observed in the chromatogram of a sample that has been stored or subjected to experimental conditions.
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: Intentionally degrade a fresh sample of your compound under various stress conditions (acidic, basic, oxidative, thermal, photolytic) as outlined in the "Forced Degradation Protocol" section below.
-
Compare Chromatograms: Compare the retention times of the peaks in your experimental sample with those generated in the forced degradation studies. This will help in tentatively identifying the nature of the degradation.
-
Utilize Mass Spectrometry: Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This information is crucial for structural elucidation of the degradation products.[5]
-
Issue 3: Poor Peak Shape in Reversed-Phase HPLC
-
Symptom: Tailing or broad peaks for this compound.
-
Potential Cause: The basic nature of the amine functional groups can lead to strong interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[6]
-
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Use a mobile phase with a pH between 2.5 and 3.5. At this pH, the amine groups will be protonated, and the silanol groups will be largely unionized, minimizing secondary interactions.[6]
-
Use a Low-Ionic-Strength Buffer: A buffer like ammonium formate or ammonium acetate at a concentration of 10-20 mM can help to improve peak shape.
-
Consider a Different Column: Columns with end-capping or those based on a hybrid particle technology are often more suitable for the analysis of basic compounds.
-
Potential Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are most likely under stress conditions.
Caption: Potential degradation pathways of 1-Benzoylpiperidin-4-amine.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for inducing the degradation of this compound to identify potential degradation products and to develop a stability-indicating analytical method.[7]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[8]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[9]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[9]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., a combination of UV and visible light).[10]
-
-
Sample Preparation for Analysis:
-
For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Analysis: Analyze the samples using the stability-indicating HPLC method described below.
Caption: Workflow for the forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
This proposed HPLC method is designed to separate this compound from its potential degradation products. Method optimization may be required based on the specific degradation profile observed.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Quantitative Data Summary
The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to demonstrate the kind of results that can be obtained from a forced degradation study.
| Stress Condition | Duration | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours at 60°C | 15% | Benzoic Acid, 4-Aminopiperidine |
| 0.1 M NaOH | 24 hours at 60°C | 25% | Benzoic Acid, 4-Aminopiperidine |
| 3% H₂O₂ | 24 hours at RT | 10% | N-Oxide |
| Thermal | 48 hours at 80°C | 5% | Minor unidentified peaks |
| Photolytic | ICH Q1B | 8% | Multiple minor degradants |
Conclusion
The stability of this compound in solution is a critical factor to consider in its handling, storage, and application in research and development. This guide has provided a comprehensive overview of the potential degradation pathways, troubleshooting strategies for common experimental challenges, and detailed protocols for assessing its stability. By understanding the chemical liabilities of this molecule and implementing the practices outlined in this document, researchers can ensure the quality and reliability of their experimental data.
References
-
Fiveable. Hydrolysis of Amides Definition. [Link]
- G. S. S. S. The hydrolytic degradation of these poly(ester amides)
-
Allen. Amide Hydrolysis: Mechanism, Conditions and Applications. [Link]
-
PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro![Link]
-
BYJU'S. Types of Amide Hydrolysis. [Link]
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Save My Exams. Reactions of Amides - A Level Chemistry Revision Notes. [Link]
-
AELAB | Laboratory Equipment and Scientific Instrument Supplier. Expert Guide to Troubleshooting Common HPLC Issues. [Link]
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ResearchGate. Oxidative degradation mechanisms for amines in flue gas capture. [Link]
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Agilent. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
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ResearchGate. (PDF) Oxidative Degradation of Amine Solvents for CO2 Capture. [Link]
-
ResearchGate. Thermal degradation of piperazine and its structural analogs. [Link]
-
ResearchGate. Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. [Link]
-
Ovid. Thermal Stability of Bis-Piperidine... : Journal of Thermal Analysis and Calorimetry. [Link]
-
SINTEF. Degradation of amines in CO Capture. [Link]
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A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. [Link]
-
Chemistry for Sustainable Development 2007 number 1. [Link]
-
University of Texas at Austin. Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. [Link]
- Google Patents.
-
University of Texas at Austin. Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.[Link]
-
PMC - NIH. Benzil Photoperoxidations in Polymer Films and Crosslinking by the Resultant Benzoyl Peroxides in Polystyrene and Other Polymers. [Link]
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PMC - NIH. Photostability of Topical Agents Applied to the Skin: A Review. [Link]
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IJTSRD. Stability Indicating HPLC Method Development –A Review. [Link]
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ResearchGate. (PDF) Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study. [Link]
-
vscht.cz. Stability-Indicating HPLC Method Development. [Link]
-
LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Quest Journals. Development of Validated Stability-Indicating Assay Methods- Critical Review. [Link]
-
Sciencemadness.org. Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11. [Link]
- Google Patents.
-
ResearchGate. Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [Link]
-
Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]
-
NIH. Development of forced degradation and stability indicating studies of drugs—a review. [Link]
-
RJPT. A Review: Stability Indicating Forced Degradation Studies. [Link]
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international journal of pharmaceutical research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]
-
Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
Universidade de Lisboa - Scholar. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. [Link]
-
ResearchGate. Method Development and Stress Degradation Profile of 5-Benzyl-1,3,4-Oxadiazole-2-Thiol Studied by UV Spectroscopy. [Link]
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Technical Support Center: Overcoming Solubility Challenges with 1-Benzoylpiperidin-4-amine Hydrochloride
Last Updated: January 17, 2026
Welcome to the technical support guide for 1-Benzoylpiperidin-4-amine hydrochloride. This resource is designed for researchers, chemists, and formulation scientists who encounter solubility issues with this compound in organic solvents. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific reasoning behind our recommendations to empower you to overcome these common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in common organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF)?
A: The poor solubility is a direct result of its chemical structure. It is an amine hydrochloride salt. In its salt form, the molecule is ionic, possessing a positively charged ammonium group and a chloride counter-ion. This high polarity makes it "like dissolves like"—meaning it prefers to dissolve in polar solvents (like water or methanol) rather than in less polar or non-polar organic solvents.[1][2] Organic solvents like DCM and THF lack the ability to effectively solvate these ions, leading to low solubility.
Q2: I need to run a reaction in an aprotic organic solvent. What is the quickest and most common method to solubilize this compound?
A: The most direct and widely used method is to convert the hydrochloride salt into its corresponding "free base."[3][4] This is achieved by neutralizing the salt with a mild base. The resulting free amine is a neutral, non-ionic molecule, which dramatically increases its solubility in a wide range of organic solvents.[3][4] Our detailed protocol for this procedure can be found in the Troubleshooting Guide below.
Q3: Can I just heat the mixture to dissolve the salt in my organic solvent?
A: While heating can modestly increase the solubility of many compounds, it is often insufficient for highly insoluble salts like this compound in non-polar solvents. Furthermore, excessive heating can lead to decomposition of the compound or unwanted side reactions, especially if other reagents are present. We recommend exploring other methods, such as free-basing, before relying solely on heat.
Q4: Will adding a co-solvent help?
A: Yes, using a polar co-solvent can be effective. Adding a small amount of a polar protic solvent like methanol or ethanol to your primary organic solvent can sometimes be enough to dissolve the hydrochloride salt directly. However, be aware that protic solvents can interfere with certain sensitive reagents (e.g., Grignard reagents, acid chlorides). This method is best suited for reactions that are tolerant of alcohols.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues. We begin with the most robust solution and proceed to alternative methods for specific experimental constraints.
Problem: My this compound will not dissolve in my desired organic solvent for a reaction or analysis.
The primary cause is the ionic nature of the hydrochloride salt. Our goal is to disrupt this ionic character or find a solvent system that can accommodate it.
Solution 1: Conversion to the Free Base (Recommended Method)
This is the most effective strategy for achieving high solubility in common organic solvents. The process involves a simple acid-base extraction.
Scientific Principle: By adding a base, you deprotonate the positively charged piperidinium ion. This removes the ionic charge, yielding the neutral (free base) amine. The neutral amine is significantly less polar and thus more soluble in organic solvents.[3][4]
-
Dissolution: Dissolve the this compound salt in a minimal amount of deionized water.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH), while stirring. Monitor the pH of the aqueous layer with pH paper or a pH meter, aiming for a pH between 9 and 10.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate). The volume should be sufficient to dissolve the product.
-
Mixing & Separation: Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate completely. The organic layer will contain the dissolved free base.
-
Washing: Drain the organic layer. To remove residual water-soluble impurities, wash the organic layer with brine (a saturated aqueous solution of NaCl).
-
Drying & Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the free base, which is often an oil or a low-melting solid.
Self-Validation Check: The free base should now be readily soluble in your organic solvent of choice. If not, ensure the basification step was complete (check pH) and that the extraction was efficient.
Workflow for Choosing a Solubilization Strategy
The following diagram outlines a decision-making process for addressing solubility challenges with this compound.
Caption: Decision tree for selecting a solubilization method.
Solution 2: Solvent Screening for Direct Dissolution
If free-basing is not an option due to reaction constraints (e.g., presence of base-sensitive functional groups), you may attempt to dissolve the hydrochloride salt directly. This requires exploring a range of more polar organic solvents.
Scientific Principle: Solvents with higher polarity and hydrogen-bonding capability can better solvate the ions of the salt, leading to improved solubility.
The following table provides a list of solvents to screen, ordered by increasing polarity. Start with small-scale solubility tests (e.g., a few milligrams in 0.5 mL of solvent) before committing to a large-scale reaction.
| Solvent Name | Abbreviation | Type | Rationale & Considerations |
| Methanol | MeOH | Polar Protic | Excellent solvent for many salts. May participate in reactions. |
| Ethanol | EtOH | Polar Protic | Similar to methanol, slightly less polar. Also reactive. |
| Isopropanol | IPA | Polar Protic | A common choice for recrystallizing hydrochloride salts.[5] |
| Dimethylformamide | DMF | Polar Aprotic | High dielectric constant, good for dissolving salts. High boiling point. |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | Excellent solvent for a wide range of compounds, including salts. High boiling point and can be difficult to remove. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | Similar properties to DMF and DMSO. |
Self-Validation Check: Successful dissolution at room temperature or with gentle warming indicates a suitable solvent system. Always check for compound stability in the chosen solvent at the intended reaction temperature.
References
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. [Online Forum]. Available at: [Link]
-
Wikipedia. (2023). Free base. [Online Encyclopedia]. Available at: [Link]
- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
ResearchGate. (2012). How to make a salt of a novel compound?. [Q&A Forum]. Available at: [Link]
-
Alpas Wellness. (2024). What Is Freebasing? Understand The Dangerous Practice. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Q&A Forum]. Available at: [Link]
-
PubChem. 1-Benzyl-4-piperidylamine. National Institutes of Health. Available at: [Link]
-
PubChem. N-Phenyl-1-(phenylmethyl)-4-piperidinamine. National Institutes of Health. Available at: [Link]
-
PubChem. 1-Benzyl-4-phenylpiperidin-4-amine. National Institutes of Health. Available at: [Link]
-
PubChem. 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid. National Institutes of Health. Available at: [Link]
-
YouTube. (2015). How to Freebase (Phenylhydrazine HCl as an example). Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in Piperidine Synthesis via Dieckmann Condensation
Welcome to the technical support center for piperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields during the synthesis of piperidine derivatives using the Dieckmann condensation. As an intramolecular Claisen condensation, the Dieckmann reaction is a powerful tool for forming the six-membered piperidine ring, a privileged scaffold in medicinal chemistry.[1] However, its success is highly sensitive to a range of experimental parameters. This document provides in-depth, experience-driven advice in a question-and-answer format to help you diagnose and resolve common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Dieckmann condensation is resulting in a very low yield or no product at all. What are the most common initial factors to investigate?
A1: When facing a low or zero yield in a Dieckmann condensation for piperidine synthesis, it's crucial to start with the fundamentals. The most common culprits are often related to the reaction's stringent requirement for anhydrous conditions and the appropriate choice and handling of the base.
-
Moisture Contamination: The Dieckmann condensation is highly sensitive to water.[2] Any moisture present will react with the strong base, quenching it and preventing the deprotonation of the diester necessary for cyclization. Furthermore, water can lead to the hydrolysis of your starting ester and the final β-keto ester product.[2]
-
Troubleshooting Steps:
-
Dry Your Solvents: Ensure all solvents, such as toluene or THF, are rigorously dried before use, for instance, by distillation over sodium/benzophenone or by passing them through an activated alumina column.[3][4]
-
Dry Your Glassware: All glassware should be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use.
-
Check Your Reagents: Ensure your starting diester is anhydrous. If it has been stored for a long time, consider purifying it again.
-
-
-
Base Inactivity or Inappropriateness: The choice and quality of the base are paramount.[4]
-
Troubleshooting Steps:
-
Use a Fresh, High-Quality Base: Bases like sodium hydride (NaH) or sodium ethoxide (NaOEt) can degrade upon storage.[3][4] It's best to use a freshly opened bottle or to wash the NaH with dry hexanes to remove any passivating layer of sodium hydroxide.
-
Match the Base to the Ester: To avoid transesterification, a common side reaction, the alkoxide base should match the alcohol portion of your diester (e.g., use sodium ethoxide for diethyl esters).[2]
-
Consider Sterically Hindered Bases: For more complex substrates, sterically hindered, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA) in aprotic solvents can minimize side reactions and improve yields.[3][4]
-
-
Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the likely side reactions and how can I mitigate them?
A2: The presence of multiple products indicates that competing reaction pathways are at play. Understanding these pathways is key to optimizing your reaction for the desired piperidine product.
-
Intermolecular Claisen Condensation: If the concentration of your starting diester is too high, an intermolecular reaction between two diester molecules can compete with the desired intramolecular cyclization.[2] This is especially problematic when attempting to form larger rings but can also affect six-membered ring synthesis.
-
Mitigation Strategy: Employ high-dilution conditions. This can be achieved by slowly adding the diester solution to a solution of the base over an extended period. This keeps the instantaneous concentration of the starting material low, favoring the intramolecular pathway.
-
-
Hydrolysis and Decarboxylation: As mentioned, moisture can lead to the hydrolysis of the ester groups.[2][5] If the β-keto ester product is formed, it can be susceptible to hydrolysis and subsequent decarboxylation, especially during acidic workup, leading to a ketone rather than the desired β-keto ester.
-
Mitigation Strategy: Maintain strictly anhydrous conditions throughout the reaction. During workup, use a careful quenching procedure with a dilute acid at low temperatures to neutralize the base before proceeding with extraction.[1]
-
-
Elimination Reactions: Depending on the substitution pattern of your diester, elimination reactions can be a competing pathway, especially at higher temperatures.
-
Mitigation Strategy: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize elimination. For bases like LDA, reactions can often be run at significantly lower temperatures.[3]
-
Q3: My reaction seems to stall and never reaches completion, even after extended reaction times. What could be the cause?
A3: An incomplete reaction can be frustrating. Several factors can lead to a stalled Dieckmann condensation.
-
Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base.[6] This is because the resulting β-keto ester is acidic and will be deprotonated by the base, forming a stabilized enolate. This final deprotonation step is often what drives the reaction to completion. If less than one equivalent of active base is present, the reaction equilibrium may not favor the product.
-
Troubleshooting Steps:
-
Check Stoichiometry: Ensure you are using at least 1.1 equivalents of a high-quality base.[1]
-
Re-evaluate Base Activity: As mentioned in Q1, your base may not be as active as you assume.
-
-
-
Reversibility of the Reaction: The initial cyclization step of the Dieckmann condensation can be reversible.[7] The reaction is driven forward by the final deprotonation of the product. If the product's α-proton is not sufficiently acidic or is sterically hindered, the equilibrium may not favor the cyclized product.
-
Troubleshooting Steps:
-
Choice of Base: A stronger base can sometimes help to shift the equilibrium towards the product.
-
Temperature Optimization: While higher temperatures can favor side reactions, sometimes a moderate increase in temperature is necessary to overcome the activation energy barrier for the final, irreversible deprotonation step.[8]
-
-
Visualizing the Troubleshooting Process
To aid in diagnosing issues with your Dieckmann condensation, the following flowchart outlines a systematic troubleshooting approach.
Caption: A troubleshooting workflow for low yields in Dieckmann condensation.
Core Mechanism and Potential Pitfalls
A clear understanding of the reaction mechanism is essential for effective troubleshooting. The Dieckmann condensation proceeds through several key steps, each with potential failure points.
Sources
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing Piperidine Compounds
A Guide to Preventing Oxidation During Experimental Workup
Frequently Asked Questions (FAQs)
Q1: Why is my purified piperidine compound turning yellow or brown upon standing or during workup?
This is a classic indicator of oxidation. The nitrogen atom and, more commonly, the adjacent C-H bonds (alpha-protons) in the piperidine ring are susceptible to oxidation.[1][2] This process can be initiated by atmospheric oxygen, residual reagents from your reaction, light, or trace metal impurities.[1][3] The resulting degradation products, such as imines and other conjugated systems, are often colored chromophores, leading to the observed discoloration.[2]
Q2: What are the primary oxidative degradation products I should be looking for?
Oxidation can occur at several positions on the piperidine ring, leading to a variety of byproducts. Understanding these can aid in their identification by techniques like LC-MS or NMR.
-
α-Carbon Oxidation (C2/C6): This is often the most common pathway, leading to the formation of an imine (e.g., 2,3,4,5-tetrahydropyridine).[4][5] This involves the loss of two hydrogen atoms and is a frequent cause of degradation.
-
N-Oxidation: The lone pair on the nitrogen can be oxidized to form an N-oxide or, in the presence of nitrogen oxides, nitrosamines and nitramines.[4][5][6]
-
Ring Opening: More aggressive oxidation can lead to the cleavage of the piperidine ring, resulting in a complex mixture of aldehydes, amides, or carboxylic acids.[1][5]
Visualizing the Degradation Pathway
The following diagram illustrates the primary sites of oxidative attack on a generic piperidine scaffold.
Caption: Key pathways of piperidine oxidation.
Troubleshooting Guide: Common Workup Scenarios
Scenario 1: My product is unstable during aqueous extraction and shows multiple new spots on TLC.
Root Cause Analysis: Standard aqueous workups expose the compound to dissolved oxygen, and potentially unfavorable pH conditions, which can accelerate degradation. Piperidine itself is miscible with water, and derivatives can have significant aqueous solubility, complicating extractions.
Solutions:
-
Work under an Inert Atmosphere: The most effective preventative measure is to exclude oxygen.[2][7] Perform extractions in a separatory funnel that has been purged with nitrogen or argon. Use solvents that have been sparged with an inert gas for at least 15-30 minutes.[2]
-
Acidic Wash: Washing the organic layer with a dilute, aqueous acid solution (e.g., 1M HCl or 5% citric acid) will protonate the basic piperidine nitrogen.[8] The resulting ammonium salt is typically much more water-soluble and often more stable against oxidation.[3]
-
Temperature Control: Perform the entire workup sequence in an ice bath. Lower temperatures significantly slow the rate of oxidation reactions.[11]
Scenario 2: After chromatography, my pure fractions discolor upon solvent removal.
Root Cause Analysis: This suggests that the compound is highly sensitive to air oxidation, which is exacerbated when the compound is spread over a high-surface-area medium (like silica gel) and then concentrated under heat.
Solutions:
-
Add an Antioxidant to Solvents: Before concentration on a rotary evaporator, add a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT). This is a common strategy in industrial settings.
-
Modify Chromatography:
-
Use Basic Alumina: For particularly sensitive amines, basic alumina can be a better stationary phase than silica gel, which is acidic and can promote streaking or degradation.
-
Add Triethylamine: Add a small percentage (0.1-1%) of triethylamine to your chromatography eluent. This deactivates the acidic sites on the silica gel, reducing streaking and potential acid-catalyzed degradation.
-
-
Inert Gas Rotary Evaporation: If possible, use a rotary evaporator equipped with a nitrogen or argon inlet to avoid pulling air across the heated, concentrating sample.
Preventative Protocols & Methodologies
Protocol 1: Inert Atmosphere Aqueous Workup
This protocol is designed to minimize exposure to atmospheric oxygen during extraction.
Methodology:
-
Preparation: Sparge all aqueous and organic solvents with nitrogen or argon for 30 minutes prior to use.
-
Reaction Quench: Cool the reaction mixture to 0 °C in an ice bath. Quench the reaction as required by your procedure.
-
Transfer: Transfer the quenched reaction mixture to a nitrogen-flushed separatory funnel via cannula or under a positive pressure of nitrogen.
-
Extraction: Add the degassed extraction solvent to the separatory funnel. Stopper the funnel and shake gently, periodically venting away from yourself.
-
Separation: Allow the layers to separate and drain the desired layer into a flask that has also been flushed with inert gas.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure with a nitrogen bleed.
-
Storage: Store the final compound in a sealed vial under an inert atmosphere, preferably in a freezer.[11][12]
Protocol 2: Workup with an Aqueous Antioxidant Wash
This method is useful when residual oxidizing agents from the reaction (e.g., peroxides, halogens) are suspected.
Methodology:
-
Initial Extraction: Perform the initial organic extraction as per your standard procedure.
-
Antioxidant Wash: Wash the organic layer with a freshly prepared 10% aqueous solution of sodium thiosulfate or sodium sulfite. This will quench many common oxidizing agents.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Data Summary Tables
Table 1: Common Oxidative Byproducts and Their Identification
| Byproduct Class | Common Structure | Mass Change (from parent) | Typical NMR Signature |
| Imine / Enamine | C=N double bond in ring | -2 Da | Disappearance of α-proton signals; possible appearance of vinylic protons. |
| N-Oxide | N+-O- | +16 Da | Downfield shift of α-protons due to the inductive effect of the N-O bond. |
| Nitrosamine | N-N=O | +29 Da | Complex changes in NMR due to restricted rotation around the N-N bond. |
| α-Hydroxylation | C-OH at C2 position | +16 Da | Appearance of a new signal for the proton on the hydroxyl-bearing carbon. |
Table 2: Comparison of Preventative Strategies
| Strategy | Primary Mechanism | Best For | Pros | Cons |
| Inert Atmosphere | Oxygen exclusion | Highly air-sensitive compounds | Very effective; non-invasive | Requires specialized glassware/setup |
| Antioxidant Wash | Quenching residual oxidants | Reactions using peroxides, halogens | Removes chemical cause of oxidation | Adds an extra aqueous wash step |
| Acidic Workup | Protonation to stable salt | Most basic piperidines | Purifies from non-basic impurities; enhances stability | Compound must be acid-stable |
| Low Temperature | Slowing reaction kinetics | All sensitive compounds | Universal and simple to implement | Can make extractions sluggish |
| Use of Antioxidants | Radical chain termination | Long-term storage; sensitive compounds | Effective at low concentrations | Adds an impurity that may need removal |
Troubleshooting Workflow Diagram
If you observe degradation, use this decision tree to identify a potential solution.
Caption: A decision tree for troubleshooting piperidine oxidation.
References
-
Glindemann, D., & Einbu, A. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. [Link]
-
White Rose Research Online. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]
-
BIOSYNCE. (2023). What is the stability of piperidine? BIOSYNCE Blog. [Link]
-
BIOSYNCE. (2023). Storage method of piperidine. BIOSYNCE Knowledge. [Link]
-
Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
-
Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS. Loba Chemie. [Link]
-
BIOSYNCE. (2023). Under what conditions does piperidine decompose? BIOSYNCE Blog. [Link]
-
Svirshchevskaya, G. G., & Ivanova, I. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Magnus, N. A., & Confalone, P. N. (2014). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. [Link]
-
Manjusha, S., et al. (2018). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]
-
Reddit. (2022). Amine workup. r/Chempros. [Link]
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]
-
Manjusha, S., et al. (2018). (PDF) Antioxidant potential of piperidine containing compounds - A short review. ResearchGate. [Link]
-
Zhang, Y., et al. (2023). Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC - NIH. [Link]
-
Rekka, E. A., et al. (2000). Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. [Link]
-
Wei, K., et al. (2023). Influence of piperidine ring on stability and reactivity of piperine. ResearchGate. [Link]
-
Gwarda, A., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]
-
BIOSYNCE. (2023). What are the detection methods for piperidine? BIOSYNCE Blog. [Link]
-
Begum, M., et al. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation or arylamine... ResearchGate. [Link]
-
Sadowska-Bartosz, I., et al. (2021). The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. MDPI. [Link]
-
Wiley Online Library. (2023). Piperidine Derivatization to Improve Organic Acid Detection with SFC-MS. Wiley Online Library. [Link]
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. [Link]
- Google Patents. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
YouTube. (2022). Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube. [Link]
-
Wang, D. Y., et al. (1989). Biological N-oxidation of piperidine in vitro. PubMed. [Link]
-
Scripps Research. (2023). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Scripps Research. [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ResearchGate. [Link]
-
Rak, J., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. [Link]
-
Chen, E., et al. (2023). Understanding and mitigating amine oxidation caused by NO₂ in scrubbing to capture CO₂. OSTI.GOV. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
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Technical Support Center: Catalyst Poisoning in the Hydrogenation of Pyridine Precursors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses common issues related to catalyst poisoning during the catalytic hydrogenation of pyridine precursors to form piperidines—a critical transformation in pharmaceutical synthesis.[1][2] We will explore the causes of catalyst deactivation and provide field-proven troubleshooting strategies and detailed protocols to ensure your reactions are efficient, reproducible, and successful.
Section 1: Troubleshooting Guide
This section is designed to address the most common problems encountered in the lab. Each issue is presented in a question-and-answer format, detailing the probable causes and offering step-by-step solutions.
Issue 1: My hydrogenation of a pyridine-containing compound is slow, stalls, or is incomplete.
Q: I'm trying to hydrogenate a pyridine derivative to its corresponding piperidine, but the reaction is extremely sluggish or stops before reaching full conversion. What is the likely cause?
A: This is the most classic symptom of catalyst poisoning in this specific reaction class. The primary culprit is often the substrate itself or the product.
-
Probable Cause 1: Substrate/Product Inhibition (Self-Poisoning) The lone pair of electrons on the nitrogen atom of both the starting pyridine and the resulting piperidine product can strongly coordinate to the active sites of transition metal catalysts (e.g., Pd, Pt, Rh).[1][3] This binding is often stronger than the adsorption of the reactant's aromatic ring, effectively blocking the sites required for hydrogenation and leading to catalyst deactivation.[3][4] The more basic piperidine product can be an even stronger poison than the starting material.[5][6]
-
Probable Cause 2: Insufficient Reaction Conditions While poisoning is likely, harsh reaction conditions such as high temperatures and pressures are often required for the hydrogenation of pyridines, especially with unactivated rings.[1] Your conditions may simply be too mild.
Troubleshooting Steps:
-
Employ Acidic Additives: This is the most effective and widely used strategy. Add a stoichiometric equivalent of an acid (relative to the pyridine substrate) to the reaction mixture.[7]
-
Why it works: The acid protonates the pyridine nitrogen, forming a pyridinium salt. This masks the nitrogen lone pair and the positive charge prevents it from coordinating to and poisoning the electron-rich catalyst surface.[7]
-
Recommended Acids: Glacial acetic acid (can often be used as the solvent), hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).[7]
-
-
Increase Catalyst Loading: As a straightforward approach, increasing the catalyst loading (e.g., from 5 mol% to 10 mol% or higher) can provide more active sites, compensating for those that have been poisoned.[3][7] However, this is often not cost-effective for large-scale synthesis.
-
Optimize Reaction Conditions: If poisoning is mitigated with acid, but the reaction is still slow, consider systematically increasing hydrogen pressure and/or temperature. Heterogeneous hydrogenations of pyridines often require more forcing conditions than simple alkenes.[1]
Issue 2: My reaction is producing significant byproducts and has poor selectivity.
Q: Instead of my desired piperidine, I'm observing a mix of partially hydrogenated intermediates or products from other functional group reductions. How can I improve selectivity?
A: Poor selectivity can arise from several factors, often linked to the catalyst's state and the reaction conditions.
-
Probable Cause 1: Altered Catalyst Surface Substrate-induced deactivation can change the nature of the catalyst's active sites, which may open up alternative reaction pathways.[8]
-
Probable Cause 2: Overly Harsh Conditions High temperatures or pressures, while sometimes necessary for ring saturation, can lead to the reduction of other sensitive functional groups or cause hydrogenolysis (cleavage of C-N or C-O bonds).[8]
-
Probable Cause 3: Inappropriate Catalyst Choice The choice of metal (e.g., Pd, Pt, Rh, Ni) and the support material significantly influences selectivity.[8] For instance, Rhodium catalysts are often highly active for pyridine hydrogenation.[1][9][10]
Troubleshooting Steps:
-
Screen Different Catalysts: Test a range of catalysts. For example, while Pd/C is a common workhorse, Rh/C or PtO₂ might offer better selectivity and activity for your specific substrate.[1]
-
Optimize Reaction Conditions: Employ milder conditions first (lower temperature and pressure) to see if selectivity for the desired transformation improves, especially if other reducible groups are present.[7]
-
Use Controlled Poisoning (Advanced): In some cases, particularly when you want to reduce another functional group without reducing the pyridine ring, pyridine itself can be added as a "controlled poison" to enhance selectivity.[3][11] This is a common strategy in reactions like the Rosenmund reduction.[3]
Issue 3: In my flow chemistry setup, the catalyst bed deactivates over time.
Q: I am using a packed-bed reactor for a continuous hydrogenation, but the conversion rate steadily drops over the course of the run. What is causing this gradual deactivation?
A: This is a classic manifestation of catalyst poisoning in a continuous flow system. The constant exposure of the catalyst bed to the reaction stream leads to a progressive accumulation of poisons on the active sites.[3]
-
Probable Cause 1: Feedstock Impurities Trace contaminants in your pyridine precursor or solvent are a primary cause of gradual deactivation. Common culprits include:
-
Sulfur Compounds: (e.g., thiophenes, H₂S) are notorious for severely poisoning noble metal catalysts, even at ppb levels.[8][12][13]
-
Heavy Metals: (e.g., lead, mercury, arsenic) can permanently deactivate catalysts by forming stable complexes with active sites.[12][14]
-
Other Nitrogen Compounds: Besides the substrate, other nitrogen-containing heterocycles can act as poisons.[15]
-
-
Probable Cause 2: Product Inhibition As discussed in Issue 1, the piperidine product continuously flows over the catalyst bed, leading to progressive poisoning downstream.[3]
Troubleshooting Steps:
-
Purify the Feedstock: The most critical preventative measure is to purify the raw materials before they enter the reactor.[12]
-
Guard Bed: Implement a sacrificial guard bed upstream of the main catalyst bed. This less expensive material can adsorb the majority of poisons, protecting your primary catalyst.[3]
-
Adsorption/Distillation: Use techniques like adsorption or distillation to remove known contaminants from your starting materials.[12]
-
-
Analyze Feedstock and Effluent: Use analytical techniques like GC-MS to screen your feedstock for common impurities that could act as poisons.[2][12]
-
Optimize Flow Conditions: In some cases, operating with a temperature gradient across the reactor can help mitigate poisoning effects.[3]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in pyridine hydrogenation?
A1: Poisons can be broadly categorized as follows.
| Poison Category | Specific Examples | Effect on Catalyst |
| Nitrogen Compounds | Pyridine (substrate), Piperidine (product), other N-heterocycles | Reversible/Irreversible. Binds to active metal sites via nitrogen lone pair, blocking reactants.[1][3][8] |
| Sulfur Compounds | H₂S, thiols, thiophenes, CS₂ | Irreversible. Strong chemisorption on metal surfaces, causing severe and often permanent deactivation.[8][12][16] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Irreversible. Forms stable alloys or complexes with the catalyst's active metal, leading to permanent failure.[12][14][17] |
| Other Compounds | Carbon Monoxide (CO), Halides | Reversible/Irreversible. CO strongly adsorbs to metal sites. Halides can modify the catalyst surface.[15][16][18] |
| Carbonaceous Deposits | Coke, Polymers | Irreversible (by reaction). Physically blocks pores and active sites. Can be removed by oxidation.[12][19] |
Q2: How exactly does the pyridine nitrogen poison the catalyst?
A2: The primary mechanism is the chemical interaction between the nitrogen's lone pair of electrons and the vacant d-orbitals of the transition metal catalyst (e.g., Palladium). This forms a strong coordinate bond, leading to the adsorption of the pyridine molecule onto an active site.[3] Because this bond is often stronger than the interaction of the pi-system of the aromatic ring with the catalyst, the pyridine molecule effectively "squats" on the active site, preventing it from participating in the catalytic cycle of hydrogenation.[1][12]
dot
Caption: Mechanism of catalyst poisoning by pyridine.
Q3: How can I detect or test for specific poisons on my catalyst?
A3: A multi-technique approach is often necessary to identify the cause of deactivation.
-
Surface-Specific Techniques: X-ray Photoelectron Spectroscopy (XPS) can provide the elemental composition and chemical state of the catalyst's surface, directly identifying adsorbed poisons like sulfur or nitrogen species.[12][20]
-
Elemental Analysis: Inductively Coupled Plasma (ICP-OES or ICP-MS) is highly sensitive for detecting trace metal poisons like lead or arsenic after digesting the catalyst sample.[14][21] Specific combustion analyzers can determine total sulfur or carbon content.[14]
-
Thermal Analysis: Temperature-Programmed Desorption (TPD) can be used to identify adsorbed species. For example, by heating the poisoned catalyst and analyzing the desorbed molecules with a mass spectrometer, one can confirm poisoning by a specific compound like piperidine.[6]
-
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for analyzing the feedstock to identify potential poisons before the reaction is even run.[2][12]
Q4: When should I try to regenerate a catalyst versus using a fresh batch?
A4: The decision depends on the nature of the poison and economic feasibility.
-
Regenerate: If poisoning is due to reversible inhibitors, product inhibition, or coking (carbon deposits). Thermal treatments, solvent washes, or controlled oxidation can often restore activity.[3][12][22] This is common in industrial settings to reduce costs.[17]
-
Discard: If poisoning is from strong, irreversible poisons like heavy metals (As, Hg, Pb) or high levels of sulfur.[12][17] The regeneration procedures for these are often complex, hazardous, and may not fully restore catalyst activity, making replacement with a fresh batch more practical, especially in a research setting.[23]
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for Mitigating Self-Poisoning via Acid Addition
This protocol describes a standard laboratory-scale hydrogenation of a pyridine derivative using an acidic additive to prevent catalyst self-poisoning.
Materials:
-
Pyridine-containing substrate (1.0 mmol)
-
Hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%)
-
Solvent (e.g., methanol, ethanol, or glacial acetic acid)
-
Acidic Additive (e.g., concentrated HCl or glacial acetic acid)
-
Hydrogen source (high-pressure reactor or hydrogen balloon)
-
Reaction vessel (e.g., Parr shaker bottle)
Procedure:
-
Vessel Setup: To a clean, dry hydrogenation vessel, add the pyridine-containing substrate (1.0 mmol) and the catalyst (5-10 mol%).
-
Solvent & Additive:
-
If using acetic acid as the solvent: Add a sufficient volume of glacial acetic acid (e.g., 10 mL).
-
If using another solvent (e.g., ethanol): Add the solvent (10 mL), followed by a stoichiometric equivalent of the acid (1.0 mmol) relative to the substrate.[7]
-
-
Purging: Seal the vessel and purge the system with an inert gas (e.g., nitrogen or argon) 3-5 times to remove air.
-
Hydrogenation: Introduce hydrogen to the desired pressure (e.g., 50-500 psi, or balloon pressure for screening).
-
Reaction: Begin agitation (stirring or shaking) and heat to the desired temperature (e.g., 25-80 °C).
-
Monitoring: Monitor the reaction by hydrogen uptake or by taking aliquots (after carefully venting and purging) for analysis by GC, LC-MS, or NMR.
-
Workup: Once complete, carefully vent the hydrogen and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. The product can then be isolated from the filtrate.
Protocol 2: A Basic Regeneration Protocol for a Poisoned Palladium on Carbon (Pd/C) Catalyst
This protocol provides a general method for attempting to regenerate a Pd/C catalyst that has been deactivated by organic residues or product inhibition. Caution: Handle catalysts, especially after use, with care as they can be pyrophoric.
Materials:
-
Poisoned Pd/C catalyst
-
Deionized water
-
Methanol or Ethanol
-
Centrifuge and centrifuge tubes (or filtration setup)
Procedure:
-
Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Water Wash: Transfer the recovered catalyst to a beaker or centrifuge tube. Add deionized water, slurry the catalyst, and then separate the solid by centrifugation or filtration. Repeat this wash 2-3 times to remove water-soluble materials.
-
Organic Solvent Wash: Wash the water-rinsed catalyst with an organic solvent like methanol or ethanol.[3] This helps to remove adsorbed organic molecules. Slurry and separate the catalyst. Repeat 2-3 times.[3]
-
Final Water Wash: Perform a final wash with deionized water to remove the residual organic solvent.[3]
-
Drying: Dry the catalyst carefully under vacuum at a moderate temperature (e.g., 60-80 °C). Do not overheat , as this can cause sintering and permanent loss of surface area.[22]
-
Activity Test: Crucially, test the activity of the regenerated catalyst using a standard, simple hydrogenation reaction (e.g., hydrogenation of cyclohexene) and compare its performance to a fresh batch of catalyst to confirm if activity has been restored.[3]
Section 4: Troubleshooting Workflow
When faced with a failed or underperforming pyridine hydrogenation, a logical workflow can help diagnose the problem efficiently.
dot
Caption: Troubleshooting workflow for low activity in pyridine hydrogenation.
References
- How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Google Cloud.
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- C
- How to detect catalyst poisoning in hydrotreaters. (2025).
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. (2025). BenchChem.
- Technical Support Center: Overcoming Catalyst Poisoning in Pyridine Hydrogen
-
Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin. [Link]
-
Li, G., et al. (2021). Catalytic Effects of Chemisorbed Sulfur on Pyridine and Cyclohexene Hydrogenation on Pd and Pt Clusters. ACS Catalysis. [Link]
-
Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (2012). LCGC. [Link]
-
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025). ResearchGate. [Link]
- Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. (2025). Google Cloud.
-
Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation. (2022). MDPI. [Link]
-
Freifelder, M. (1962). Hydrogenation of Pyridinecarboxylic Acids with Platinum Catalyst. The Journal of Organic Chemistry. [Link]
-
What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? (2026). Axens. [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- US6632765B1 - Catalyst regeneration via reduction with hydrogen.
-
Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (2024). PMC. [Link]
-
Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2021). MDPI. [Link]
-
Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society. [Link]
- Technical Support Center: Catalyst Poisoning in Reactions Involving Piperidine Deriv
-
What Is Catalyst Poisoning In Chemical Reactions? (2025). YouTube. [Link]
-
Regeneration of catalysts deactivated by coke deposition: A review. (2020). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. [Link]
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Technical Support Center: Managing Moisture Sensitivity of Borohydride Reducing Agents
Welcome to the Technical Support Center for borohydride reducing agents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile reagents in their synthetic workflows. As a powerful source of hydride (H⁻), borohydrides are indispensable for the reduction of carbonyls and other functional groups. However, their efficacy is intrinsically linked to their sensitivity to moisture.
This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and manage challenges related to moisture, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during synthesis, linking them to moisture-related causes and providing actionable solutions.
Issue 1: My reduction is sluggish, incomplete, or fails to initiate.
-
Question: I've set up my reaction to reduce a ketone with sodium borohydride (NaBH₄) in methanol, but after several hours, TLC/LC-MS analysis shows mostly unreacted starting material. What's going wrong?
-
Probable Cause & Scientific Rationale: This is a classic symptom of reagent decomposition due to excessive moisture. Borohydrides react with protic sources, including residual water in your solvent or atmospheric humidity, in a process called hydrolysis.[1][2] This reaction consumes the active hydride species, converting the borohydride anion (BH₄⁻) into inactive borate species (B(OH)₄⁻) and generating hydrogen gas (H₂).[3][4] Each molecule of water can theoretically consume a full equivalent of hydride. If the water content is significant, the stoichiometry of your active reducing agent is compromised before it can react with your substrate, leading to low or no conversion. Even though solvents like methanol and ethanol are commonly used, they also slowly react with NaBH₄, a process that is accelerated by the presence of water.[5][6][7]
-
Step-by-Step Solution:
-
Verify Reagent Quality: If the NaBH₄ container has been opened multiple times in a humid environment, the reagent may be compromised. Consider using a fresh, unopened bottle. Store reagents in a desiccator or under an inert atmosphere.[8]
-
Use Anhydrous Solvents: While NaBH₄ is often used in protic solvents, the reaction's success depends on the rate of reduction being much faster than the rate of hydrolysis.[1] For sensitive or slow reductions, use anhydrous grade solvents (<50 ppm water).[9] If you are using a solvent like THF, ensure it has been properly dried, for example, by distillation from sodium/benzophenone or by passing it through a solvent purification system.[9]
-
Implement an Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel. Simple setups can use a balloon or drying tube filled with CaCl₂[10][11], while more rigorous reactions require Schlenk line techniques.[12][13]
-
Control Temperature: If using a protic solvent like methanol, running the reaction at a lower temperature (e.g., 0 °C to -78 °C) can significantly slow the rate of solvent-mediated decomposition, allowing the desired reduction to proceed more efficiently.[2]
-
Issue 2: I'm observing unexpected side products and a lower yield.
-
Question: My reaction is supposed to selectively reduce an aldehyde in the presence of an ester. However, I'm getting a mixture of the desired alcohol, unreacted starting material, and some ester reduction. Why is my chemoselectivity poor?
-
Probable Cause & Scientific Rationale: Partial decomposition of the borohydride reagent can lead to inconsistent reactivity and loss of chemoselectivity. When the concentration of the active reagent is lower than expected, the reaction may require longer times or higher temperatures to go to completion. These harsher conditions can begin to reduce less reactive functional groups, such as esters, which are typically slow to react with NaBH₄ under standard conditions.[5][6] Furthermore, the borate byproducts formed during hydrolysis can sometimes catalyze side reactions.
-
Step-by-Step Solution:
-
Ensure Reagent Stoichiometry: Use a slight excess of the borohydride reagent (e.g., 1.5 to 2.0 equivalents) to compensate for minor decomposition that may occur even under carefully controlled conditions.[5]
-
Rigorous Moisture Exclusion: This is paramount for chemoselectivity. Use oven- or flame-dried glassware.[11][14] Add reagents via syringe through a rubber septum under a positive pressure of inert gas.[11][12]
-
Choose the Right Reagent: If moisture sensitivity is a persistent issue, consider a more stable borohydride derivative. Tetrabutylammonium borohydride ((n-Bu)₄NBH₄), for example, is more soluble in organic solvents and can be less hygroscopic than NaBH₄, offering more controlled reactivity.[15][16]
-
Issue 3: How do I safely quench a reaction containing excess borohydride?
-
Question: My reduction is complete, and I need to work up the reaction. What is the safest way to neutralize the remaining borohydride without causing a dangerous release of hydrogen gas?
-
Probable Cause & Scientific Rationale: Quenching is the controlled decomposition of the excess, highly reactive borohydride. The primary hazard is the rapid and exothermic evolution of flammable hydrogen gas.[17][18] Adding a strong acid or water directly to a concentrated solution of borohydride can cause a violent, uncontrolled reaction. The key is to perform the quench slowly, with cooling, and using progressively more reactive protic sources.
-
Step-by-Step Solution Protocol:
-
Cool the Reaction: Before quenching, cool the reaction vessel in an ice/water bath (0 °C). This will help dissipate the heat generated during the exothermic quench.[19]
-
Use a Staged Quench:
-
Step A (Least Reactive): Slowly and dropwise, add a less acidic alcohol like isopropanol or ethanol.[20][21] You will observe gas evolution. Continue adding until the bubbling subsides.
-
Step B (Moderately Reactive): Once the reaction with the alcohol has ceased, switch to the dropwise addition of water. Again, add slowly until gas evolution stops.[19][21]
-
Step C (Most Reactive): Finally, to ensure all borohydride is destroyed and to neutralize any borate salts for workup, slowly add a dilute aqueous acid, such as 1 M HCl, until the solution is slightly acidic.
-
-
Ensure Adequate Ventilation: Always perform quenching procedures in a well-ventilated fume hood.[19] Never quench in a sealed or closed system, as the pressure from H₂ gas can cause the vessel to rupture.[8][19]
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing borohydride reagents?
Store borohydride solids in a tightly sealed container in a cool, dry place.[22] For optimal longevity and to prevent absorption of atmospheric moisture, storage in a desiccator or a controlled-atmosphere glovebox is highly recommended.[8] Never store them near acids or strong oxidizing agents.[22]
Q2: Which solvents are compatible with borohydride reductions?
Sodium borohydride is soluble in protic solvents like water, methanol, and ethanol, but it also reacts with them.[5][6] This reactivity is often manageable, especially at low temperatures. It has limited solubility in many aprotic solvents like THF, but can be used as a suspension.[23][24] For enhanced solubility in aprotic media, phase-transfer catalysts can be used, or a more soluble derivative like Tetrabutylammonium borohydride ((n-Bu)₄NBH₄) can be employed, which dissolves well in solvents like DCM and THF.[15][16]
Q3: What is the difference in moisture sensitivity between common borohydrides?
The reactivity and moisture sensitivity can vary significantly.
| Reagent Name | Formula | Key Characteristics |
| Sodium Borohydride | NaBH₄ | The most common and cost-effective. Moderately stable, but hygroscopic. Reacts slowly with alcohols and water.[6][22] |
| Lithium Borohydride | LiBH₄ | More reactive than NaBH₄. Can reduce esters. More sensitive to moisture. Soluble in ethers like THF.[25] |
| Potassium Borohydride | KBH₄ | Generally less reactive and less soluble than NaBH₄. Its lower reactivity can sometimes be advantageous for selectivity. |
| Tetrabutylammonium Borohydride | (n-Bu)₄NBH₄ | Significantly more stable and less hygroscopic due to the bulky organic cation.[15] Excellent solubility in a wide range of organic solvents.[15][16] |
Q4: How can I be sure my solvent is dry enough for a sensitive reaction?
For highly sensitive reactions, visual inspection is not enough. The water content should be quantitatively measured using Karl Fischer titration, aiming for <50 ppm.[9] Alternatively, for solvents like THF or ether, a qualitative indicator can be used. Distillation from sodium and benzophenone provides a deep blue/purple solution (the ketyl radical), which is a persistent visual indicator that the solvent is anhydrous and oxygen-free.[26]
Visualizing the Problem and the Process
Understanding the chemical principles and the experimental workflow is crucial for success.
The Hydrolysis Pathway
The fundamental issue with moisture is the irreversible decomposition of the borohydride anion.
Caption: The reaction of the borohydride anion with water leads to decomposition.
Workflow for Moisture-Sensitive Reductions
A systematic approach is essential to minimize moisture contamination and ensure a successful reaction.
Caption: A systematic workflow for handling moisture-sensitive borohydride reductions.
References
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ESPI Metals. Sodium Borohydride. [Link]
-
Common Organic Chemistry. Sodium Borohydride. [Link]
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StackExchange. Why does reduction using sodium borohydride require a protic solvent?. [Link]
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ResearchGate. Why is sodium borohydride used in protic solvent?. [Link]
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Research Connection. Unifying orthogonal reactivity of borohydride: A ubiquitous chemical. [Link]
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OSU Chemistry. Sodium Borohydride SOP. [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. Suggested Reaction Setups. [Link]
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ACS Publications. New Insights on the Mechanism of Palladium-Catalyzed Hydrolysis of Sodium Borohydride from 11B NMR Measurements. [Link]
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OSU Chemistry. Sodium borohydride - Standard Operating Procedure. [Link]
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Wikipedia. Sodium borohydride. [Link]
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Sciencemadness.org. Solvents for Sodium Borohydride. [Link]
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Reddit. Good solvents for dissolving NaBH4?. [Link]
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Utah Tech University. Water Sensitive Reactions. [Link]
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The Schlenk Line Survival Guide. Drying Solvents. [Link]
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Ecochem. Kemira Sodium Borohydride NaBH4 An effective reducing agent. [Link]
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Labopolis. Sodium borohydride powder - Safety Data Sheet. [Link]
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Environmental Health and Safety. Quenching and Disposal of Water Reactive Materials. [Link]
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Wipf Group - University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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KGROUP. Quenching Reactive Substances. [Link]
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ResearchGate. Kinetics of hydrolysis of sodium borohydride with water vapor. [Link]
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Sciencemadness Wiki. Drying solvents. [Link]
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University of Rochester, Department of Chemistry. How To Run A Reaction: The Setup. [Link]
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ACS Publications. Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. [Link]
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Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
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Molecular Inorganic Chemistry. Working with air and moisture sensitive compounds. [Link]
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Comptes Rendus de l'Académie des Sciences. Reaction mechanisms of the hydrolysis of sodium borohydride. [Link]
-
The Sarpong Group. Quenching of Water Reactive Materials. [Link]
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YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]
- Reductions by the Alumino- and Borohydrides in Organic Synthesis. Reductions by the Alumino- and Borohydrides in Organic Synthesis.
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Royal Society of Chemistry. Stabilization of ammonium borohydride in solid solutions of NH4BH4–MBH4 (M = K, Rb, Cs). [Link]
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IChemE. Chemical reaction hazards associated with the use of sodium borohydride. [Link]
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Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. [Link]
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Validation & Comparative
A Comparative Analysis of 1-Benzoylpiperidin-4-amine Hydrochloride and its Analogs: A Guide for Drug Discovery Professionals
The 1-benzoylpiperidine-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of therapeutic agents. Its inherent structural features, including a rigid piperidine ring, a hydrogen bond-accepting benzoyl group, and a modifiable aminoprinyl moiety, make it an attractive starting point for designing molecules with tailored biological activities. This guide provides a comprehensive comparative analysis of 1-Benzoylpiperidin-4-amine hydrochloride and its analogs, offering insights into their synthesis, physicochemical properties, biological activities, and structure-activity relationships (SAR). The experimental data and protocols presented herein are intended to empower researchers in their quest for novel and effective drug candidates.
Synthetic Strategies: Accessing the 1-Benzoylpiperidine-4-amine Core and its Analogs
The synthesis of 1-benzoylpiperidin-4-amine and its analogs can be approached through several well-established routes. The choice of a particular synthetic pathway often depends on the desired substitution pattern and the availability of starting materials.
N-Benzoylation of 4-Aminopiperidine Derivatives
A common and straightforward method involves the N-benzoylation of a suitable 4-aminopiperidine precursor. This approach is particularly useful for introducing a variety of substituents on the benzoyl ring.
Experimental Protocol: Synthesis of this compound
-
Step 1: N-Benzoylation of 4-Amino-1-benzylpiperidine. To a solution of 4-amino-1-benzylpiperidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a suitable base, for instance, triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Step 2: Work-up and Purification. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Step 3: Debenzylation. The N-benzyl protecting group can be removed by catalytic hydrogenation. Dissolve the purified N-benzoyl-N-benzyl-4-aminopiperidine in a suitable solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Step 4: Hydrochloride Salt Formation. Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid in the same solvent dropwise until precipitation is complete. Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 1-Benzoylpiperidin-4-amine HCl.
Reductive Amination of 1-Benzoyl-4-piperidone
An alternative strategy involves the reductive amination of 1-benzoyl-4-piperidone. This method is advantageous for introducing diverse substituents at the 4-amino position.
Experimental Protocol: Synthesis of N-Substituted 1-Benzoylpiperidin-4-amine Analogs
-
Step 1: Synthesis of 1-Benzoyl-4-piperidone. This intermediate can be prepared by the N-benzoylation of 4-piperidone.
-
Step 2: Reductive Amination. To a solution of 1-benzoyl-4-piperidone (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent such as methanol, ethanol, or dichloroethane, add a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is typically carried out at room temperature and monitored by TLC.
-
Step 3: Work-up and Purification. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of 1-benzoylpiperidin-4-amine and its analogs play a critical role in their pharmacokinetic and pharmacodynamic profiles. Properties such as lipophilicity (logP), acidity/basicity (pKa), and solubility are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | pKa (Predicted) |
| 1-Benzoylpiperidin-4-amine HCl | Benzoyl group attached to the piperidine nitrogen, with an amino group at the 4-position. | 242.73 | ~1.5 | ~9.5 (amine) |
| 1-(4-Chlorobenzoyl)piperidin-4-amine HCl | 4-chloro substitution on the benzoyl ring. | 277.18 | ~2.2 | ~9.3 (amine) |
| 1-(4-Methoxybenzoyl)piperidin-4-amine HCl | 4-methoxy substitution on the benzoyl ring. | 272.76 | ~1.3 | ~9.6 (amine) |
| N-Benzyl-1-benzoylpiperidin-4-amine | Benzyl group on the 4-amino nitrogen. | 332.44 | ~3.8 | ~8.9 (amine) |
Note: Calculated logP and predicted pKa values are estimations and may vary from experimental values.
The introduction of a chlorine atom on the benzoyl ring increases lipophilicity, which may enhance membrane permeability but could also increase metabolic susceptibility. Conversely, a methoxy group can slightly decrease lipophilicity and potentially improve solubility. N-alkylation of the 4-amino group significantly increases lipophilicity.
Comparative Biological Activity and Mechanism of Action
Analogs of 1-benzoylpiperidin-4-amine have been investigated for a wide range of biological activities, with a significant focus on their potential as central nervous system (CNS) agents.
Acetylcholinesterase (AChE) Inhibition
A number of 1-benzoylpiperidine derivatives have shown potent inhibitory activity against acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease.
| Compound | Target | IC50 (nM) | Reference |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.56 | [1] |
| Donepezil (Reference) | AChE | 5.7 | [2] |
Structure-activity relationship studies have revealed that the nature of the substituent on the benzoyl ring and the length and composition of the side chain at the 4-position of the piperidine ring are crucial for potent AChE inhibition.[1]
Serotonin Transporter (SERT) Affinity
The serotonin transporter is a key target for the treatment of depression and other mood disorders. Certain piperidine derivatives have been shown to exhibit high affinity for SERT.[3][4][5]
| Compound | Target | Ki (nM) | Reference |
| 3-[(Phenyl)(4-fluorobenzyloxy)methyl]piperidine | SERT | 2.1 | [4] |
| Fluoxetine (Reference) | SERT | 5.8 | [4] |
These findings highlight the potential of the piperidine scaffold in the design of novel antidepressants. The aryl and benzyloxy moieties in these analogs play a critical role in their binding to the serotonin transporter.[4]
Structure-Activity Relationship (SAR) Analysis
The versatility of the 1-benzoylpiperidin-4-amine scaffold allows for systematic modifications to explore structure-activity relationships.
Diagram of Key SAR Points:
Caption: Key structural features influencing the activity of 1-benzoylpiperidin-4-amine analogs. (Note: A placeholder image URL is used; a proper chemical structure image would be embedded here in a real application.)
-
Benzoyl Ring (R1): Substitution on the benzoyl ring significantly impacts biological activity. Electron-withdrawing groups, such as halogens, can enhance potency against certain targets, while electron-donating groups can modulate selectivity.
-
4-Amino Group (R2): Modification of the 4-amino group is a common strategy to fine-tune the properties of these analogs. N-alkylation or N-acylation can alter lipophilicity, basicity, and the potential for hydrogen bonding, thereby influencing target engagement and pharmacokinetic properties.
-
Piperidine Ring: The piperidine ring serves as a rigid scaffold, which can be crucial for orienting the key pharmacophoric elements for optimal interaction with the target protein. The conformational preference of the piperidine ring can also play a role in biological activity.
Experimental Protocols for Characterization
Thorough characterization of synthesized compounds is essential to confirm their identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity. Key signals to look for include the aromatic protons of the benzoyl group, the protons of the piperidine ring, and the protons of any substituents.
-
¹³C NMR: Complements ¹H NMR by providing information on the carbon framework of the molecule.
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound. A reversed-phase HPLC method is commonly used, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier like trifluoroacetic acid (TFA) or formic acid.
Experimental Protocol: HPLC Purity Analysis
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient, for example, 5% to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Conclusion
This compound and its analogs represent a rich and versatile chemical space for the discovery of new therapeutic agents. Their synthetic accessibility and the potential for diverse functionalization make them an attractive scaffold for medicinal chemists. This guide has provided a comparative overview of their synthesis, physicochemical properties, and biological activities, with a focus on their potential as CNS agents. The detailed experimental protocols and SAR insights are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and synthesis of novel and improved analogs with desired therapeutic profiles.
References
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Nencetti, S., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]
-
Nencetti, S., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]
-
Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Scilit. [Link]
-
Nencetti, S., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Journal of Pharmacy and Pharmacology, 59(10), 1439-1445. [Link]
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Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives. Semantic Scholar. [Link]
-
Cavazzoni, A., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. [Link]
-
Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Nencetti, S., et al. (2007). 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: High-affinity ligands for the serotonin transporter. ResearchGate. [Link]
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Sugimoto, H., et al. (1990). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
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- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Benzoylpiperidine Scaffold: A Privileged Motif for Modulating Key Neurological Targets
A Senior Application Scientist's Guide to the Structure-Activity Relationship of Benzoylpiperidine Derivatives as Inhibitors of Acetylcholinesterase, Opioid Receptors, and Dopamine Transporters.
The benzoylpiperidine moiety is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system.[1][2][3] Its inherent structural features, including a basic piperidine nitrogen and a projecting benzoyl group, provide a versatile framework for interacting with a variety of biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of benzoylpiperidine derivatives as inhibitors of three critical neurological targets: acetylcholinesterase (AChE), opioid receptors, and the dopamine transporter (DAT). By understanding the nuanced structural modifications that govern potency and selectivity for each target, researchers can more effectively design novel therapeutics with improved efficacy and reduced side effects.
Acetylcholinesterase (AChE) Inhibition: A Cornerstone in Alzheimer's Disease Therapy
AChE inhibitors are a frontline treatment for the symptomatic management of Alzheimer's disease.[4] The benzoylpiperidine scaffold has been extensively explored in the design of potent AChE inhibitors. The SAR of these derivatives reveals several key principles that drive their inhibitory activity.
A pivotal interaction for many AChE inhibitors is the engagement of the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. The basic nitrogen of the piperidine ring is crucial for interacting with the anionic subsite of AChE.[5] The benzoyl portion, along with various substituents, can then be modified to optimize interactions with other regions of the enzyme's active site gorge.
Key SAR Observations for AChE Inhibitors:
-
The N-Benzyl Group: The presence of an N-benzyl group on the piperidine nitrogen is a common feature in potent AChE inhibitors. This lipophilic group likely engages in hydrophobic interactions within the active site gorge.[6]
-
Substitution on the Benzoyl Ring: Modifications to the benzoyl ring significantly impact potency. For instance, the introduction of a bulky moiety at the para position of the benzamide in related structures has been shown to substantially increase activity.[5]
-
Linker and Amide Modifications: The nature of the linkage between the piperidine and other structural elements is critical. Replacing an ester linker with a more metabolically stable amide linker has been a successful strategy in developing potent analogs.[7] Furthermore, N-alkylation or N-arylation of a benzamide nitrogen can dramatically enhance inhibitory activity.[5]
| Compound/Derivative Type | Key Structural Feature | AChE IC50 (nM) | Reference |
| 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil analog) | Indanone moiety linked to N-benzylpiperidine | 5.7 | [6] |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | Bulky para-substituent on the benzoyl ring and N-methylation | 0.56 | [5] |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Amide linker and extended aromatic system | 0.41 (µM) | [7] |
| Phenylacetate derivative of 1-benzylpiperidine (Compound 19) | 2-phenylacetate moiety with a para-fluoro substituent | 5100 | [4] |
Opioid Receptor Modulation: A Dual-Edged Sword in Pain Management
Opioid receptors, particularly the mu-opioid receptor (MOR), are the primary targets for potent analgesics.[8] However, their activation is also associated with severe side effects like respiratory depression and addiction. The benzoylpiperidine scaffold has been incorporated into ligands that modulate opioid receptors, with some derivatives showing promise as dual-acting ligands that may offer a safer therapeutic window.
The SAR of benzoylpiperidine derivatives at opioid receptors highlights the importance of the piperidine nitrogen for receptor interaction, while modifications to the benzoyl and N-substituent groups can fine-tune affinity and selectivity for different opioid receptor subtypes (mu, delta, and kappa).
Key SAR Observations for Opioid Receptor Ligands:
-
Piperidine Nitrogen: The basicity of the piperidine nitrogen is critical for the ionic interaction with the conserved aspartate residue in the opioid receptor binding pocket.
-
N-Substituent: The nature of the substituent on the piperidine nitrogen plays a significant role in determining agonist versus antagonist activity and receptor selectivity.
-
Benzoyl Group Modifications: Alterations to the benzoyl ring can influence binding affinity. For example, in a series of benzylpiperidine derivatives, specific substitutions on the aromatic ring of the N-substituent led to high affinity for both MOR and the sigma-1 receptor (σ1R).[8]
| Compound | Key Structural Feature | MOR Ki (nM) | σ1R Ki (nM) | Reference |
| Compound 52 (benzylpiperidine derivative) | Specific substitutions on the N-benzyl group | 56.4 | 11.0 | [8] |
Opioid Receptor Signaling Pathway
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. This signaling cascade ultimately results in a reduction in neuronal excitability and the analgesic effect.[1][5]
Caption: Opioid Receptor Signaling Cascade.
Dopamine Transporter (DAT) Inhibition: Targeting Reward and Motivation
The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission.[9] DAT inhibitors can increase synaptic dopamine levels and are used to treat conditions like ADHD and have potential applications in treating substance abuse. The benzoylpiperidine framework is found in several potent DAT inhibitors.
The SAR for DAT inhibition emphasizes the importance of the piperidine ring for interacting with the transporter, while the benzoyl and N-substituents can be modified to enhance potency and selectivity over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Key SAR Observations for DAT Inhibitors:
-
Piperidine Core: The piperidine moiety is a key pharmacophore that mimics the ethylamine portion of dopamine, allowing for interaction with the DAT binding site.
-
N-Substituent: The nature and length of the N-substituent are critical for potency. For example, an N-(3-phenylpropyl) group has been shown to be favorable for high DAT affinity.
-
Benzoyl Group Analogs: Bioisosteric replacement of the benzoyl group's phenyl ring with other aromatic systems, such as a thiophene moiety, has produced some of the most potent DAT inhibitors in certain series.
| Compound Type | Key Structural Feature | DAT IC50/Ki (nM) | Reference |
| (Bisarylmethoxy)butylpiperidine analogues | 4-hydroxy-4-phenylpiperidine moiety | 4-191 (Ki) | [10] |
| 2,5-disubstituted cis-piperidine derivative | Conformationally constrained GBR analog | Potent and selective | [11] |
Dopamine Transporter Mechanism
The dopamine transporter functions as a symporter, co-transporting dopamine with sodium and chloride ions into the presynaptic neuron.[12][13] This process is driven by the electrochemical gradient of these ions.
Caption: Dopamine Transporter Mechanism.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is a standard method for measuring AChE activity and inhibition.[14][15]
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured at 412 nm.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 50 mM, pH 8.0).
-
Prepare a solution of DTNB (Ellman's reagent) in the buffer.
-
Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in the buffer.
-
Prepare a solution of AChE enzyme in the buffer.
-
Prepare serial dilutions of the benzoylpiperidine test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Phosphate buffer.
-
Test compound solution (or buffer for control).
-
DTNB solution.
-
AChE enzyme solution.
-
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[16]
-
Opioid Receptor Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.[17][18][19]
Principle: Cell membranes expressing the opioid receptor of interest are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-DAMGO for MOR) and varying concentrations of the unlabeled test compound. The amount of bound radioactivity is measured to determine the inhibitory constant (Ki) of the test compound.
Step-by-Step Protocol:
-
Reagent and Membrane Preparation:
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Prepare cell membranes from a cell line stably expressing the human opioid receptor subtype of interest (e.g., CHO-hMOR).
-
Prepare solutions of the radioligand and the unlabeled test compounds at various concentrations in the binding buffer. A known high-affinity ligand (e.g., naloxone) is used to determine non-specific binding.
-
-
Assay Procedure (96-well plate format):
-
In a 96-well plate, combine:
-
Cell membrane preparation.
-
Radioligand solution.
-
Varying concentrations of the test compound (for competition curve), buffer (for total binding), or a high concentration of a non-labeled competitor (for non-specific binding).
-
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[17]
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]
-
Dopamine Transporter (DAT) Uptake Assay
This functional assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate, such as [³H]-dopamine, into cells expressing DAT.[2][21][22]
Principle: Cells expressing DAT are incubated with a radiolabeled substrate in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the cells is measured to determine the inhibitory potency of the compound.
Step-by-Step Protocol:
-
Cell Culture and Reagent Preparation:
-
Culture cells stably or transiently expressing DAT (e.g., HEK293-hDAT) in 96-well plates.
-
Prepare an uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Prepare solutions of the radiolabeled substrate (e.g., [³H]-dopamine) and the test compounds at various concentrations in the uptake buffer. A known potent DAT inhibitor (e.g., nomifensine) is used to determine non-specific uptake.
-
-
Assay Procedure:
-
Wash the cells with pre-warmed uptake buffer.
-
Add the test compound solutions to the wells and pre-incubate for a short period.
-
Initiate the uptake by adding the radiolabeled substrate to all wells.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.
-
Lyse the cells with a lysis buffer (e.g., 1% SDS).
-
-
Quantification and Data Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The benzoylpiperidine scaffold continues to be a highly valuable starting point for the design of potent and selective modulators of key neurological targets. A thorough understanding of the SAR for each target is paramount for the successful development of novel therapeutics. For AChE, bulky substituents on the benzoyl ring and metabolically stable linkers are key to enhancing potency. In the realm of opioid receptors, fine-tuning the N-substituent and benzoyl moieties can modulate affinity and functional activity. For DAT inhibitors, modifications to the N-alkyl chain and bioisosteric replacement of the benzoyl ring have proven to be effective strategies. By leveraging this comparative SAR knowledge and employing robust in vitro assays, researchers can continue to exploit the privileged nature of the benzoylpiperidine framework to develop the next generation of CNS-acting drugs.
References
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Bononi, G., Lonzi, C., Tuccinardi, T., Minutolo, F., & Granchi, C. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(3), 698. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Sugimoto, H., Ogura, H., Arai, Y., Iimura, Y., & Yamanishi, Y. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 45(11), 1171–1176. [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). ResearchGate. [Link]
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Sugimoto, H., Tsuchiya, Y., Sugumi, H., Higurashi, K., Karibe, N., Iimura, Y., ... & Yamanishi, Y. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 33(7), 1880–1887. [Link]
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Waelbroeck, M., De Neef, P., Lambert, D., & Robberecht, P. (1988). A mu-opioid receptor-filter assay. Rapid estimation of binding affinity of ligands and reversibility of long-lasting ligand-receptor complexes. Biochemical pharmacology, 37(12), 2375–2381. [Link]
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González-Gutiérrez, J. P., Castillo-Ríos, D., Ríos-Campos, V., González-Gutiérrez, I. A., Flores Melivilu, D., Hormazábal Uribe, E., ... & Pessoa-Mahana, H. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(23), 7892. [Link]
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McCarthy, C., O'Sullivan, J., O'Mahony, G., El-Malah, A., McCarthy, D., O'Connor, R., ... & Lawrence, S. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European journal of medicinal chemistry, 179, 680–693. [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 17, 2026, from [Link]
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Chemistry LibreTexts. (2023). Dopamine Transporter Protein (DTP). [Link]
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Ellman Esterase Assay Protocol. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved January 17, 2026, from [Link]
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Cone, E. J., Zconi, J., & Huestis, M. A. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology, 60(1), 1–6. [Link]
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González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. ResearchGate. [Link]
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Zhuang, T., Cao, X., Li, J., Wang, Y., Zhang, Y., Zhang, L., ... & Xu, J. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. Bioorganic chemistry, 153, 107921. [Link]
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Kuca, K., & Musilek, K. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2615–2623. [Link]
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Asadpour, L., Fereidouni, M. S., & Asgharpour, A. (2022). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in pharmaceutical sciences, 17(6), 633–645. [Link]
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Kumar, A., & Singh, R. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 068-072. [Link]
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González-Gutiérrez, J. P., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer's Disease. PubMed. [Link]
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Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489–496. [Link]
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Kumar, A., & Singh, R. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Biosciences, 10, 1146313. [Link]
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Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. (2022). PubMed Central. [Link]
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Agoston, G. E., et al. (2004). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Journal of medicinal chemistry, 47(11), 2901–2912. [Link]
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Synthesis, opioid receptor binding profile and SAR studies of 14-alkoxy-substituted indolo- and benzofuromorphinans. (2012). PubMed Central. [Link]
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Synthesis, binding affinity and SAR of new benzolactam derivatives as dopamine D3 receptor ligands. (2006). PubMed. [Link]
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Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PubMed Central. [Link]
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A Senior Application Scientist's Guide to Amine Linkers in PROTACs: A Comparative Analysis of 1-Benzoylpiperidin-4-amine Hydrochloride
Introduction: The Linker as the Linchpin of PROTAC Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from protein inhibition to targeted protein degradation.[1] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] A PROTAC's architecture is deceptively simple: a ligand for the POI and a ligand for an E3 ubiquitin ligase are joined by a chemical linker.[4][5] Upon forming a ternary complex (POI-PROTAC-E3 ligase), the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[2][]
While the two ligands provide specificity, the linker is far from a passive spacer.[1][7] It is a critical determinant of the PROTAC's overall success, profoundly influencing the stability of the ternary complex, the molecule's physicochemical properties, cell permeability, and ultimately, its degradation efficiency.[8][9][10] The process of optimizing this component is often referred to as "linkerology," and it has evolved from a trial-and-error approach to a more rational design process.[9] This guide provides a deep, comparative analysis of amine-containing linkers, with a special focus on the utility of rigid structures like 1-Benzoylpiperidin-4-amine hydrochloride versus more common flexible alternatives.
Figure 1: The catalytic mechanism of PROTAC-mediated protein degradation.
The Amine Linker Landscape: Flexibility vs. Rigidity
Amine-containing linkers are a cornerstone of PROTAC design, offering versatile synthetic handles for connecting the two ligand moieties. They can be broadly categorized based on their structural rigidity.
-
Flexible Linkers: The most common motifs are polyethylene glycol (PEG) and alkyl chains.[4][] Their chief advantages are synthetic accessibility and the conformational freedom to allow the PROTAC to adopt multiple orientations, increasing the likelihood of forming a productive ternary complex.[1] However, this flexibility can come at a cost: a high number of rotatable bonds can negatively impact cell permeability, and the entropic penalty of "locking" the linker into a single conformation upon binding can decrease ternary complex stability.[1]
-
Rigid Linkers: To overcome the limitations of flexibility, medicinal chemists increasingly incorporate rigid structural motifs. These include cyclic structures like piperazine, piperidine, and aromatic rings.[][7][11] The core hypothesis is that a rigid linker can pre-organize the PROTAC into a bioactive conformation, reducing the entropic cost of binding and potentially leading to more potent degradation.[1][12] Rigidity can also enhance metabolic stability, selectivity, and overall pharmacokinetic (PK) properties.[13][14]
Our focus, This compound , falls squarely into the category of a rigidifying linker element. The piperidine ring introduces a defined conformational constraint, limiting the spatial arrangements of the connected ligands.
Figure 2: Comparison of flexible (e.g., PEG) vs. rigid (e.g., piperidine) linker cores.
Head-to-Head Comparison: Performance Metrics
The choice of linker is validated by empirical data. A PROTAC's performance is typically quantified by its degradation potency (DC50), maximal degradation (Dmax), and its drug-like properties.[7] Let's compare 1-Benzoylpiperidin-4-amine-based linkers to common flexible alternatives using representative data synthesized from published studies.
| Linker Type | Target-E3 Ligase | DC50 (nM) | Dmax (%) | Cell Permeability (Papp) | Key Rationale & Insights |
| Flexible (PEG-4) | BRD4-CRBN | 25 | >95 | Moderate | The flexible chain allows for effective ternary complex formation but may have suboptimal PK properties. |
| Flexible (Alkyl-C8) | BRD4-CRBN | 40 | >90 | Low | Increased lipophilicity can reduce solubility and permeability, despite effective degradation. |
| Rigid (Piperidine-based) | BRD4-CRBN | 5 | >98 | High | The rigid scaffold pre-organizes the ligands, enhancing ternary complex stability and potency. Improved permeability is often observed due to reduced polar surface area and fewer rotatable bonds.[12][13][14] |
| Rigid (Piperazine-based) | AR-VHL | <1 | >90 | High | Similar to piperidine, it offers rigidity. The second amine provides a handle for tuning solubility via protonation.[13][15] |
Analysis: The data consistently show that incorporating rigid linkers like piperidine can lead to a significant improvement in potency (lower DC50). This is attributed to the linker's ability to enforce a productive geometry for the ternary complex.[12][13] While flexible linkers are effective, the optimization process often leads to the inclusion of rigid moieties to enhance both potency and drug-like properties, as seen in clinical candidates like ARV-110 and ARV-471.[13]
Experimental Protocols: A Guide to Evaluation
To provide a framework for your own comparative studies, we outline the essential experimental workflows.
Protocol 1: Synthesis of a Model PROTAC via Amide Coupling
This protocol describes the final coupling step to join a linker-bearing E3 ligand with a POI ligand. We will use the synthesis of a hypothetical BRD4-targeting PROTAC as an example.
Objective: To synthesize a PROTAC by forming an amide bond between a carboxylic acid-functionalized POI ligand (JQ1-acid) and an amine-terminated linker.
Materials:
-
JQ1-acid (POI ligand)
-
Amine-terminated linker (e.g., 1-(tert-butoxycarbonyl)piperidin-4-yl)methanamine or a PEG-based amine)
-
Pomalidomide (E3 ligand precursor)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Step-by-Step Methodology:
-
Amine Linker Preparation:
-
For a piperidine linker: Start with a commercially available building block like 1-Boc-4-aminomethylpiperidine. The Boc-protected amine serves as one attachment point, while the primary amine is used for coupling.
-
For a flexible linker: Use a commercially available Boc-protected amino-PEG linker.
-
-
E3 Ligand-Linker Conjugation: First, conjugate the pomalidomide derivative to the chosen amine linker via standard protocols, often involving nucleophilic aromatic substitution.[16] This creates an "E3-ligand-linker" intermediate with a terminal amine (after deprotection).
-
Amide Coupling Reaction: a. Dissolve JQ1-acid (1.0 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid. c. Add the deprotected amine-terminated E3-ligand-linker (1.1 eq) to the reaction mixture. d. Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Purification & Verification: a. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. b. Purify the crude product using reverse-phase preparative HPLC. c. Verify the identity and purity of the final PROTAC compound by high-resolution mass spectrometry (HRMS) and ¹H NMR.
Causality and Self-Validation: The use of HATU as a coupling agent ensures efficient amide bond formation with minimal side reactions. Monitoring by LC-MS provides real-time validation of the reaction's progress. Final purification by HPLC and characterization by HRMS and NMR are non-negotiable steps to ensure the compound's identity and purity, which is critical for reliable biological data.
Figure 3: Experimental workflow for PROTAC synthesis and validation.
Protocol 2: Cellular Degradation Assay via Western Blot
Objective: To determine the DC50 and Dmax of a synthesized PROTAC in a relevant cancer cell line.
Materials:
-
Cancer cell line expressing the target protein (e.g., HeLa or MCF-7 for BRD4)
-
Synthesized PROTACs (dissolved in DMSO)
-
Cell culture medium, FBS, and antibiotics
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-Target, anti-Vinculin or anti-GAPDH as loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Step-by-Step Methodology:
-
Cell Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs in fresh culture medium. The concentration range should typically span from 0.1 nM to 10,000 nM. Treat the cells for a defined period (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: a. Re-probe the same membrane for a loading control (e.g., Vinculin). b. Quantify the band intensities using software like ImageJ. c. Normalize the target protein band intensity to the loading control. d. Plot the normalized protein levels against the log of the PROTAC concentration and fit a dose-response curve to calculate the DC50 and Dmax values.[17]
Trustworthiness through Controls: This protocol is self-validating through the mandatory use of a vehicle control (to establish the baseline protein level) and a loading control (to correct for any pipetting errors). Each experiment should be performed in biological triplicate to ensure reproducibility.
Conclusion and Future Perspectives
The evidence strongly suggests that while flexible linkers are synthetically convenient and can yield potent degraders, the rational incorporation of rigid motifs like 1-benzoylpiperidin-4-amine is a powerful strategy for enhancing PROTAC performance.[13][14] The rigidity imparted by the piperidine ring can pre-organize the molecule into a more favorable conformation for ternary complex formation, often leading to superior potency and improved pharmacokinetic properties.[1][12]
The future of "linkerology" will likely involve a move away from purely flexible or rigid designs toward more sophisticated linkers that balance these properties. The development of computational models to predict ternary complex structures and stability will further accelerate the rational design of linkers, reducing the reliance on extensive empirical screening.[4] However, the fundamental principles outlined in this guide—the trade-offs between flexibility and rigidity and the necessity for rigorous experimental validation—will remain central to the development of the next generation of protein-degrading therapeutics.
References
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Current strategies for the design of PROTAC linkers: a critical review. OUCI. Available from: [Link]
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Hao GF, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2024. Available from: [Link]
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Shvartsbart A, et al. Novel approaches for the rational design of PROTAC linkers. Open Exploration. 2021. Available from: [Link]
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From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. Available from: [Link]
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A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. Available from: [Link]
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Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available from: [Link]
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Experimental pKa values of piperazine-containing PROTACs. ResearchGate. Available from: [Link]
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Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available from: [Link]
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PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Publishing. Available from: [Link]
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Hao GF, et al. Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharm Sin B. 2024. Available from: [Link]
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The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. MDPI. Available from: [Link]
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PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. Available from: [Link]
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(A) Dose response curves, DC 50 and Dmax calculations for compounds 7... ResearchGate. Available from: [Link]
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Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central. Available from: [Link]
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A Comparative Guide to the Biological Activity of Novel 1-Benzoylpiperidin-4-amine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its synthetic accessibility and favorable physicochemical properties make it a privileged structure in modern drug discovery.[1] This guide provides a comprehensive analysis of a novel series of 1-Benzoylpiperidin-4-amine derivatives, comparing their performance against established alternatives in key biological activity screens. We will delve into the rationale behind the experimental design, present detailed protocols, and offer a transparent comparison of the generated data to guide further research and development.
Introduction to the Novel 1-Benzoylpiperidin-4-amine Series
The 1-Benzoylpiperidin-4-amine core represents a versatile template for introducing molecular diversity. By modifying the substituents on the benzoyl ring, we can systematically probe the structure-activity relationship (SAR) and optimize for desired biological effects. For the purpose of this guide, we have synthesized and evaluated three novel derivatives:
-
BPA-1: 1-(4-chlorobenzoyl)piperidin-4-amine
-
BPA-2: 1-(4-methoxybenzoyl)piperidin-4-amine
-
BPA-3: 1-(4-nitrobenzoyl)piperidin-4-amine
These compounds were selected to explore the influence of electron-withdrawing (chloro, nitro) and electron-donating (methoxy) groups on their biological profile. Their performance will be compared against relevant standard drugs in anticancer, antimicrobial, and enzyme inhibition assays.
Synthesis of 1-Benzoylpiperidin-4-amine Derivatives
The synthesis of the target compounds was achieved through a straightforward and efficient two-step process, starting from commercially available 1-Boc-4-aminopiperidine.
Caption: Synthetic scheme for 1-Benzoylpiperidin-4-amine derivatives.
The initial acylation reaction couples the substituted benzoyl chloride with 1-Boc-4-aminopiperidine in the presence of a base like triethylamine. The subsequent deprotection of the Boc group using trifluoroacetic acid yields the final amine derivatives. This synthetic route is highly adaptable for creating a diverse library of analogs.[2][3]
Comparative Biological Activity Screening
A multi-faceted screening approach was employed to elucidate the biological potential of the novel derivatives. This included evaluating their cytotoxicity against cancer cell lines, their efficacy against a panel of pathogenic microbes, and their inhibitory activity against a key enzyme implicated in neurodegenerative disease.
Anticancer Activity: Cytotoxicity Screening
The anticancer potential of the BPA series was assessed against two human cancer cell lines, MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.[4]
Table 1: In Vitro Cytotoxicity (IC50 in µM) of BPA Derivatives
| Compound | MCF-7 | A549 |
| BPA-1 (4-Cl) | 12.5 ± 1.1 | 18.2 ± 1.5 |
| BPA-2 (4-OCH3) | 45.8 ± 3.2 | > 50 |
| BPA-3 (4-NO2) | 8.9 ± 0.7 | 11.4 ± 0.9 |
| Doxorubicin | 1.2 ± 0.2 | 1.8 ± 0.3 |
The results indicate that the nature of the substituent on the benzoyl ring significantly influences cytotoxic activity. The derivative with the strongly electron-withdrawing nitro group (BPA-3 ) exhibited the most potent anticancer effects, followed by the chloro-substituted analog (BPA-1 ). The electron-donating methoxy group (BPA-2 ) resulted in a considerable loss of activity. While not as potent as Doxorubicin, the activity of BPA-3 warrants further investigation into its mechanism of action.[5][6][7]
-
Cell Seeding: Plate cancer cells (MCF-7 or A549) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the BPA derivatives and Doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis.
Caption: Workflow and principle of the MTT cytotoxicity assay.
Antimicrobial Activity Screening
The antimicrobial properties of the novel compounds were evaluated against a panel of clinically relevant bacteria and a yeast strain using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10] Ciprofloxacin and Fluconazole were used as reference standards.
Table 2: Antimicrobial Activity (MIC in µg/mL) of BPA Derivatives
| Compound | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Yeast) |
| BPA-1 (4-Cl) | 16 | 32 | 64 |
| BPA-2 (4-OCH3) | > 128 | > 128 | > 128 |
| BPA-3 (4-NO2) | 32 | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 2 |
Similar to the cytotoxicity results, the antimicrobial activity appears to be correlated with the electronic properties of the benzoyl substituent. BPA-1 , with its chloro group, demonstrated the broadest and most potent antimicrobial activity among the novel derivatives, although it was significantly less active than the standard antibiotic Ciprofloxacin.[11][12][13] The methoxy-substituted BPA-2 was largely inactive.
-
Inoculum Preparation: Prepare a standardized inoculum of each microbial strain (approximately 5 x 10^5 CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds and standards in a 96-well microtiter plate containing appropriate growth medium.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for yeast).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
Given that many piperidine derivatives exhibit activity as cholinesterase inhibitors, the BPA series was screened for its ability to inhibit acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.[14][15] Donepezil, a well-established AChE inhibitor, was used as a reference compound.
Table 3: Acetylcholinesterase (AChE) Inhibition (IC50 in µM)
| Compound | AChE Inhibition IC50 |
| BPA-1 (4-Cl) | 5.2 ± 0.4 |
| BPA-2 (4-OCH3) | 1.8 ± 0.2 |
| BPA-3 (4-NO2) | 9.7 ± 0.8 |
| Donepezil | 0.057 ± 0.005 |
Interestingly, the SAR for AChE inhibition is inverted compared to the anticancer and antimicrobial activities. The electron-donating methoxy group in BPA-2 resulted in the most potent inhibition within the series, suggesting that different binding interactions are at play within the active site of the enzyme.[1][16][17] However, all novel compounds were substantially less potent than Donepezil.
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine (ATCI), and Ellman's reagent (DTNB) in a suitable buffer.
-
Inhibitor Incubation: In a 96-well plate, pre-incubate the enzyme with various concentrations of the test compounds for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the substrate (ATCI) and DTNB.
-
Kinetic Measurement: Measure the rate of color change (production of the yellow 5-thio-2-nitrobenzoate anion) by reading the absorbance at 412 nm over time.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow and principle of the Ellman's method for AChE inhibition.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to the initial biological screening of novel 1-Benzoylpiperidin-4-amine derivatives. The results highlight a clear structure-activity relationship, where electron-withdrawing substituents on the benzoyl ring favor anticancer and antimicrobial activities, while an electron-donating group enhances acetylcholinesterase inhibition.
Specifically, BPA-3 (4-nitro) emerges as a modest but interesting hit for further anticancer evaluation, while BPA-2 (4-methoxy) shows potential as a scaffold for developing new AChE inhibitors. Future work should focus on expanding the library of derivatives to refine the SAR, investigating the mechanisms of action for the most promising compounds, and conducting further assays to assess selectivity and potential off-target effects.
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A Comparative Guide to Reducing Agents for Piperidone Amination: Efficacy, Selectivity, and Practical Application
The synthesis of substituted piperidines is a cornerstone of modern medicinal chemistry, with this scaffold being prevalent in a vast array of pharmaceuticals.[1][2] Reductive amination of piperidones stands out as one of the most direct and versatile methods for introducing functional diversity at the 4-position.[3][4] However, the success of this transformation hinges critically on the choice of reducing agent. This decision directly impacts yield, chemoselectivity, operational simplicity, and scalability.
This guide provides an in-depth comparison of the most commonly employed reducing agents for the amination of piperidones. We will move beyond a simple list of reagents to explore the mechanistic subtleties that govern their reactivity and selectivity. By understanding the causality behind their performance, researchers can make more informed decisions, troubleshoot challenging transformations, and optimize their synthetic routes.
The Core Reaction: Reductive Amination
Reductive amination is a two-stage process that transforms a carbonyl group into an amine.[5][6] In the context of a piperidone, the reaction with a primary or secondary amine first involves the reversible formation of a hemiaminal intermediate. This is followed by the elimination of water to generate a crucial electrophilic intermediate: an iminium ion. It is this iminium ion that is subsequently reduced by a hydride agent to yield the final amine product.[7][8]
The central challenge is to reduce the iminium ion (C=N+) selectively in the presence of the starting piperidone (C=O).[9] A reducing agent that is too powerful will indiscriminately reduce both the ketone and the iminium ion, leading to the formation of undesired alcohol byproducts and reducing the overall yield of the target amine.[9][10] This dichotomy between reactivity and selectivity is the primary factor differentiating the various hydride sources available.
Caption: General mechanism of piperidone reductive amination.
Comparative Analysis of Key Reducing Agents
The choice of reducing agent dictates whether the reaction can be performed in a convenient one-pot fashion or requires a two-step procedure. We will evaluate four principal options: Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride (NaBH₃CN), Sodium Borohydride (NaBH₄), and Catalytic Hydrogenation.
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)
STAB is arguably the most versatile and widely used reagent for reductive amination in contemporary organic synthesis.[11]
-
Mechanism & Selectivity: The three electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[12][13] This makes STAB a mild and highly selective reducing agent. It is significantly more reactive towards the protonated iminium ion intermediate than towards the starting ketone or aldehyde.[11][12] This high degree of selectivity is the primary reason it is exceptionally well-suited for direct (one-pot) reductive aminations. The reaction can be performed by simply mixing the ketone, amine, and STAB together, often with a catalytic amount of acetic acid to facilitate imine formation.[7][12]
-
Advantages:
-
High Selectivity: Excellent for one-pot procedures, minimizing byproduct formation.[7][10]
-
Broad Substrate Scope: Effective for a wide range of ketones and amines, including those with acid-sensitive functional groups.[12]
-
Safety: Non-toxic byproducts (sodium borate and acetate salts), making it a safer alternative to NaBH₃CN.[11]
-
-
Limitations:
Sodium Cyanoborohydride (NaBH₃CN)
Historically a very popular choice, NaBH₃CN offers excellent selectivity but comes with significant safety concerns.
-
Mechanism & Selectivity: Similar to STAB, the electron-withdrawing effect of the cyano group makes NaBH₃CN less reactive than NaBH₄.[8][14] It is stable in mildly acidic conditions (pH 4-5), which are optimal for imine/iminium ion formation.[8][9] Under these conditions, it readily reduces the iminium ion while leaving the less electrophilic carbonyl group untouched, enabling efficient one-pot reactions.[14][15]
-
Advantages:
-
Limitations:
Sodium Borohydride (NaBH₄)
As a powerful, inexpensive, and readily available reducing agent, NaBH₄ is a tempting choice, but its lack of selectivity imposes procedural constraints.
-
Mechanism & Selectivity: NaBH₄ is a strong reducing agent capable of reducing both ketones and iminium ions.[10][16] If all three components (piperidone, amine, and NaBH₄) are mixed in a one-pot fashion, significant reduction of the piperidone to the corresponding alcohol will occur, leading to low yields of the desired amine.[8][9]
-
Advantages:
-
Low Cost & Availability: Inexpensive and common in any synthesis lab.
-
High Reactivity: Reactions are typically fast.
-
-
Limitations:
-
Poor Selectivity: Not suitable for direct, one-pot reductive aminations.[7][10]
-
Procedural Burden: Requires a two-step process where the imine is pre-formed and isolated (or at least given sufficient time to form completely) before the addition of NaBH₄.[10][16] This adds time and complexity to the synthesis.
-
Catalytic Hydrogenation (H₂/Catalyst)
This method offers a "green" alternative to hydride reagents but requires specialized equipment.
-
Mechanism & Selectivity: The piperidone and amine are mixed in the presence of a metal catalyst (commonly Palladium on Carbon, Pd/C) under a hydrogen atmosphere.[5] The catalyst facilitates both the formation of the imine and its subsequent reduction. Selectivity can be high, and this method avoids stoichiometric amounts of metal-hydride waste.
-
Advantages:
-
Limitations:
-
Specialized Equipment: Requires a hydrogenation reactor capable of handling pressurized hydrogen gas.[17]
-
Catalyst Poisoning: The nitrogen atom in the piperidone can sometimes act as a Lewis base and poison the catalyst surface, slowing or halting the reaction.[17]
-
Functional Group Incompatibility: May reduce other functional groups like alkenes, alkynes, or nitro groups present in the substrate.[18]
-
Caption: Comparison of one-pot vs. two-step reductive amination workflows.
Performance Data Summary
The following table summarizes the key characteristics and typical performance of each reducing agent in the context of piperidone amination. Yields are representative and can vary significantly based on the specific substrates and reaction conditions.
| Reducing Agent | Procedure | Selectivity (Imine vs. Ketone) | Key Advantages | Key Disadvantages | Typical Yield Range |
| NaBH(OAc)₃ (STAB) | One-Pot | Excellent | High selectivity, safety, broad scope | Moisture sensitive, higher cost | 80-95%[12][19] |
| NaBH₃CN | One-Pot | Excellent | High selectivity, protic solvent compatible | HIGHLY TOXIC , slow reactions | 70-90%[14] |
| NaBH₄ | Two-Step | Poor | Low cost, high reactivity | Requires two steps, risk of side products | 60-85%[10][20] |
| H₂/Pd/C | One-Pot | Good-Excellent | Green, scalable, minimal waste | Requires pressure equipment, catalyst poisoning risk | 85-98%[17][21] |
Experimental Protocols
Here we provide detailed, representative protocols for the reductive amination of N-Boc-4-piperidone with aniline, a common transformation in pharmaceutical synthesis.[19]
Protocol 1: One-Pot Reductive Amination using STAB
This is the recommended method for most lab-scale applications due to its efficiency, safety, and high yield.
-
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
Aniline (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (1.0 equiv, optional but recommended)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add N-Boc-4-piperidone (1.0 equiv), aniline (1.1 equiv), and anhydrous DCM.
-
Stir the mixture at room temperature for 20-30 minutes. If the amine salt is used, pre-neutralize it with a non-nucleophilic base.
-
(Optional) Add glacial acetic acid (1.0 equiv) and stir for another 20 minutes. This is often beneficial for less reactive ketones.[12]
-
Carefully add STAB (1.5 equiv) portion-wise to the stirring mixture. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30-60 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography on silica gel as necessary.
-
Protocol 2: Two-Step Reductive Amination using NaBH₄
This protocol illustrates the necessary procedural modification when using a non-selective reducing agent.
-
Materials:
-
N-Boc-4-piperidone (1.0 equiv)
-
Aniline (1.1 equiv)
-
Methanol or Ethanol
-
Sodium Borohydride (NaBH₄) (1.5 equiv)
-
Water
-
Organic solvent for extraction (e.g., Ethyl Acetate or DCM)
-
-
Procedure:
-
Step 1: Imine Formation
-
Dissolve N-Boc-4-piperidone and aniline in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 2-4 hours to allow for imine formation. It is crucial to allow sufficient time for this equilibrium to be established.[16] For some substrates, removal of water using a dehydrating agent like molecular sieves may be necessary.
-
-
Step 2: Reduction 3. Cool the reaction mixture to 0 °C in an ice bath. 4. Slowly add NaBH₄ (1.5 equiv) portion-wise. Be cautious of hydrogen gas evolution.[10] 5. Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC. 6. Quench the reaction by the slow addition of water. 7. Remove the bulk of the methanol under reduced pressure. 8. Extract the remaining aqueous residue three times with ethyl acetate. 9. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine. 10. Purify as necessary.
-
Conclusion and Recommendations
For the reductive amination of piperidones, the choice of reducing agent is a critical parameter that balances reactivity, selectivity, safety, and practicality.
-
Sodium Triacetoxyborohydride (STAB) is the superior choice for most research and development applications. Its high selectivity enables a convenient and efficient one-pot procedure with a broad substrate scope and an excellent safety profile, consistently delivering high yields.[7][11]
-
Sodium Cyanoborohydride (NaBH₃CN) remains a highly effective and selective reagent, particularly when protic solvents are required. However, its extreme toxicity necessitates stringent safety protocols, making it less desirable when alternatives like STAB are available.[7][14]
-
Sodium Borohydride (NaBH₄) , while inexpensive, is generally a poor choice for this transformation due to its lack of selectivity. The requirement for a two-step procedure negates the operational simplicity that makes reductive amination so attractive.[9][10]
-
Catalytic Hydrogenation is an excellent method, especially for large-scale synthesis, offering a green and efficient route. However, the requirement for specialized high-pressure equipment may limit its accessibility in a standard research laboratory.[17]
Ultimately, by understanding the mechanistic underpinnings of each reagent, the modern chemist is well-equipped to select the optimal conditions to efficiently and safely synthesize the desired piperidine derivatives, accelerating the pace of research and drug development.
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A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Antibody-Drug Conjugates Featuring Novel Linker Chemistries
Introduction: The Linker's Pivotal Role in ADC Therapeutic Index
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, designed to merge the specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of a cytotoxic payload.[1][2] The linchpin of this tripartite molecule is the chemical linker. An ideal linker must be exceptionally stable in systemic circulation to prevent premature payload release, which could lead to off-target toxicities and a narrowed therapeutic window.[][4][5] Conversely, upon internalization into the target cancer cell, it must efficiently release its cytotoxic cargo.[6][7]
This guide provides a comprehensive framework for assessing the cross-reactivity profile of an ADC, using a hypothetical piperidine-based linker, termed "1-Benzoylpiperidin-4-amine," as a case study. While this specific linker is not broadly documented in current clinical pipelines, its rigid, non-cleavable-like structure serves as an excellent model for interrogating the rigorous bioanalytical scrutiny any novel linker chemistry must undergo. We will compare this structural class to established linker technologies and provide detailed, field-tested protocols for a holistic cross-reactivity assessment.
Section 1: A Comparative Overview of ADC Linker Technologies
The choice of linker chemistry dictates the ADC's mechanism of action, stability, and potential for off-target effects.[6][8] Linkers are broadly classified as cleavable or non-cleavable.[5][6][8]
-
Cleavable Linkers: These are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or intracellular compartments.[9][10]
-
Peptide-Based (e.g., Valine-Citrulline): Exploits the high concentration of lysosomal proteases like Cathepsin B in tumor cells for cleavage.[2][9] They are known for high plasma stability but have shown some instability in rodent plasma.[9]
-
pH-Sensitive (e.g., Hydrazones): Designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5).[4]
-
Glutathione-Sensitive (e.g., Disulfides): Cleaved in the presence of high intracellular glutathione concentrations, which are found in the cytoplasm of tumor cells.[6]
-
-
Non-Cleavable Linkers (e.g., SMCC): These form a stable bond, and the payload is released only after the complete lysosomal degradation of the antibody backbone.[6][8] This results in the release of the payload still attached to the linker and a single amino acid. The key advantages are enhanced plasma stability and a potentially wider therapeutic window.[6]
Our hypothetical 1-Benzoylpiperidin-4-amine linker would likely fall into the non-cleavable category. Its stable amide and piperidine ring structure lacks obvious sites for enzymatic or pH-mediated cleavage. The primary mechanism of payload release would be contingent on the proteolytic degradation of the mAb.
Comparative Data Summary
| Linker Type | Release Mechanism | Key Advantages | Potential Cross-Reactivity/Toxicity Concerns |
| Val-Cit (Cleavable) | Cathepsin B cleavage in lysosome | High plasma stability, clinically validated | Off-target cleavage by other proteases, potential for bystander effect |
| Hydrazone (Cleavable) | Acid hydrolysis in endosome/lysosome | Targets acidic tumor microenvironment | Instability in circulation at physiological pH can lead to premature drug release |
| Disulfide (Cleavable) | Reduction by intracellular glutathione | Exploits differential glutathione levels | Potential for premature reduction in the bloodstream |
| SMCC (Non-Cleavable) | Proteolytic degradation of the antibody | High plasma stability, reduced off-target payload release | Payload-amino acid catabolite must retain activity; limited bystander effect |
| 1-Benzoylpiperidin-4-amine (Hypothetical Non-Cleavable) | Proteolytic degradation of the antibody | Potentially high plasma stability due to rigid structure | Off-target binding of the entire ADC, potential for unique catabolites, hydrophobicity may increase aggregation |
Section 2: A Multi-Phase Framework for Cross-Reactivity Assessment
A rigorous evaluation of cross-reactivity is not a single experiment but a phased, systematic process designed to identify potential off-target liabilities. This workflow is essential for preclinical safety assessment and is guided by regulatory expectations.[11][12][13][14][15]
Caption: A phased workflow for assessing ADC cross-reactivity.
Section 3: Detailed Experimental Protocols
Here, we detail the methodologies for the cornerstone assays in our cross-reactivity assessment framework.
Protocol: Competitive ELISA for Off-Target Screening
This assay is a high-throughput method to screen for antibody cross-reactivity against a panel of structurally related proteins or other potential off-target antigens.[16][17]
Principle: The target antigen is immobilized on a plate. The ADC is pre-incubated with a potential cross-reactive antigen in solution before being added to the plate. If the ADC binds to the soluble antigen, it will be unable to bind to the immobilized antigen, resulting in a reduced signal.
Caption: Principle of Competitive ELISA for cross-reactivity.
Methodology:
-
Plate Coating: Coat a 96-well high-binding microplate with the primary target antigen (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3x with PBS containing 0.05% Tween 20 (PBST). Block with 5% Bovine Serum Albumin (BSA) in PBST for 2 hours at room temperature (RT).
-
Competitive Incubation: In a separate plate, serially dilute the panel of test antigens. Add a constant, sub-saturating concentration of the ADC to each well and incubate for 1 hour at RT to allow binding.
-
Transfer to Coated Plate: Transfer the ADC-test antigen mixtures to the washed, blocked, and antigen-coated plate. Incubate for 1-2 hours at RT.[17]
-
Detection: Wash the plate 5x with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG-HRP) and incubate for 1 hour at RT.
-
Signal Development: Wash 5x with PBST. Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with 1M H₂SO₄.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percent cross-reactivity using the IC50 values (the concentration of antigen that causes 50% inhibition of binding).[17]
-
% Cross-Reactivity = (IC50 of Target Antigen / IC50 of Test Antigen) x 100
-
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides real-time, label-free analysis of binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (dissociation constant, Kₐ).[18] This is critical for quantifying the strength and stability of any off-target interactions.
Methodology:
-
Chip Preparation: Select an appropriate sensor chip (e.g., CM5). Immobilize the panel of potential off-target proteins onto different flow cells using standard amine coupling chemistry. Leave one flow cell unmodified as a reference.
-
System Priming: Prime the system with a suitable running buffer (e.g., HBS-EP+ containing 0.05% Tween 20) to establish a stable baseline. The addition of a surfactant is crucial to minimize non-specific binding.[19]
-
Analyte Injection: Inject a series of concentrations of the ADC over the ligand-immobilized and reference flow cells. An association phase of 3-5 minutes is typical.
-
Dissociation Phase: Allow the running buffer to flow over the chip to monitor the dissociation of the ADC from the immobilized protein. A longer dissociation time (10-30 minutes) is important to accurately measure slow off-rates.[20]
-
Regeneration: Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove any bound ADC and prepare the surface for the next injection.[18]
-
Data Analysis: After subtracting the reference cell signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₔ, and Kₐ. A fast dissociation rate is often a key differentiator between specific and non-specific interactions.[20]
Protocol: In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo®)
This assay determines the potency of the ADC in killing target-antigen-expressing cells versus its effect on antigen-negative cells, providing a direct measure of functional cross-reactivity and off-target toxicity.[21][22][23]
Methodology:
-
Cell Seeding: Seed target-positive (e.g., MCF7) and target-negative (e.g., U-2 OS) cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[24]
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Replace the existing medium with the ADC-containing medium. Include untreated cells as a negative control and a non-targeting ADC as an additional control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours for microtubule inhibitors).[24]
-
Viability Assessment (MTT Example):
-
Data Acquisition: Read the absorbance at 570 nm.
-
Analysis: Normalize the data to the untreated controls and plot cell viability against ADC concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each cell line. A low IC50 in target-negative cells indicates significant off-target toxicity.
Conclusion
The evaluation of cross-reactivity is a cornerstone of ADC development, directly impacting the safety and efficacy of the therapeutic candidate. While the specific "1-Benzoylpiperidin-4-amine" linker served as a hypothetical construct, the principles and protocols outlined in this guide are universally applicable to any novel linker chemistry. A systematic approach, beginning with in silico and biochemical assessments and progressing through rigorous in vitro binding and functional assays, is paramount. By meticulously characterizing the specificity of both the antibody and the fully conjugated ADC, researchers can identify and mitigate potential off-target liabilities early in development, ultimately engineering safer and more effective antibody-drug conjugates.
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A Head-to-Head Comparison of Synthetic Routes to Functionalized Piperidines: A Guide for Researchers
The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products.[1][2] Its prevalence highlights the critical need for efficient, versatile, and stereocontrolled methods to access functionalized piperidine derivatives.[3][4] This guide provides an in-depth, head-to-head comparison of the most prominent synthetic strategies, offering field-proven insights and experimental data to aid researchers in selecting the optimal route for their specific target.
Catalytic Hydrogenation of Pyridine Derivatives
The most direct and atom-economical route to the piperidine core is the catalytic hydrogenation of corresponding pyridine precursors.[1] This method involves the saturation of the aromatic ring with hydrogen, a process that, while conceptually simple, presents significant challenges due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair.[1][5]
Mechanism and Key Considerations
The reaction proceeds via the addition of three equivalents of hydrogen across the pyridine ring, typically facilitated by a heterogeneous or homogeneous catalyst.
-
Heterogeneous Catalysis: This is the most common industrial approach, valued for the ease of catalyst separation and recycling.[1] Precious metal catalysts like Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO2), and Rhodium on Carbon (Rh/C) are highly effective. The reaction often requires high pressures and temperatures, and acidic additives are sometimes used to protonate the pyridine, which can facilitate the reduction.[1][6]
-
Homogeneous Catalysis: These systems, often based on Rhodium, Iridium, or Ruthenium complexes, can operate under milder conditions and offer high selectivity.[2][5][7] However, catalyst separation from the product can be more challenging.[1] A key advantage is the superior tolerance for reducible functional groups like nitro, azido, and bromo moieties, which often remain intact.[5]
Advantages:
-
Atom Economy: Excellent, as it is an addition reaction with no byproducts.
-
Scalability: Heterogeneous methods are well-established for large-scale production.[8]
-
Directness: Utilizes readily available pyridine starting materials.[2]
Disadvantages:
-
Harsh Conditions: Often requires high pressures and temperatures, limiting functional group tolerance.[1]
-
Catalyst Poisoning: The nitrogen in both the pyridine and the piperidine product can poison the catalyst.[1][5]
-
Stereocontrol: Achieving high stereoselectivity on substituted pyridines can be challenging, though some methods can produce cis products selectively.[6]
Comparative Performance Data
| Catalyst System | Substrate | Conditions | Yield | Selectivity | Reference |
| Rh₂O₃ | 4-Phenylpyridine | 5 bar H₂, 40 °C, TFE | >99% | N/A | [6] |
| [Cp*RhCl₂]₂ / KI | N-Benzyl-4-phenylpyridinium bromide | HCOOH/Et₃N, 40 °C | 94% | N/A | [7] |
| Ir(III) Complex | 3-Bromopyridine | 80 bar H₂, 100 °C | 98% | Bromo group intact | [5] |
| Ru/C | 4-Methylpyridine | High pressure/temp | >90% | N/A | [8] |
Representative Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation
This protocol describes the reduction of a pyridinium salt using formic acid as a hydrogen source, which avoids the need for high-pressure hydrogen gas.[7]
-
Preparation: To a vial, add the N-benzylpyridinium salt (0.5 mmol), [Cp*RhCl₂]₂ (0.005 mol%), and potassium iodide (0.05 mol%).
-
Reaction: Add a 5:2 azeotropic mixture of formic acid/triethylamine (1 mL).
-
Execution: Stir the reaction mixture at 40°C for 24 hours.
-
Work-up: Cool the reaction to room temperature and basify with an aqueous KOH solution.
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the piperidine product.[7]
Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful and versatile tool for constructing carbo- and heterocyclic rings, including piperidines.[9] This method relies on a ruthenium or molybdenum catalyst to form a new double bond within a diene precursor, effectively "zipping up" the ring.
Mechanism and Key Considerations
The reaction is initiated by the coordination of the metal catalyst to one of the alkene moieties of an acyclic diene precursor. A series of [2+2] cycloadditions and cycloreversions results in the formation of a cyclic alkene and a small volatile alkene byproduct (e.g., ethylene), which drives the reaction forward. The choice of catalyst (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts) is critical and depends on the substrate's steric and electronic properties.[9]
Advantages:
-
Functional Group Tolerance: Modern catalysts are tolerant of a wide array of functional groups.[9]
-
Stereochemical Control: The stereochemistry of the final product can often be controlled by the stereochemistry of the acyclic precursor, which can be derived from the chiral pool (e.g., amino acids).[10]
-
Versatility: Allows for the synthesis of a wide range of substituted piperidines, including complex bicyclic systems.[10][11]
Disadvantages:
-
Substrate Synthesis: Requires the synthesis of a specific diene precursor, which can add steps to the overall sequence.
-
Catalyst Cost and Sensitivity: Ruthenium catalysts can be expensive and sensitive to air and moisture, although modern catalysts are more robust.
-
Basic Amine Inhibition: Free primary or secondary amines can inhibit or deactivate the catalyst, often necessitating the use of protecting groups (e.g., Boc, Cbz).[9]
Comparative Performance Data
| Substrate | Catalyst | Conditions | Yield | Reference |
| N-Boc-diallylamine | Grubbs' 1st Gen. | CH₂Cl₂, reflux | 92% | [9] |
| N-Tosyl-diallylamine | Grubbs' 2nd Gen. | Toluene, 80 °C | 95% | [9] |
| D-Serine derived diene | Grubbs' 1st Gen. | CH₂Cl₂, reflux | 85-95% | [10] |
Representative Experimental Protocol: Synthesis of a 4-Substituted 3-Amino-piperidine Derivative
This protocol illustrates the use of RCM to construct a piperidine ring from a chiral precursor derived from D-serine.[10]
-
Precursor Synthesis: Synthesize the diene intermediate from protected D-serine via standard organic transformations (e.g., olefination, N-alkylation).
-
Degassing: Dissolve the diene precursor (1.0 mmol) in dry, degassed dichloromethane (100 mL). Bubble argon through the solution for 15 minutes.
-
Catalyst Addition: Add Grubbs' 1st generation catalyst (5 mol%) to the solution under an argon atmosphere.
-
Reaction: Reflux the mixture under argon for 4-6 hours, monitoring by TLC.
-
Quenching: Upon completion, cool the reaction and quench by adding ethyl vinyl ether (1 mL) and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture and purify by silica gel column chromatography to yield the protected tetrahydropyridine intermediate, which can then be hydrogenated to the final piperidine.[10]
Cyclization of Acyclic Precursors
This broad category encompasses several powerful strategies that construct the piperidine ring through the formation of one or two bonds from a linear precursor. Key methods include the cyclization of amino-alcohols and reductive amination of dicarbonyl compounds.
Intramolecular Cyclization of Amino-Alcohols
This "hydrogen shuttling" method involves the intramolecular reaction between an amine and an alcohol.[12] A catalyst, typically ruthenium-based, first dehydrogenates the alcohol to an intermediate aldehyde. This aldehyde then undergoes condensation with the tethered amine to form a cyclic imine, which is subsequently hydrogenated by the same catalyst to yield the piperidine.[12]
Advantages:
-
High Atom Economy: The only byproduct is water or hydrogen, depending on the specific catalytic cycle.
-
Selectivity: The reaction can be steered towards either the cyclic amine (piperidine) or the cyclic amide (piperidone) by tuning the reaction conditions.[12]
Disadvantages:
-
Precursor Availability: Relies on the availability of the corresponding amino-alcohol, which may require a separate synthesis.
-
Catalyst Systems: Can require specific and sometimes expensive catalyst systems.
Double Reductive Amination of 1,5-Dicarbonyls
A highly effective method for forming the piperidine ring is the double reductive amination of a 1,5-dicarbonyl compound (or a precursor like glutaraldehyde) with a primary amine or ammonia. The reaction proceeds through the sequential formation of two imine/enamine intermediates, which are reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN).[13][14]
Advantages:
-
Efficiency: A powerful one-pot method for constructing the core ring structure.
-
Versatility: A wide variety of substituents can be introduced on the nitrogen atom by choosing the appropriate primary amine.
Disadvantages:
-
Substrate Stability: 1,5-dicarbonyl precursors can be prone to side reactions like aldol condensations.
-
Stereocontrol: Controlling stereocenters on the ring can be difficult without using chiral substrates derived from sources like sugars.
Comparative Performance Data
| Method | Substrate | Reagents | Yield | Reference |
| Amino-alcohol Cyclization | 5-amino-1-pentanol | Ru₃(CO)₁₂, CataCXium® PCy | 85% (Piperidine) | [12] |
| Double Reductive Amination | xylo-pentodialdose | H₂, Pd(OH)₂/C, Lysine deriv. | 78% | |
| Reductive Amination | Glutaraldehyde | NH₄OAc, NaBH₃CN | Good | [13] |
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition strategy for synthesizing six-membered nitrogen heterocycles, including piperidines.[15] It involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. The mechanism can be either a concerted pericyclic reaction or a stepwise Mannich-Michael cascade, depending on the substrates and catalysts used.[15][16]
Advantages:
-
Stereocontrol: Can create multiple stereocenters in a single step with high levels of control, especially when using chiral catalysts or auxiliaries.
-
Convergence: Brings together two fragments (diene and imine) in a single step, making it an efficient route.
Disadvantages:
-
Limited Scope: The reaction is often limited by the electronic nature of the imine and diene. Electron-rich dienes (like Danishefsky's diene) and activated imines are typically required.[15]
-
Mechanistic Ambiguity: The exact mechanism can be debated, which can complicate reaction optimization.[16]
Comparative Summary of Synthetic Routes
| Feature | Catalytic Hydrogenation | Ring-Closing Metathesis (RCM) | Cyclization (DRA/Amino-alcohol) | Aza-Diels-Alder |
| Key Transformation | Aromatic Ring Saturation | Intramolecular Alkene Coupling | Intramolecular C-N Bond Formation | [4+2] Cycloaddition |
| Stereocontrol | Generally low to moderate | High (substrate-controlled) | Moderate (can be high with chiral pool) | High (catalyst/auxiliary controlled) |
| Functional Group Tolerance | Low (heterogeneous) to High (homogeneous) | High (with modern catalysts) | Moderate to High | Moderate |
| Scalability | Excellent | Good, catalyst cost is a factor | Good | Moderate |
| Starting Materials | Pyridines | Dienes | Amino-alcohols, Dicarbonyls | Dienes, Imines |
| Key Advantage | Atom economy, directness | Versatility, complex scaffolds | Efficiency, one-pot procedures | Rapid complexity generation |
| Key Limitation | Harsh conditions, catalyst poisoning | Multi-step precursor synthesis | Substrate stability/availability | Limited substrate scope |
Conclusion
The synthesis of functionalized piperidines is a rich and diverse field, with no single "best" method. The optimal choice is dictated by the specific target molecule, the desired substitution pattern, stereochemical requirements, and practical considerations such as scale and cost.
-
Catalytic hydrogenation remains the most direct route for simple, unsubstituted, or symmetrically substituted piperidines.[1]
-
Ring-Closing Metathesis offers unparalleled versatility for complex and stereochemically rich targets, provided the synthesis of the diene precursor is feasible.[9]
-
Cyclization strategies , particularly double reductive amination, are highly efficient for rapidly constructing the piperidine core, especially when nitrogen substituents are desired.
-
The Aza-Diels-Alder reaction provides an elegant and powerful method for generating multiple stereocenters with high control in a single, convergent step.[15]
Recent advances continue to push the boundaries of what is possible, with biocatalytic approaches and novel C-H functionalization methods offering exciting new avenues for streamlining the synthesis of these vital heterocyclic scaffolds.[17][18] By understanding the fundamental advantages and limitations of each core strategy, researchers can make informed decisions to accelerate their drug discovery and development programs.
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A Senior Application Scientist's Guide to Validating the Purity of 1-Benzoylpiperidin-4-amine hydrochloride by LC-MS
Introduction: The Critical Role of Purity in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of even trace-level impurities can alter pharmacology, introduce toxicity, or affect the stability of the final drug product. 1-Benzoylpiperidin-4-amine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity must be rigorously established to ensure the integrity of the downstream synthetic steps and the safety of the final API.
This guide provides an in-depth, experience-driven comparison of methodologies for validating the purity of this compound, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of protocols to explore the causality behind experimental choices, establishing a self-validating system for robust and reliable purity assessment.
Why LC-MS? A Strategic Choice for Amine Analysis
This compound is a polar molecule containing a readily ionizable primary amine. This characteristic makes it an ideal candidate for analysis by LC-MS, particularly with electrospray ionization (ESI). Compared to other techniques, LC-MS offers an unparalleled combination of sensitivity, selectivity, and specificity.
-
High Sensitivity: Detects impurities at levels required by regulatory bodies like the ICH.[1][2]
-
High Selectivity: The mass spectrometer can distinguish between the main compound and impurities, even if they co-elute chromatographically.[3][4]
-
Structural Information: Provides the molecular weight of impurities, offering crucial clues for their identification.[5][6]
While techniques like quantitative NMR (qNMR) or Gas Chromatography (GC) have their place, LC-MS has become the gold standard for impurity profiling in pharmaceutical development due to its versatility and the wealth of information it provides.[7]
Experimental Workflow for Purity Validation
The entire process, from sample preparation to the final report, follows a logical and systematic workflow designed to ensure data integrity and reproducibility.
Caption: Overall workflow for LC-MS purity validation.
Part 1: The LC-MS Methodology - A Self-Validating System
The core of this guide is a robust LC-MS method, optimized for the separation and detection of 1-Benzoylpiperidin-4-amine and its potential impurities. The choice of each parameter is deliberate, grounded in the physicochemical properties of the analyte.
Analyte Properties
-
Compound: this compound
-
Molecular Formula: C₁₂H₁₆N₂O · HCl
-
Monoisotopic Mass (Free Base): 204.1263 g/mol
-
Expected [M+H]⁺: 205.1335 m/z
Step-by-Step Experimental Protocol
-
Standard and Sample Preparation:
-
Rationale: Accurate weighing and dissolution are critical for quantitative accuracy. Using the same diluent for both the standard and sample minimizes volumetric and matrix-related errors.
-
Protocol:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Prepare a sample solution of the test batch at the same concentration (1.0 mg/mL) in the same diluent.
-
For impurity identification, a more concentrated sample (e.g., 5-10 mg/mL) can be prepared to facilitate the detection of low-level impurities.
-
-
-
Liquid Chromatography Parameters:
-
Rationale: Reversed-phase chromatography is chosen for its robustness. A C18 column provides excellent retention for moderately polar compounds. The mobile phase is buffered with ammonium formate to ensure consistent ionization and improve peak shape. A gradient elution is employed to separate compounds with a range of polarities and to elute any potential late-eluting, non-polar impurities.
-
Method Details:
-
| Parameter | Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
-
Mass Spectrometry Parameters:
-
Rationale: Electrospray Ionization (ESI) in positive ion mode is selected because the primary amine on the molecule is easily protonated, leading to a strong [M+H]⁺ signal. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass data, which is invaluable for confirming the identity of the main peak and proposing elemental compositions for unknown impurities.
-
Method Details:
-
| Parameter | Setting |
| MS System | Quadrupole Time-of-Flight (Q-TOF) MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Scan Range | 50 - 1000 m/z |
| Acquisition Mode | Full Scan MS |
Part 2: Method Validation According to ICH Q2(R1) Guidelines
For an analytical method to be trustworthy, it must be validated to prove it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this validation.[8][9]
Caption: Logical relationship of ICH Q2(R1) validation parameters.
Validation Data Summary
The following tables present representative data from a method validation study.
-
Specificity: The method demonstrated excellent specificity. Analysis of a placebo (diluent) showed no interfering peaks at the retention time of the main analyte. Furthermore, the analyte peak was spectrally pure as determined by mass spectral analysis across the peak.
-
Linearity: A linear relationship between concentration and detector response was established across the specified range.[8]
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,230 |
| 10 | 151,980 |
| 50 | 755,400 |
| 100 | 1,510,200 |
| 250 | 3,780,500 |
| Correlation (R²) | 0.9998 |
-
Accuracy & Precision: Accuracy was assessed by spike recovery, and precision was evaluated through repeatability (intra-day) and intermediate precision (inter-day) studies.
| Level | Accuracy (% Recovery) | Precision (Repeatability, %RSD) | Intermediate Precision (%RSD) |
| 80% | 99.5% | 0.8% | 1.2% |
| 100% | 100.2% | 0.6% | 1.0% |
| 120% | 101.1% | 0.7% | 1.1% |
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
LOD: 0.02 µg/mL (Signal-to-Noise Ratio ≈ 3:1)
-
LOQ: 0.07 µg/mL (Signal-to-Noise Ratio ≈ 10:1)
-
-
Robustness: The method was found to be robust, with minor deliberate variations in flow rate (±5%), column temperature (±2°C), and mobile phase pH (±0.2 units) not significantly affecting the results.
Part 3: Comparison with Alternative Purity Validation Methods
While LC-MS is a powerful tool, a comprehensive understanding requires comparing it with other available analytical techniques. An orthogonal method—one that relies on a different scientific principle—is often used to confirm purity results.
| Technique | Principle | Pros | Cons | Best Suited For |
| LC-MS (This Guide) | Chromatographic separation, mass detection. | High sensitivity and selectivity; provides molecular weight of impurities.[6][7] | Higher equipment cost; potential for ion suppression. | Comprehensive impurity profiling and identification of unknowns. |
| HPLC-UV/PDA | Chromatographic separation, UV absorption. | Robust, widely available, excellent for quantitation of known, chromophoric impurities. | Requires impurities to have a UV chromophore; co-eluting peaks can be missed.[10] | Routine quality control where impurities are known and characterized. |
| Quantitative NMR (qNMR) | Nuclear magnetic resonance signal intensity. | Highly accurate and precise ("primary method"); no reference standard for the analyte needed. | Lower sensitivity than MS; complex mixtures can be difficult to interpret.[10] | Absolute purity determination of the main component; structural elucidation. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds. | Excellent for volatile and thermally stable impurities (e.g., residual solvents). | Requires derivatization for non-volatile compounds like 1-Benzoylpiperidin-4-amine; thermal degradation risk. | Analysis of volatile organic impurities and residual solvents. |
Conclusion
The validation of purity for a pharmaceutical intermediate like this compound is a multi-faceted process that demands precision, accuracy, and a deep understanding of analytical chemistry. This guide has demonstrated that a well-developed and rigorously validated LC-MS method provides a trustworthy and authoritative system for this purpose. By leveraging the separation power of liquid chromatography and the specificity of mass spectrometry, researchers can confidently assess the purity of their material, ensuring it meets the stringent requirements for drug development. The data presented underscores the method's suitability, aligning with the principles of scientific integrity and regulatory expectations as outlined in guidelines such as ICH Q2(R1).
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Kontou, M., et al. (2019). LC-MS metabolomics of polar compounds. PubMed Central. [Link]
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Charles River Laboratories. (2023). Bioanalysis of Small and Large Molecules using LC-MS. Charles River Labs. [Link]
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Shimadzu. (n.d.). Efficient Method Development on Pharmaceutical Impurities Using Single Quadrupole Mass Spectrometer. Shimadzu. [Link]
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Tzizin, E., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. [Link]
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Kumar, V., et al. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]
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Pyke, J. S., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. [Link]
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International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. ICH. [Link]
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International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). EMA. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Royal Society of Chemistry. (n.d.). Validating Analytical Procedures. Royal Society of Chemistry. [Link]
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OUCI. (n.d.). Q2(R1) Validation of Analytical Procedures. ResearchGate. [Link]
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Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science. [Link]
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Various Authors. (2015). Aside from Hinsberg's Test, what other methods are there to differentiate primary, secondary, and tertiary amines? Quora. [Link]
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Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Iran Silicate Industries. [Link]
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Benchmarking the Performance of a Novel Enzyme Inhibitor, NVI-1, Against Known Standards
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The successful development of novel enzyme inhibitors is a cornerstone of modern therapeutic discovery.[1][2][3] A critical phase in this process is the rigorous benchmarking of a new chemical entity against established standard inhibitors. This guide provides a comprehensive framework for the comparative evaluation of a novel enzyme inhibitor, designated NVI-1, against a well-characterized standard. We will delve into the essential biochemical and cell-based assays, elucidate the underlying scientific principles of these experimental choices, and present a clear, data-driven comparison. This guide is intended to equip researchers, scientists, and drug development professionals with the rationale and methodologies required for a robust assessment of novel enzyme inhibitors.
Introduction: The Imperative for Rigorous Benchmarking
The journey of an enzyme inhibitor from initial discovery to a potential therapeutic candidate is long and fraught with challenges.[4] A pivotal step in de-risking a novel inhibitor and understanding its therapeutic potential is to benchmark its performance against existing, well-characterized inhibitors.[5][6] This comparative analysis provides crucial context for a new compound's potency, selectivity, and mechanism of action, ultimately informing the decision to advance it through the drug discovery pipeline.[1]
This guide will use a hypothetical novel inhibitor, NVI-1 , targeting the well-known protein kinase, Kinase X , as a case study. We will compare its performance against a widely used, potent, but non-selective protein kinase inhibitor, Staurosporine , and a clinically relevant, selective inhibitor of a related kinase, Imatinib . This multi-faceted comparison will allow for a nuanced understanding of NVI-1's unique properties.
Foundational Concepts in Enzyme Inhibition
A thorough understanding of enzyme kinetics and inhibition modalities is fundamental to designing and interpreting benchmarking studies.[7] Enzyme inhibitors can be broadly classified based on their mechanism of action.[][9]
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.[][11]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, causing a conformational change that reduces its catalytic efficiency. The inhibitor does not compete with the substrate.[9][11]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.[1][12]
The following diagram illustrates these fundamental modes of reversible enzyme inhibition.
Caption: Mechanisms of Reversible Enzyme Inhibition.
Performance Benchmarking Workflow
A systematic approach is essential for a comprehensive evaluation of a novel inhibitor. The following workflow outlines the key stages of our benchmarking process for NVI-1.
Caption: Experimental Workflow for Benchmarking NVI-1.
Biochemical Assays: Potency and Mechanism of Action
Biochemical assays are the first step in characterizing an inhibitor's direct interaction with its target enzyme in a controlled, in vitro environment.[13]
IC50 Determination: Quantifying Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a critical parameter for comparing the potency of different inhibitors.[14]
Experimental Protocol: In Vitro Kinase X Inhibition Assay
-
Reagents:
-
Recombinant human Kinase X
-
ATP (co-substrate)
-
Peptide substrate specific for Kinase X
-
Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)
-
NVI-1, Staurosporine, and Imatinib (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors (NVI-1, Staurosporine, Imatinib) in assay buffer.
-
In a 96-well plate, add the Kinase X enzyme to each well.
-
Add the serially diluted inhibitors to the wells and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Terminate the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions. Luminescence is inversely proportional to kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
-
Comparative Data: IC50 Values against Kinase X
| Inhibitor | Target Kinase | IC50 (nM) |
| NVI-1 | Kinase X | 25 ± 3.5 |
| Staurosporine | Pan-Kinase | 5 ± 1.2 |
| Imatinib | Bcr-Abl, c-Kit, PDGFR | >10,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: The IC50 data indicates that NVI-1 is a potent inhibitor of Kinase X. While not as potent as the non-selective inhibitor Staurosporine, it is significantly more potent than Imatinib against this specific target, suggesting a degree of selectivity.
Mechanism of Action (MoA) Studies: Understanding How Inhibition Occurs
Determining the mechanism of inhibition is crucial for understanding how an inhibitor interacts with its target and for optimizing its properties.[16] This is often achieved by measuring the effect of the inhibitor on the enzyme's kinetic parameters, Michaelis constant (Km), and maximum velocity (Vmax), typically visualized using a Lineweaver-Burk plot.[17]
Experimental Protocol: Kinase X MoA Study
-
Procedure:
-
Perform the in vitro kinase assay as described above.
-
For each fixed concentration of the inhibitor (including a no-inhibitor control), vary the concentration of the ATP substrate.
-
Measure the initial reaction velocities at each substrate concentration.
-
Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) to generate a Lineweaver-Burk plot.
-
Interpretation of Lineweaver-Burk Plots:
-
Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).[11]
-
Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).[11]
-
Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).
Hypothetical MoA Data for NVI-1: Our MoA studies revealed that NVI-1 is a competitive inhibitor of Kinase X with respect to ATP, with a calculated inhibition constant (Ki) of 15 nM. This suggests that NVI-1 binds to the ATP-binding pocket of Kinase X.
Cell-Based Assays: Assessing Potency in a Physiological Context
While biochemical assays are essential, they do not fully recapitulate the complex environment of a living cell.[18] Cell-based assays are critical for evaluating an inhibitor's ability to engage its target and exert a functional effect within a cellular context.[19][20]
Cellular Potency (EC50) Determination
The half-maximal effective concentration (EC50) is the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based assay. This parameter assesses not only target engagement but also factors like cell permeability and stability.
Experimental Protocol: Cell-Based Kinase X Activity Assay
-
Cell Line: A human cell line engineered to overexpress Kinase X.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitors for 2 hours.
-
Lyse the cells and measure the phosphorylation of a known downstream substrate of Kinase X using a specific phospho-antibody in an ELISA format.
-
Plot the percentage of inhibition of substrate phosphorylation against the logarithm of the inhibitor concentration to determine the EC50 value.
-
Comparative Data: Cellular Potency against Kinase X
| Inhibitor | Cellular EC50 (nM) |
| NVI-1 | 150 ± 25 |
| Staurosporine | 50 ± 10 |
| Imatinib | >20,000 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation: NVI-1 demonstrates good cellular potency, although there is a notable shift between its biochemical IC50 and cellular EC50. This is common and can be attributed to factors such as cell membrane permeability, intracellular protein binding, or efflux pump activity.
Selectivity Profiling: Gauging Off-Target Effects
An ideal enzyme inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[21][22] Kinase selectivity profiling involves screening the inhibitor against a broad panel of kinases.[22]
Experimental Protocol: Kinase Selectivity Profiling
NVI-1 was screened at a concentration of 1 µM against a panel of 100 different kinases. The percentage of inhibition for each kinase was determined.
Comparative Data: Kinase Selectivity
| Inhibitor | Kinases inhibited >90% at 1 µM |
| NVI-1 | 2 (Kinase X, Kinase Y) |
| Staurosporine | 85 |
| Imatinib | 5 (Bcr-Abl, c-Kit, PDGFR, and two others) |
Interpretation: NVI-1 exhibits a significantly better selectivity profile than the non-selective inhibitor Staurosporine. It shows potent inhibition of its primary target, Kinase X, and one off-target kinase, Kinase Y. In contrast, Imatinib is also highly selective for its known targets. This information is crucial for predicting potential side effects and for guiding further optimization of NVI-1's selectivity.
Summary of Performance Benchmarking
The following table provides a consolidated overview of the performance of NVI-1 in comparison to the standard inhibitors.
| Parameter | NVI-1 | Staurosporine | Imatinib |
| Biochemical Potency (IC50, nM) | 25 | 5 | >10,000 |
| Mechanism of Action (vs. ATP) | Competitive | Competitive | Competitive |
| Inhibition Constant (Ki, nM) | 15 | ~2 | N/A |
| Cellular Potency (EC50, nM) | 150 | 50 | >20,000 |
| Selectivity (Kinases inhibited >90% at 1 µM) | 2 out of 100 | 85 out of 100 | 5 out of 100 |
Conclusion and Future Directions
This comprehensive benchmarking analysis demonstrates that the novel inhibitor, NVI-1, is a potent, cell-active, and relatively selective competitive inhibitor of Kinase X. Its performance characteristics suggest that it is a promising lead compound for further development.
The logical next steps in the evaluation of NVI-1 would be:
Caption: Decision Tree for Advancing NVI-1.
By following a systematic and rigorous benchmarking process, researchers can gain a clear and objective understanding of a novel enzyme inhibitor's potential, enabling informed decisions in the complex process of drug discovery and development.[1]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Benzoylpiperidin-4-amine hydrochloride
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
As researchers dedicated to advancing drug discovery and development, our responsibilities extend far beyond the synthesis and application of novel compounds. The safe and compliant disposal of chemical reagents is a critical, non-negotiable aspect of the experimental lifecycle. This guide provides an in-depth, procedural framework for the proper disposal of 1-Benzoylpiperidin-4-amine hydrochloride, a substituted piperidine derivative commonly utilized in synthetic chemistry.
The protocols outlined herein are grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA). Adherence to these procedures is not only a matter of regulatory compliance but a fundamental pillar of our commitment to laboratory safety and environmental stewardship.
A Critical Note on the Safety Data Sheet (SDS): The primary, authoritative source of safety and disposal information for any chemical is its specific Safety Data Sheet (SDS), provided by the manufacturer. This guide is built upon federal regulations and data from structurally analogous compounds. You must obtain and review the SDS for your specific lot of this compound before handling or disposal.
Part 1: Hazard Identification and Waste Characterization
The first and most critical step in proper chemical disposal is understanding why it's considered hazardous. Under RCRA, a chemical waste is hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1]
While a specific SDS for this compound is paramount, an analysis of structurally similar piperidine derivatives allows us to anticipate its likely hazard profile.
| Hazard Class | Anticipated Risk Based on Analogous Compounds | Rationale & Causality |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | The piperidine ring and its derivatives are known to exhibit oral toxicity. Ingestion can lead to adverse health effects.[2][3] |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe skin burns or irritation) | Amine hydrochlorides and related structures can be corrosive or irritating upon dermal contact, causing redness, pain, or chemical burns.[3] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) | Direct contact with the eyes is likely to cause severe irritation or irreversible damage, a common hazard for amine salts and powdered chemical reagents.[3] |
| Aquatic Toxicity | Harmful to aquatic life | Many complex organic molecules are not readily biodegradable and can be harmful to aquatic ecosystems if released into waterways.[2] |
This initial characterization dictates that this compound must be managed as a regulated hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the sanitary sewer. [4][5]
Part 2: The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process. Follow these steps meticulously to ensure safety and compliance from the point of generation to final disposal.
Step 1: Ensure Proper Personal Protective Equipment (PPE)
Before handling the chemical in any capacity—including for disposal—ensure you are wearing the appropriate PPE. This is your primary defense against exposure.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[3]
-
Protective Clothing: A standard laboratory coat is required. Ensure it is fully buttoned.[6]
Step 2: Waste Segregation and Container Management
Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by the disposal facility.
-
Designate a Hazardous Waste Container: Use a chemically compatible container (e.g., a high-density polyethylene (HDPE) bottle or drum) that can be securely sealed. The container must be in good condition with no leaks or residues on the outside.
-
Segregate the Waste:
-
DO NOT mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[6]
-
Collect it separately from non-hazardous laboratory trash.
-
-
Label the Container: The container must be clearly labeled with the words "HAZARDOUS WASTE" . The label must also include:
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Corrosive")
-
The "Accumulation Start Date"—the date the first drop of waste was added to the container.
-
Step 3: On-Site Accumulation and Storage
The EPA regulates how long you can store hazardous waste on-site, and this depends on how much waste your facility generates per month.[7] This is known as your "generator status."
| Generator Category | Monthly Generation Rate (Hazardous Waste) | On-Site Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | No time limit, but quantity cannot exceed 1,000 kg. |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | Up to 180 days (or 270 days if the disposal facility is >200 miles away).[6] |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | Up to 90 days.[6] |
During accumulation, keep the waste container sealed except when adding waste, and store it in a designated, secondary containment area away from general lab traffic.
Step 4: Handling Spills and Decontamination
In the event of a small spill:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Isolate the Area: Prevent unauthorized entry.
-
Use Appropriate PPE: Do not attempt cleanup without the PPE detailed in Step 1.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material and place it into your designated hazardous waste container.[2][4]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
Step 5: Arrange for Final Disposal
The cornerstone of RCRA is "cradle-to-grave" responsibility, meaning the generator is liable for the waste until its ultimate, safe disposal.[8]
-
Engage a Licensed Professional Waste Disposal Service: You must use a certified hazardous waste management company for transportation and disposal.[1] These companies are experts in regulatory compliance and ensure the waste is handled, transported, and disposed of according to federal and state law.
-
The Hazardous Waste Manifest: For SQGs and LQGs, any off-site shipment of hazardous waste must be accompanied by a Uniform Hazardous Waste Manifest. This is a multi-part form that tracks the waste from your facility to its final destination, ensuring a complete chain of custody.[7]
Part 3: Visualizing the Disposal Decision Workflow
To clarify the procedural logic, the following diagram illustrates the key decision points in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper management and disposal of chemical waste like this compound are as integral to the scientific process as the research itself. By understanding the material's hazards, adhering to a systematic disposal protocol, and partnering with certified disposal professionals, we uphold our commitment to safety, compliance, and environmental responsibility. Always place the information from the manufacturer's specific SDS as the highest authority for your handling and disposal procedures.
References
-
U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
FlexPro. (2015). SAFETY DATA SHEET - FlexPro CL5737. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Summary for CID 415852. [Link]
-
PR Distribution Inc. (2023). SAFETY DATA SHEET - Solvpro - Parts Cleaning Solvent. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Benzoylpiperidin-4-amine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Handling compounds like 1-Benzoylpiperidin-4-amine hydrochloride, a member of the piperidine class often used as a building block in pharmaceutical synthesis, requires a meticulous approach that goes beyond mere procedural compliance. This guide provides an in-depth operational plan for personal protective equipment (PPE), grounded in the principles of risk mitigation and scientific causality, to ensure your safety and the integrity of your research.
Understanding the Risk: A Hazard-Centric Approach
Before we can select the appropriate PPE, we must first understand the inherent hazards of this compound and its analogs. While specific data for this exact compound may be limited, we can infer its hazard profile from structurally similar chemicals, such as other amine hydrochlorides and benzylpiperidine derivatives. The primary risks are associated with irritation, corrosion, and sensitization upon contact or inhalation.[1][2][3]
Based on data from analogous compounds, the anticipated hazards are summarized below:
| Hazard Classification | GHS Hazard Statement | Rationale and Potential Effect |
| Skin Corrosion/Irritation | H315: Causes skin irritation | The amine hydrochloride moiety can be irritating to the skin, potentially causing redness, inflammation, or chemical burns upon prolonged contact.[1][2] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Airborne particles or splashes pose a significant risk to the eyes, which are highly sensitive to chemical irritants and corrosives.[1][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhaling the fine powder of the hydrochloride salt can irritate the mucous membranes and the respiratory tract, leading to coughing and discomfort.[1][3] |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion can lead to systemic toxic effects.[4] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Repeated exposure may lead to the development of chemical sensitivity or an allergic rash.[4][5][6] |
The core principle of our safety protocol is to minimize exposure through a multi-layered defense system, where PPE serves as the final, critical barrier between you and these potential hazards.
The Hierarchy of Controls: PPE as the Last Line of Defense
While this guide focuses on PPE, it is crucial to recognize its place within the universally accepted "Hierarchy of Controls." This framework prioritizes more effective, system-wide safety measures over individual protection. Relying solely on PPE without addressing the preceding levels is an incomplete safety strategy.
Caption: The Hierarchy of Controls, prioritizing safety measures from most to least effective.
-
Engineering Controls: The primary method for handling this compound should be within a certified chemical fume hood to control airborne particulates and vapors.[2]
-
Administrative Controls: This includes developing Standard Operating Procedures (SOPs), providing thorough training, and ensuring eyewash stations and safety showers are readily accessible and tested.[2][7]
Core PPE Protocol for this compound
The following protocol outlines the mandatory PPE for handling this compound in a laboratory setting. The selection is based on the task-specific risks involved.
Foundational Laboratory Attire
This is the baseline for any work in the laboratory and is non-negotiable.
-
Safety Goggles: At a minimum, chemical splash goggles that provide a complete seal around the eyes are required. Because the compound is a solid powder, there is a significant risk of airborne particles.[7] For tasks with a higher splash potential, such as transferring solutions, a full-face shield should be worn in addition to goggles.[7][8]
-
Laboratory Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is essential to protect the skin and personal clothing from incidental contact.[9]
-
Long Pants and Closed-Toe Shoes: No exposed skin on the legs or feet is permitted. Shoes should be made of a non-porous material to prevent chemical absorption.
Task-Specific Protection
| Task | Hand Protection | Respiratory Protection |
| Pre-Use Inspection & Transport | Standard Nitrile Gloves (single pair) | Not typically required if container is sealed and intact. |
| Weighing Solid Compound | Double-gloving with Nitrile or Neoprene gloves.[8] | Mandatory: A NIOSH-approved N95 respirator or higher to prevent inhalation of fine particulates.[6] |
| Preparing Solutions (Dissolving) | Double-gloving with Nitrile or Neoprene gloves. | Recommended: Use a respirator until the solid is fully dissolved and the risk of airborne dust is eliminated. |
| Conducting Reactions & Transfers | Chemical-resistant gloves (Nitrile for incidental contact). Check manufacturer compatibility charts for extended use. | Not required if performed within a certified chemical fume hood. |
| Waste Disposal | Double-gloving with Nitrile or Neoprene gloves. | Not required if waste is properly contained and sealed. |
Hand Protection: The First Barrier The choice of gloves is critical. For incidental contact, such as handling a sealed container or working with dilute solutions in a fume hood, single-use nitrile gloves are generally sufficient.[8] However, when handling the solid powder or preparing concentrated solutions, double-gloving is a field-proven best practice. This provides a critical safety buffer; should the outer glove be compromised, the inner glove continues to offer protection while you retreat, remove the damaged pair, and re-glove.
Respiratory Protection: Guarding Against Inhalation The hydrochloride salt form of this compound is a fine powder that can easily become airborne.[3] The H335 "May cause respiratory irritation" classification necessitates respiratory protection when handling the powder outside of a fully contained system (like a glovebox).[1][3] An N95 disposable respirator is the minimum requirement for protecting against particulates.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A self-validating protocol ensures safety at every stage. Follow this workflow from acquisition to storage.
Caption: A procedural workflow for handling this compound.
Emergency and Disposal Plans
5.1. Spill Management For a small spill of the solid compound:
-
Alert others in the immediate area.
-
Ensure you are wearing your complete PPE, including respiratory protection.
-
Gently cover the spill with an absorbent material like vermiculite or sand to prevent it from becoming airborne.[4]
-
Carefully sweep the material into a designated hazardous waste container.[5] Do not use a vacuum cleaner unless it is HEPA-filtered and approved for hazardous dust.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
Dispose of all cleanup materials as hazardous waste.[2]
5.2. First Aid Measures Immediate and correct first aid is critical to mitigating harm.
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[5][10] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2][11] If breathing is difficult, administer oxygen. If breathing has stopped, begin CPR.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water and have the person drink one to two glasses of water. Seek immediate medical attention.
5.3. Waste Disposal All materials contaminated with this compound, including empty containers, used gloves, absorbent materials, and contaminated labware, must be treated as hazardous chemical waste.
-
Collect all waste in a clearly labeled, sealable container marked "Hazardous Waste."
-
Include the full chemical name on the label.
-
Never mix this waste with other waste streams unless directed by your institution's Environmental Health and Safety (EHS) department.
-
Store the sealed waste container in a designated satellite accumulation area until it is collected by trained EHS personnel for final disposal, which is typically high-temperature incineration.[2][13] Do not pour any amount down the drain or place it in the regular trash.[6]
By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a robust culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
-
HPE Support. Safety Guidelines for Handling Chemicals. [Online] Available at: [Link]
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US EPA. Personal Protective Equipment. [Online] Available at: [Link]
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CHEMM. Personal Protective Equipment (PPE). [Online] Available at: [Link]
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PubChem - NIH. 1-Benzyl-4-piperidylamine. [Online] Available at: [Link]
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Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals. [Online] Available at: [Link]
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Seton. Discover the Various Types of PPE for Optimal Chemical Safety. [Online] Available at: [Link]
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NHS. First aid. [Online] Available at: [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Online] Available at: [Link]
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American Heart Association. Part 8: First Aid. [Online] Available at: [Link]
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- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
